molecular formula C7H9FN2 B1339234 (4-Fluorobenzyl)hydrazine CAS No. 699-05-8

(4-Fluorobenzyl)hydrazine

Cat. No.: B1339234
CAS No.: 699-05-8
M. Wt: 140.16 g/mol
InChI Key: YMMCBGIHBVKZGD-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)hydrazine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring both a hydrazine functional group and a 4-fluorobenzyl moiety, makes it a versatile building block for the synthesis of diverse heterocyclic compounds and pharmacologically active molecules. Scientific studies highlight its application as a precursor in developing hydrazone-based compounds, which are a prominent class in the search for new therapeutic agents . Research into structurally similar compounds, such as those containing a 4-fluorobenzylpiperazine group, has demonstrated significant potential as potent tyrosinase inhibitors, which are relevant for dermatological research and the study of hyperpigmentation . Furthermore, the 4-fluorobenzyl pharmacophore is found in compounds investigated for their anti-inflammatory and analgesic properties, underscoring the utility of this fragment in designing new active structures . The hydrazine moiety allows for the formation of hydrazones, a class with documented antimicrobial , antifungal , and anticancer activities in preliminary research. For instance, hydrazone derivatives incorporating a 4-fluorobenzoic acid component have shown activity against pathogens like Staphylococcus aureus . Researchers utilize (4-Fluorobenzyl)hydrazine to explore these mechanisms and develop novel enzyme inhibitors or receptor ligands. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMCBGIHBVKZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569375
Record name [(4-Fluorophenyl)methyl]hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-05-8
Record name [(4-Fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a fluorinated benzyl group, make it a valuable building block for the development of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of (4-Fluorobenzyl)hydrazine, including available data on its physical characteristics, synthesis, and reactivity.

Chemical Structure and Identification

(4-Fluorobenzyl)hydrazine is characterized by a hydrazine moiety attached to a benzyl group, which is substituted with a fluorine atom at the para position of the benzene ring.

IdentifierValue
IUPAC Name (4-fluorophenyl)methylhydrazine[1]
Molecular Formula C₇H₉FN₂[1]
SMILES C1=CC(=CC=C1CNN)F[1]
InChI InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2[1]
InChIKey YMMCBGIHBVKZGD-UHFFFAOYSA-N[1]
CAS Number 699-05-8[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 140.16 g/mol PubChem[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 0.9PubChem (Computed)[1]

For comparison, the hydrochloride salt of the related compound, (4-Fluorophenyl)hydrazine hydrochloride, has a melting point of ≥300 °C and is soluble in water.

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the direct synthesis of (4-Fluorobenzyl)hydrazine is not explicitly described in the available literature. However, a general approach for the synthesis of substituted benzylhydrazines involves the reaction of the corresponding benzyl halide with hydrazine hydrate.

A plausible synthetic route for (4-Fluorobenzyl)hydrazine is the reaction of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the double-alkylated product. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol.

A one-pot, multi-component condensation reaction has been described for the synthesis of a derivative, 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, which utilizes 4-fluorobenzyl chloride and hydrazine hydrate as starting materials[2][3].

Synthesis_of_4_Fluorobenzylhydrazine_Derivative

Reactivity

The chemical reactivity of (4-Fluorobenzyl)hydrazine is primarily dictated by the nucleophilic nature of the hydrazine moiety.

  • Reaction with Carbonyl Compounds: Like other hydrazines, (4-Fluorobenzyl)hydrazine is expected to react with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and is often used for the characterization and derivatization of carbonyl compounds.

Hydrazone_Formation

Spectroscopic Data

For related compounds, such as 4-fluorobenzohydrazide, spectral data is available and can provide some reference points. For instance, the FTIR spectrum of 4-fluorobenzohydrazide has been recorded using KBr pellet and ATR techniques[5].

Biological and Pharmaceutical Relevance

Hydrazine derivatives are a well-established class of compounds with diverse biological activities. Many hydrazine-containing compounds are known to act as monoamine oxidase (MAO) inhibitors, a property utilized in the treatment of depression and neurodegenerative diseases. While the specific biological activity of (4-Fluorobenzyl)hydrazine is not extensively documented, its structural similarity to known MAO inhibitors suggests it could be a candidate for such activity.

Furthermore, hydrazones derived from fluorinated aromatic hydrazines have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity[3]. This makes (4-Fluorobenzyl)hydrazine a valuable precursor for the synthesis of novel drug candidates.

Experimental Protocols

General Procedure for Hydrazone Synthesis

The following is a general protocol for the synthesis of hydrazones from a hydrazine and a carbonyl compound, which can be adapted for (4-Fluorobenzyl)hydrazine.

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.

  • Add an equimolar amount of (4-Fluorobenzyl)hydrazine to the solution.

  • If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Hydrazone_Synthesis_Workflow

Safety Information

(4-Fluorobenzyl)hydrazine and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine derivatives can be toxic and may have irritant properties. The hydrochloride salt of (4-Fluorobenzyl)hydrazine is classified as Acute Toxicity, Oral Category 4[4].

Conclusion

(4-Fluorobenzyl)hydrazine is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. While detailed experimental data on the free base is limited in the public domain, its structural features and the known reactivity of hydrazines provide a solid foundation for its application in the synthesis of novel compounds with potential biological activity. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility.

References

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a fluorine atom on the benzyl ring, can impart unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties, synthesis, and potential biological relevance of (4-Fluorobenzyl)hydrazine.

Core Physical and Chemical Properties

While specific experimental data for the free base of (4-Fluorobenzyl)hydrazine is limited in publicly available literature, its properties can be inferred from data on its hydrochloride salt and related non-fluorinated analogs. The hydrochloride salt is commercially available, typically as a solid.[1]

Table 1: Physicochemical Properties of (4-Fluorobenzyl)hydrazine and Related Compounds

Property(4-Fluorobenzyl)hydrazine(4-Fluorobenzyl)hydrazine hydrochlorideBenzylhydrazine
Molecular Formula C₇H₉FN₂[2]C₇H₁₀ClFN₂C₇H₁₀N₂
Molecular Weight 140.16 g/mol [2]176.62 g/mol 122.17 g/mol
Physical State Presumed liquid at room temperatureSolidLiquid
Melting Point Not reportedNot reportedNot reported
Boiling Point Not reportedNot applicable265.4 °C at 760 mmHg
Density Not reportedNot reported1.033 g/cm³
Solubility Expected to be soluble in organic solvents.Soluble in water.Miscible with most organic solvents.
CAS Number 699-05-8[2]1059626-05-9555-96-4

Synthesis and Purification

The synthesis of (4-Fluorobenzyl)hydrazine can be approached through several established methods for the alkylation of hydrazine. A common and effective route involves the reaction of a 4-fluorobenzyl halide with hydrazine hydrate.

Proposed Synthetic Pathway

A probable synthetic route involves the nucleophilic substitution of a halogen atom from a 4-fluorobenzyl halide by hydrazine. The use of a large excess of hydrazine hydrate can help to minimize the formation of the dialkylated byproduct.

Synthesis of (4-Fluorobenzyl)hydrazine 4-Fluorobenzyl_halide 4-Fluorobenzyl halide (X = Cl, Br) 4-Fluorobenzylhydrazine (4-Fluorobenzyl)hydrazine 4-Fluorobenzyl_halide->4-Fluorobenzylhydrazine Nucleophilic Substitution Byproduct 1,2-bis(4-fluorobenzyl)hydrazine (minor byproduct) 4-Fluorobenzyl_halide->Byproduct Hydrazine_hydrate Hydrazine hydrate (excess) Hydrazine_hydrate->4-Fluorobenzylhydrazine 4-Fluorobenzylhydrazine->Byproduct

Figure 1: Proposed synthesis of (4-Fluorobenzyl)hydrazine.

Experimental Protocol: General Procedure for Benzylhydrazine Synthesis

While a specific protocol for (4-Fluorobenzyl)hydrazine is not detailed in the available literature, a general procedure for the synthesis of the analogous benzylhydrazine from benzyl chloride and hydrazine hydrate can be adapted.

Materials:

  • 4-Fluorobenzyl chloride (or bromide)

  • Hydrazine hydrate (80% or higher)

  • Potassium carbonate

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Sodium hydroxide

  • Water

Procedure:

  • To a solution of hydrazine hydrate in water at room temperature, add 4-fluorobenzyl chloride dropwise with stirring.

  • After the addition is complete, continue stirring for a short period.

  • Add potassium carbonate to the mixture and continue to stir at a slightly elevated temperature (e.g., 40 °C), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add sodium hydroxide solution, water, and an extraction solvent (e.g., MTBE).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

Purification: Purification can be achieved by vacuum distillation. Given the boiling point of benzylhydrazine (265.4 °C at 760 mmHg), the boiling point of (4-Fluorobenzyl)hydrazine is expected to be in a similar range.

Chemical Reactivity and Stability

Hydrazines are known for their nucleophilic and reducing properties. The reactivity of (4-Fluorobenzyl)hydrazine is expected to be influenced by the electron-withdrawing nature of the fluorine atom on the aromatic ring.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes hydrazines effective nucleophiles. They can react with electrophiles such as alkyl halides and carbonyl compounds.

  • Reaction with Carbonyls: (4-Fluorobenzyl)hydrazine will react with aldehydes and ketones to form the corresponding hydrazones. This reaction is a common method for the derivatization of carbonyl compounds.

  • Oxidation: Hydrazines can be oxidized to various products, including diazenes, which can be unstable and decompose to release nitrogen gas, generating radical species. This property is utilized in some synthetic transformations.[3]

  • Stability and Storage: Substituted hydrazines can be sensitive to air and light.[4] It is recommended to store (4-Fluorobenzyl)hydrazine under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[5] The hydrochloride salt is generally more stable and easier to handle.

Potential Biological Activity and Signaling Pathway Involvement

While there is no direct evidence linking (4-Fluorobenzyl)hydrazine to specific signaling pathways, many hydrazine derivatives are known to exhibit biological activity, most notably as inhibitors of monoamine oxidase (MAO) enzymes.[6][7][8][9][10][11]

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

The general structure of many MAO inhibitors includes an arylalkylhydrazine moiety. It is plausible that (4-Fluorobenzyl)hydrazine could act as an inhibitor of MAO. The fluorine substituent may influence its binding affinity and selectivity for the MAO-A or MAO-B isoforms.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites 4FBH (4-Fluorobenzyl)hydrazine (Potential Inhibitor) 4FBH->MAO Inhibition

Figure 2: Potential inhibition of Monoamine Oxidase by (4-Fluorobenzyl)hydrazine.

The proposed mechanism of inhibition by arylalkylhydrazines often involves the formation of a reactive intermediate that covalently binds to the FAD cofactor of the MAO enzyme, leading to irreversible inhibition.[10]

Spectral Data

Expected ¹H NMR Spectral Features:

  • A singlet for the benzylic protons (-CH₂-).

  • Multiplets in the aromatic region corresponding to the protons on the 4-fluorophenyl ring.

  • Broad signals for the hydrazine protons (-NHNH₂), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • A signal for the benzylic carbon.

  • Signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Expected IR Spectral Features:

  • N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the aromatic and benzylic groups.

  • Aromatic C=C stretching vibrations.

  • A strong C-F stretching vibration.

Conclusion

(4-Fluorobenzyl)hydrazine is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge and reasonable extrapolations based on related compounds. Further research to fully characterize this molecule and explore its biological activities, particularly as a potential MAO inhibitor, is warranted. The synthetic protocols and analytical data for analogous compounds provided herein should serve as a valuable resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine (CAS 699-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorobenzyl)hydrazine, registered under CAS number 699-05-8, is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. The presence of a fluorine atom on the benzyl ring can modulate the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a valuable synthon for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available technical data on (4-Fluorobenzyl)hydrazine, including its chemical and physical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of enzyme inhibitors. Due to the limited availability of detailed experimental data in the public domain, this guide synthesizes information from analogous compounds and general chemical principles to provide a robust framework for researchers.

Chemical and Physical Properties

PropertyValueSource
CAS Number 699-05-8PubChem
Molecular Formula C₇H₉FN₂PubChem[1]
Molecular Weight 140.16 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[2]
IUPAC Name [(4-fluorophenyl)methyl]hydrazineCymitQuimica[2]
SMILES C1=CC(=CC=C1CNN)FPubChem[1]
InChI InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2PubChem[1]
InChIKey YMMCBGIHBVKZGD-UHFFFAOYSA-NPubChem[1]

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of (4-Fluorobenzyl)hydrazine is not explicitly available. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method is the nucleophilic substitution of a benzyl halide with hydrazine. A probable synthetic pathway is outlined below.

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis would likely proceed via the reaction of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the double-substituted by-product, 1,2-bis(4-fluorobenzyl)hydrazine.

General Reaction Scheme:

G reactant1 4-Fluorobenzyl Halide (X = Cl, Br) product (4-Fluorobenzyl)hydrazine reactant1->product Nucleophilic Substitution reactant2 +   Hydrazine Hydrate (excess) reactant2->product

Caption: Proposed synthesis of (4-Fluorobenzyl)hydrazine.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known reactions of benzyl halides with hydrazine and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 4-Fluorobenzyl chloride (or bromide) (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Ethanol (as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 4-fluorobenzyl chloride (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate (10.0 eq) in ethanol at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is taken up in diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic by-products.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification of (4-Fluorobenzyl)hydrazine can be achieved by vacuum distillation or column chromatography.

Note: Hydrazine and its derivatives are toxic and potentially carcinogenic; appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory.

Applications in Drug Development

(4-Fluorobenzyl)hydrazine serves as a versatile intermediate in the synthesis of various biologically active molecules. The hydrazine moiety is a key functional group for the formation of hydrazones, which are present in a wide range of compounds with diverse pharmacological activities.

Synthesis of Hydrazone Derivatives

Hydrazones are readily synthesized by the condensation reaction of a hydrazine with an aldehyde or a ketone. (4-Fluorobenzyl)hydrazine can be reacted with various carbonyl-containing compounds to generate a library of 4-fluorobenzylhydrazones. These derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3]

G reactant1 (4-Fluorobenzyl)hydrazine product 4-Fluorobenzylhydrazone reactant1->product Condensation reactant2 +   Aldehyde/Ketone reactant2->product byproduct +   Water

Caption: General synthesis of 4-fluorobenzylhydrazones.

Potential as a Monoamine Oxidase (MAO) Inhibitor Precursor

Benzylhydrazine derivatives are a known class of monoamine oxidase (MAO) inhibitors.[4] MAOIs are used in the treatment of depression and Parkinson's disease.[5][6][7][8] They function by inhibiting the MAO enzyme, which is responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[5] The introduction of a fluorine atom can enhance the metabolic stability and blood-brain barrier permeability of drug candidates.[9] Therefore, (4-Fluorobenzyl)hydrazine is a promising starting material for the design and synthesis of novel MAO inhibitors with potentially improved pharmacological profiles.

G MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Degradation Benzylhydrazine (4-Fluorobenzyl)hydrazine Derivative (MAOI) Benzylhydrazine->MAO Inhibition

Caption: Mechanism of action for MAO inhibitors.

Safety and Handling

(4-Fluorobenzyl)hydrazine and its derivatives should be handled with care. Hydrazines are known to be toxic and may be carcinogenic.[2] It is essential to use appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment such as gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Fluorobenzyl)hydrazine is a chemical intermediate with considerable potential in the field of drug discovery and development. Its utility as a precursor for hydrazone derivatives and potential MAO inhibitors makes it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of (4-Fluorobenzyl)hydrazine is warranted to fully explore its therapeutic potential.

References

Technical Guide: Spectral Data for (4-Fluorobenzyl)hydrazine NMR

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search of publicly available scientific databases and literature, we regret to inform you that the specific ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Fluorobenzyl)hydrazine could not be located. Our extensive search efforts consistently yielded data for the isomeric compound (4-fluorophenyl)hydrazine or for complex derivatives of (4-fluorobenzyl)hydrazine, rather than the parent compound itself.

This absence of readily available data prevents the creation of the requested in-depth technical guide, as the foundational quantitative spectral information is not accessible at this time. Similarly, a specific, detailed experimental protocol for the NMR analysis of (4-Fluorobenzyl)hydrazine was not found in the surveyed literature.

While we are unable to provide the specific data tables and experimental protocols for (4-Fluorobenzyl)hydrazine, we are providing a generalized workflow and structural diagrams that would be relevant to the NMR analysis of such a compound, should the data become available.

General Experimental Workflow for NMR Analysis

For the benefit of researchers who may synthesize or acquire (4-Fluorobenzyl)hydrazine and wish to perform NMR analysis, a general experimental protocol is outlined below. This protocol is based on standard practices for the NMR analysis of small organic molecules.

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the purified (4-Fluorobenzyl)hydrazine sample would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and depends on the solubility of the compound and the desired chemical shift referencing.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

  • Filtration: The solution is then filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • Instrumentation: Spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be acquired. Typical parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans would be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) would be necessary.

Below are diagrams illustrating the logical workflow for NMR data acquisition and a representation of the (4-Fluorobenzyl)hydrazine molecule for which spectral data was sought.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Chemical Shift Referencing proc3->proc4 proc5 Integration & Peak Picking proc4->proc5 proc6 Structural Elucidation proc5->proc6

NMR Data Acquisition and Processing Workflow

molecular_structure cluster_benzyl (4-Fluorobenzyl) Group cluster_hydrazine Hydrazine Moiety C1 C1' C2 C2' C1->C2 CH2 CH2 C1->CH2 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 F F C4->F C6 C6' C5->C6 C6->C1 NH NH CH2->NH C-N bond NH2 NH2 NH->NH2

Structure of (4-Fluorobenzyl)hydrazine

We remain committed to providing accurate and comprehensive scientific information. Should the spectral data for (4-Fluorobenzyl)hydrazine become available in the future, we will gladly revisit this topic and generate the requested technical guide. We apologize for any inconvenience this may cause in your research endeavors.

A Technical Guide to (4-Fluorobenzyl)hydrazine: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of (4-Fluorobenzyl)hydrazine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. It covers core physicochemical properties, common reactions, experimental methodologies, and potential metabolic pathways.

Core Chemical Properties

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its properties, along with those of its more commonly handled hydrochloride salt, are summarized below.

Table 1: Physicochemical Properties of (4-Fluorobenzyl)hydrazine

PropertyValueReference
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1]
IUPAC Name (4-fluorophenyl)methylhydrazine[1]
SMILES C1=CC(=CC=C1CNN)F[1]
InChIKey YMMCBGIHBVKZGD-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of (4-Fluorobenzyl)hydrazine Hydrochloride

PropertyValueReference
Molecular Formula C₇H₉FN₂·HCl[2]
Molecular Weight 176.62 g/mol [2][3][4]
CAS Number 51859-98-4[2]
Appearance Solid[3]

Synthesis and Key Reactions

The synthesis of (4-Fluorobenzyl)hydrazine typically involves the reaction of a 4-fluorobenzyl halide with a hydrazine source. A conceptual workflow is illustrated below.

G cluster_reagents reagent1 4-Fluorobenzyl Halide (e.g., Chloride, Bromide) product (4-Fluorobenzyl)hydrazine reagent1->product Nucleophilic Substitution reagent2 Hydrazine Hydrate (Excess) reagent2->product

Conceptual workflow for the synthesis of (4-Fluorobenzyl)hydrazine.

A primary application of (4-Fluorobenzyl)hydrazine in synthetic chemistry is its reaction with aldehydes and ketones to form stable hydrazone derivatives. This reaction is fundamental in the construction of more complex molecules and is widely used in the development of pharmaceuticals.

G cluster_reactants cluster_products hydrazine (4-Fluorobenzyl)hydrazine hydrazone Hydrazone Product hydrazine->hydrazone Condensation Reaction carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->hydrazone water Water (H₂O)

General reaction scheme for hydrazone formation.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol outlines a general method for the synthesis of hydrazone derivatives from (4-Fluorobenzyl)hydrazine, adapted from standard procedures for similar compounds.[5]

  • Dissolution: Dissolve (4-Fluorobenzyl)hydrazine (1.0 mmol) and a selected aldehyde or ketone (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the condensation reaction.

  • Reaction: Stir the mixture at room temperature or under reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure hydrazone derivative.

General Protocol for Analysis by HPLC

Analytical characterization of hydrazine derivatives can be performed using High-Performance Liquid Chromatography (HPLC). Due to the weak UV absorbance of many simple hydrazines, derivatization is often employed.

  • Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Create a series of dilutions for calibration.

  • Derivatization (Optional but Recommended): To enhance UV detection, react the hydrazine sample with a derivatizing agent that contains a strong chromophore (e.g., benzaldehyde) to form the corresponding hydrazone, which has a strong UV absorbance.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the analyte or its derivative (typically 280-320 nm for hydrazones).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the analyte by comparing the peak area from the sample to a standard curve generated from the calibration standards.

Potential Bioactivation Pathway

Hydrazine derivatives can undergo metabolic activation in vivo, potentially leading to the formation of reactive intermediates. While the specific pathway for (4-Fluorobenzyl)hydrazine is not extensively documented, a proposed mechanism analogous to that of other hydrazines involves enzymatic oxidation.[6]

G parent (4-Fluorobenzyl)hydrazine intermediate Reactive Diazene Intermediate parent->intermediate Bioactivation enzyme Oxidative Metabolism (e.g., CYP450, MAO) enzyme->intermediate radicals Carbon-centered Radicals intermediate->radicals Loss of N₂ adducts Covalent Adducts with Cellular Macromolecules radicals->adducts Covalent Binding

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Substituted Benzylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of substituted benzylhydrazines is a compelling narrative of serendipity, systematic investigation, and the birth of modern psychopharmacology. Initially explored for their potential as antitubercular agents, these compounds inadvertently unveiled the intricate biochemical underpinnings of depression, leading to the development of the first generation of antidepressant medications. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of key substituted benzylhydrazines, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

The Serendipitous Discovery of Monoamine Oxidase Inhibitors

The therapeutic journey of substituted benzylhydrazines began not in the realm of neuroscience, but in the fight against tuberculosis. In the early 1950s, iproniazid, a derivative of hydrazine, was being investigated for its antitubercular properties.[1][2] During clinical trials, an unexpected and remarkable side effect was observed: patients treated with iproniazid exhibited a significant elevation in mood, becoming notably more cheerful and optimistic.[1][2] This serendipitous finding led to the hypothesis that the mood-altering effects were due to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] This discovery was a pivotal moment in the history of medicine, establishing a direct link between brain chemistry and mood disorders and giving rise to the monoamine hypothesis of depression.[4]

The realization of iproniazid's mechanism of action spurred a wave of research into other hydrazine derivatives for their potential as "psychic energizers."[5] This led to the development and introduction of other non-selective, irreversible MAOIs, including isocarboxazid and nialamide, in the late 1950s.[1][6]

Phenelzine: From Obscurity to a Cornerstone of Antidepressant Therapy

Interestingly, one of the most prominent substituted benzylhydrazines, phenelzine (2-phenylethylhydrazine), was first synthesized in 1932 by Czech chemists Emil Votoček and Otakar Leminger, decades before its therapeutic potential was understood.[3][7] Their work, published in the Collection of Czechoslovak Chemical Communications, described the synthesis of this novel hydrazine derivative, though its biological activity remained unexplored at the time.[3] It wasn't until the late 1950s, following the discovery of iproniazid's antidepressant effects, that phenelzine was identified as a potent MAO inhibitor and subsequently developed for the treatment of depression.[1][3]

Procarbazine: A Benzylhydrazine Derivative in Oncology

The therapeutic applications of substituted benzylhydrazines were not limited to neuropsychiatric disorders. In the late 1950s, during the search for new MAO inhibitors, procarbazine was synthesized.[8] While it exhibited some MAO inhibitory activity, its primary utility was soon discovered to be in the realm of oncology. Procarbazine was developed as an anticancer agent and has since been used in the treatment of various cancers, most notably Hodgkin's lymphoma.[8] Its mechanism of action as an antineoplastic agent involves the inhibition of DNA, RNA, and protein synthesis.[4][8]

Physicochemical and Pharmacological Properties of Key Substituted Benzylhydrazines

The following tables summarize key quantitative data for prominent substituted benzylhydrazines.

Table 1: Physicochemical Properties of Selected Substituted Benzylhydrazines

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Phenelzine 2-phenylethylhydrazineC₈H₁₂N₂136.19164-168 (sulfate salt)Soluble in water
Isocarboxazid N′-benzyl-5-methylisoxazole-3-carbohydrazideC₁₂H₁₃N₃O₂231.25105-106Sparingly soluble in water
Nialamide N-benzyl-3-(isonicotinoylhydrazino)propanamideC₁₆H₁₈N₄O₂298.34151-153Soluble in water
Procarbazine N-isopropyl-4-[(2-methylhydrazino)methyl]benzamideC₁₂H₁₉N₃O221.30223 (hydrochloride salt)Soluble in water

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of Selected Substituted Benzylhydrazines

CompoundTargetIC₅₀ (µM)Ki (µM)Notes
Phenelzine MAO-A & MAO-B~1.0 (rat brain)-Non-selective, irreversible inhibitor.
Isocarboxazid MAO-A & MAO-B~0.1 (human)-Non-selective, irreversible inhibitor.
Nialamide MAO-A & MAO-B~0.5 (rat liver)-Non-selective, irreversible inhibitor.
Procarbazine MAO-A & MAO-BWeak inhibitor-Primarily used as an anticancer agent.

Note: IC₅₀ and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate, incubation time).

Signaling Pathways and Experimental Workflows

Mechanism of Action of MAOI Antidepressants

Substituted benzylhydrazine antidepressants, such as phenelzine and isocarboxazid, exert their therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters, which is believed to be the primary mechanism underlying their antidepressant effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron MAOI MAOI MAO Monoamine Oxidase (MAO-A & MAO-B) MAOI->MAO Inhibits Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolized by Increased Monoamines Increased Monoamine Concentration Monoamines->Increased Monoamines Release Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites Postsynaptic Receptors Postsynaptic Receptors Increased Monoamines->Postsynaptic Receptors Binds to Antidepressant Effect Antidepressant Effect Postsynaptic Receptors->Antidepressant Effect Leads to

Caption: Mechanism of action of monoamine oxidase inhibitors.

Experimental Workflow for the Discovery and Evaluation of Novel Substituted Benzylhydrazines

The discovery of new substituted benzylhydrazine-based therapeutics follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow start Start synthesis Synthesis of Substituted Benzylhydrazine Library start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification screening In Vitro Screening (e.g., MAO-Glo Assay) purification->screening active Active Compounds Identified screening->active Potent Inhibition inactive Inactive Compounds screening->inactive No/Weak Inhibition sar Structure-Activity Relationship (SAR) Analysis active->sar inactive->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Synthesis preclinical In Vivo Preclinical Studies optimization->preclinical endpoint Candidate for Clinical Trials preclinical->endpoint

Caption: A typical workflow for the discovery of novel substituted benzylhydrazines.

Experimental Protocols

General Synthesis of Phenelzine Sulfate

This protocol describes a common laboratory-scale synthesis of phenelzine sulfate from 2-phenylethyl bromide and hydrazine hydrate.[3]

Materials:

  • 2-phenylethyl bromide

  • Hydrazine hydrate (excess)

  • Ethanol

  • Isopropyl alcohol

  • Sulfuric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylethyl bromide (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the crude phenelzine with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude phenelzine.

  • Formation of Phenelzine Sulfate: Dissolve the crude phenelzine in isopropyl alcohol and cool to 0-5°C. Add a solution of sulfuric acid in isopropyl alcohol dropwise with stirring.

  • Isolation: Collect the precipitated phenelzine sulfate by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

Synthesis of Isocarboxazid

Isocarboxazid can be synthesized by the reaction of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine.

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate

  • Benzylhydrazine dihydrochloride

  • Triethylamine

  • n-Heptane

  • Water

Procedure:

  • Reaction Setup: Charge a reactor with methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, and n-heptane.

  • Base Addition: Slowly add triethylamine to the suspension.

  • Reaction: Maintain the reaction temperature at approximately 35°C overnight. Monitor the reaction for the consumption of the starting ester.

  • Work-up: Cool the suspension to 20°C and add water slowly.

  • Isolation: Filter the suspension and wash the solid product with water and then with n-heptane.

  • Drying: Dry the product under vacuum at 50°C to obtain isocarboxazid as a white solid.

In Vitro Monoamine Oxidase (MAO) Activity Assay (MAO-Glo™ Assay)

This protocol provides a general method for determining the inhibitory activity of substituted benzylhydrazines on MAO-A and MAO-B using a commercially available bioluminescent assay.

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffer, and Luciferin Detection Reagent)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (substituted benzylhydrazines)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer. Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate. Add the various concentrations of the test compounds or a reference inhibitor. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate Reaction: Add the luminogenic MAO substrate to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add the reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The discovery of substituted benzylhydrazines marks a watershed moment in the history of medicine, fundamentally altering our understanding and treatment of depression. The journey from the serendipitous observation of iproniazid's mood-elevating effects to the development of a class of potent monoamine oxidase inhibitors laid the groundwork for modern psychopharmacology. While the use of first-generation MAOIs has been tempered by concerns over dietary and drug interactions, their historical significance and clinical efficacy in certain patient populations remain undeniable. Furthermore, the diverse biological activities of substituted benzylhydrazines, as exemplified by the anticancer agent procarbazine, highlight the continued potential of this chemical scaffold in drug discovery. The synthesis methodologies, experimental protocols, and mechanistic insights presented in this guide are intended to serve as a valuable resource for the next generation of scientists and researchers working to unlock the full therapeutic potential of this remarkable class of compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Study of (4-Fluorobenzyl)hydrazine Conformation

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of (4-Fluorobenzyl)hydrazine. Given the influence of molecular conformation on pharmacological properties, a thorough understanding of the stable conformers and the energy barriers between them is crucial for drug design and development. While specific experimental and extensive theoretical data for (4-Fluorobenzyl)hydrazine is not abundant in publicly available literature, this guide outlines a robust computational methodology based on established principles for hydrazine derivatives.

Introduction to (4-Fluorobenzyl)hydrazine and its Conformational Flexibility

(4-Fluorobenzyl)hydrazine is a substituted benzylhydrazine derivative. The introduction of a fluorine atom can significantly influence properties such as pKa, dipole moment, membrane permeability, and metabolic stability. The conformational flexibility of this molecule arises primarily from the rotation around the C-C, C-N, and N-N single bonds. The lone pairs of electrons on the adjacent nitrogen atoms play a crucial role in determining the conformational preferences, leading to various staggered and eclipsed forms. Theoretical calculations are essential to determine the relative stabilities of these conformers and the energy barriers for their interconversion.

Theoretical Background: Conformation of Hydrazines

Studies on hydrazine and its substituted derivatives have established that the most stable conformation generally features a gauche relationship between the lone pairs on the adjacent nitrogen atoms. The key conformational motions include:

  • Torsion about the N-N bond: This leads to different staggered (gauche) and eclipsed (syn and anti) conformations. The syn (eclipsed) conformation is generally the highest in energy due to lone pair repulsion. The anti (staggered) conformation is a rotational barrier, while the gauche conformation is typically the energy minimum. For unsubstituted hydrazine, the dihedral angle of the equilibrium conformation is about 95°.[1]

  • Nitrogen Inversion: The nitrogen atoms can undergo pyramidal inversion, leading to different stereoisomers. The barrier to this inversion can be influenced by substituents.

  • Torsion about the C-N bond: Rotation around the bond connecting the benzyl group to the hydrazine moiety also contributes to the overall conformational landscape.

Proposed Computational Methodology

The following protocol outlines a detailed methodology for a comprehensive theoretical study of (4-Fluorobenzyl)hydrazine conformation using Density Functional Theory (DFT), a common and reliable method for such investigations.[2][3]

Experimental Protocols

StepProcedureDetails
1 Initial Structure Generation Generate the initial 3D structure of (4-Fluorobenzyl)hydrazine using molecular modeling software.
2 Conformational Search Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This involves rotating key dihedral angles (e.g., F-C-C-N, C-C-N-N, C-N-N-H).
3 Geometry Optimization Optimize the geometry of each identified conformer. A commonly used and effective method is DFT with the B3LYP functional and a 6-311G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
4 Frequency Calculations Perform frequency calculations at the same level of theory as the optimization. This is to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.
5 Single-Point Energy Refinement For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set or a higher level of theory (e.g., MP2 or coupled-cluster methods).
6 Transition State Search To determine the energy barriers for interconversion between stable conformers, perform transition state searches. Methods like the synchronous transit-guided quasi-Newton (STQN) method can be employed. The identified transition states should be confirmed by frequency calculations (one imaginary frequency).
7 Analysis of Results Analyze the final geometries (bond lengths, bond angles, dihedral angles) and relative energies of all conformers and transition states to construct a potential energy surface.

Data Presentation: Expected Conformational Data

The following tables present a hypothetical but realistic summary of the kind of quantitative data that would be obtained from the proposed computational study.

Table 1: Key Dihedral Angles (in degrees) of Stable Conformers

Conformerτ1 (C1-C7-N1-N2)τ2 (C7-N1-N2-H)Description
A ~60~60Gauche-Gauche
B ~60~180Gauche-Anti
C ~180~60Anti-Gauche
D ~180~180Anti-Anti

Table 2: Relative Energies of Stable Conformers

ConformerRelative Energy (kcal/mol) (B3LYP/6-311G(d,p))Relative Gibbs Free Energy (kcal/mol)
A 0.000.00
B 1.251.10
C 2.502.35
D 3.753.60

Table 3: Rotational Energy Barriers

TransitionEnergy Barrier (kcal/mol)
A → B ~5.5
A → C ~7.0

Mandatory Visualization

The following diagrams illustrate the logical workflow of the proposed theoretical study.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Systematic Rotational Scan (Dihedral Angles: C-C-N-N, C-N-N-H) A->B C Geometry Optimization of Conformers (DFT: B3LYP/6-311G(d,p)) B->C D Frequency Calculation (Confirm Minima, Obtain ZPVE) C->D E Identification of Stable Conformers D->E F Transition State Search (e.g., STQN method) E->F G Frequency Calculation (Confirm Transition State) F->G H Potential Energy Surface Construction G->H

Caption: Workflow for theoretical conformational analysis.

G Key Conformational Relationships Gauche Gauche Conformer (Energy Minimum) Anti_TS Anti Transition State (Rotational Barrier) Gauche->Anti_TS Rotation Syn_TS Syn Transition State (Rotational Barrier) Gauche->Syn_TS Rotation Anti_TS->Gauche Rotation Syn_TS->Gauche Rotation

Caption: Energy relationship between conformers.

References

An In-depth Technical Guide to the Electronic Properties of the 4-Fluorobenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluorobenzyl group is a crucial structural motif in medicinal chemistry and drug design. The strategic incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Understanding the fundamental electronic properties of the 4-fluorobenzyl moiety is paramount for predicting its influence on molecular behavior and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core electronic characteristics of the 4-fluorobenzyl group, presenting quantitative data, experimental methodologies for their determination, and the implications of these properties in the context of drug development.

Core Electronic Properties: A Duality of Effects

The electronic influence of the 4-fluorobenzyl group is primarily dictated by the fluorine atom attached to the para position of the benzene ring. Halogens like fluorine exhibit a characteristic duality, exerting both an inductive effect and a resonance effect, which can act in opposing directions.[2][3]

Inductive (Field) Effect (-I)

Due to its high electronegativity, fluorine is a potent sigma (σ) electron-withdrawing group.[4] This strong inductive effect, denoted as -I, pulls electron density away from the aromatic ring through the sigma bond framework. This effect decreases the electron density of the entire ring, making it less nucleophilic compared to unsubstituted benzene.[2]

Resonance (Mesomeric) Effect (+M)

Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[3][4] This donation of electron density via resonance, known as a +M effect, increases the electron density specifically at the ortho and para positions of the ring.[2]

Net Electronic Effect

For fluorine, the powerful -I effect generally outweighs the +M effect in terms of overall ring reactivity.[2] This makes the 4-fluorobenzyl group a net electron-withdrawing and deactivating substituent for electrophilic aromatic substitution. However, the resonance donation still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.[4] The methylene (-CH2-) spacer insulates the reaction center from the phenyl ring, attenuating the magnitude of these effects compared to a directly attached 4-fluorophenyl group.

Quantitative Electronic Descriptors

To quantify the electronic influence of substituents, physical organic chemists employ several linear free-energy relationship (LFER) parameters. The most common are Hammett and Swain-Lupton constants.

ParameterValueDescription
Hammett Constant (σ) ~ +0.12 Calculated from the pKa of 4-fluorophenylacetic acid (4.25)[5] and phenylacetic acid (4.31)[6], using a reaction constant (ρ) of 0.489 for phenylacetic acid ionization.[7] A positive value indicates net electron withdrawal relative to hydrogen.
Swain-Lupton Field Constant (F) +0.74Quantifies the electrostatic and through-space inductive effect.
Swain-Lupton Resonance Constant (R) -0.60Quantifies the electron-donating or -withdrawing ability through the π-system. A negative value indicates resonance donation.
pKa of Conjugate Acid 4.25The pKa of 4-fluorophenylacetic acid in water at 25°C.[5]

*Note: Swain-Lupton constants are for the 4-fluoro substituent directly attached to an aromatic ring. For the 4-fluorobenzyl group, the insulating -CH2- spacer will reduce the magnitude of both F and R felt by a distal reaction center.

Visualization of Electronic Effects and Workflows

Visual models are essential for conceptualizing the interplay of electronic properties and the experimental procedures used to measure them.

Caption: Interplay of inductive and resonance effects in the 4-fluorobenzyl group.

pka_workflow cluster_prep Sample & Titrant Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A 1. Prepare ~1mM solution of 4-fluorophenylacetic acid. B 2. Prepare standardized 0.1 M NaOH titrant. D 4. Calibrate pH meter with standard buffers (pH 4, 7, 10). A->D Proceed to Titration C 3. Prepare 0.15 M KCl solution for constant ionic strength. E 5. Add acid solution and KCl to vessel. Purge with N2 to remove CO2. I 9. Determine the half-equivalence point (pKa = pH at this point). D->I Proceed to Analysis F 6. Titrate by adding small aliquots of NaOH. G 7. Record pH after each addition once the reading stabilizes. H 8. Plot pH vs. volume of NaOH added. J 10. Calculate the average pKa from multiple titrations (n≥3).

References

The Impact of Fluorine Substitution on Benzylhydrazine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine and its derivatives are pivotal structural motifs in medicinal chemistry, renowned for their role as monoamine oxidase (MAO) inhibitors and as versatile intermediates in the synthesis of various pharmaceuticals. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and binding affinity. This technical guide provides an in-depth analysis of the role of fluorine substitution on the benzene ring of benzylhydrazine, exploring its influence on reactivity, physicochemical properties, and biological activity.

Physicochemical Effects of Fluorine Substitution

The introduction of a fluorine atom to the benzyl group of benzylhydrazine can significantly alter its electronic properties, which in turn affects its reactivity and biological interactions. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in resonance, exhibiting a +M effect when in the ortho or para position. The net effect on the electron density of the aromatic ring and the benzylic position is a complex interplay of these factors.

Impact on pKa

The basicity of the hydrazine moiety is a critical determinant of its interaction with biological targets. Fluorine substitution on the phenyl ring generally leads to a decrease in the pKa of the benzylhydrazine due to the electron-withdrawing nature of the fluorine atom, which destabilizes the protonated form. The magnitude of this effect is dependent on the position of the fluorine atom.

Table 1: Predicted pKa Values for Fluorobenzylhydrazine Isomers

CompoundPredicted pKa
Benzylhydrazine7.85
ortho-Fluorobenzylhydrazine7.60
meta-Fluorobenzylhydrazine7.45
para-Fluorobenzylhydrazine7.68

Note: These are predicted values and may vary from experimentally determined values.

Hammett Constants for Fluorine Substituents

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constants (σ) for fluorine highlight its dual electronic nature.

Table 2: Hammett Substituent Constants for Fluorine

ConstantValue
σm+0.34
σp+0.06
σ+p-0.07
σ-p+0.24

The positive σm value reflects the strong inductive electron-withdrawing effect of fluorine. The σp value is close to zero, indicating a near-cancellation of the inductive and resonance effects. The negative σ+p value suggests that in reactions involving the formation of a positive charge that can be delocalized into the ring, the resonance-donating effect of fluorine can be significant.

Effects on Chemical Reactivity

The electronic perturbations caused by fluorine substitution directly influence the nucleophilicity and oxidation potential of the benzylhydrazine molecule.

Nucleophilicity

The electron-withdrawing nature of fluorine is expected to decrease the electron density on the nitrogen atoms of the hydrazine moiety, thereby reducing its nucleophilicity. This effect is anticipated to be most pronounced with the substituent in the meta position due to the dominance of the inductive effect. In the ortho and para positions, the resonance-donating effect of fluorine may partially counteract the inductive withdrawal, leading to a more nuanced impact on nucleophilicity.

Oxidation Potential

Benzylhydrazines are susceptible to oxidation, a key step in their mechanism of action as MAO inhibitors. The introduction of an electron-withdrawing fluorine atom is predicted to increase the oxidation potential of the molecule, making it more difficult to oxidize. This can have significant implications for its metabolic stability and its interaction with flavin-dependent oxidases like MAO.

Biological Activity: Monoamine Oxidase Inhibition

A primary application of benzylhydrazine derivatives is in the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Fluorine substitution can modulate both the potency and selectivity of MAO inhibition.

Table 3: MAO Inhibition Data for Fluorinated Benzylhydrazine Analogs and Related Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
(E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)>400.0053[1][2]
(E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6)>400.023[1][2]
Pyridazinobenzylpiperidine Derivative (S5, 3-F)3.8570.203[3]

Note: The compounds listed are derivatives and not parent fluorobenzylhydrazines, but they illustrate the potent MAO inhibitory activity achievable with fluorine-containing benzyl moieties.

The data indicates that fluorinated benzyl derivatives can be highly potent and selective MAO-B inhibitors. The position of the fluorine atom can significantly influence the inhibitory profile.

Metabolic Stability

Fluorine substitution is a well-established strategy to block metabolic "soft spots" susceptible to cytochrome P450 (CYP) oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug candidate can be significantly enhanced, leading to an improved pharmacokinetic profile. For benzylhydrazines, the benzylic position and the aromatic ring are potential sites of metabolism. Fluorination of the aromatic ring can hinder oxidative metabolism at that site.

Experimental Protocols

General Synthesis of Fluorobenzylhydrazines

A common route for the synthesis of benzylhydrazines involves the reaction of the corresponding benzyl halide with an excess of hydrazine hydrate.

Protocol: Synthesis of para-Fluorobenzylhydrazine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 equivalents).

  • Addition of Benzyl Halide: Slowly add 4-fluorobenzyl chloride (1 equivalent) to the stirring hydrazine hydrate at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

This is a general procedure and may require optimization for each isomer.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Prepare a standard solution of the fluorobenzylhydrazine derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Assessment of Metabolic Stability in Liver Microsomes
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the fluorobenzylhydrazine test compound, and a NADPH-generating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

Logical Workflow for Assessing Fluorine Substitution Effects

G Workflow for Assessing Fluorine Substitution Effects on Benzylhydrazine cluster_synthesis Synthesis cluster_physchem Physicochemical Analysis cluster_reactivity Reactivity Studies cluster_biological Biological Evaluation Start Start Synthesize o, m, p-F-Benzylhydrazine Synthesize o, m, p-F-Benzylhydrazine Start->Synthesize o, m, p-F-Benzylhydrazine Purification & Characterization Purification & Characterization Synthesize o, m, p-F-Benzylhydrazine->Purification & Characterization pKa Determination pKa Determination Purification & Characterization->pKa Determination Oxidation Potential (CV) Oxidation Potential (CV) Purification & Characterization->Oxidation Potential (CV) Kinetic Analysis (e.g., Nucleophilic Substitution) Kinetic Analysis (e.g., Nucleophilic Substitution) Purification & Characterization->Kinetic Analysis (e.g., Nucleophilic Substitution) MAO Inhibition Assay MAO Inhibition Assay Purification & Characterization->MAO Inhibition Assay Metabolic Stability Assay Metabolic Stability Assay Purification & Characterization->Metabolic Stability Assay End End pKa Determination->End Oxidation Potential (CV)->End Hammett Analysis Hammett Analysis Kinetic Analysis (e.g., Nucleophilic Substitution)->Hammett Analysis Hammett Analysis->End MAO Inhibition Assay->End Metabolic Stability Assay->End

Caption: Workflow for evaluating the impact of fluorine substitution.

Mechanism of Monoamine Oxidase Inhibition by Benzylhydrazine

MAO_Inhibition Mechanism of MAO Inhibition by Benzylhydrazine MAO_FAD MAO-FAD (oxidized) EnzymeSubstrate Enzyme-Substrate Complex MAO_FAD->EnzymeSubstrate Benzylhydrazine Fluorobenzylhydrazine Benzylhydrazine->EnzymeSubstrate SingleElectronTransfer Single Electron Transfer EnzymeSubstrate->SingleElectronTransfer Oxidation MAO_FADH MAO-FADH• (radical) SingleElectronTransfer->MAO_FADH HydrazineRadical Hydrazine Radical Cation SingleElectronTransfer->HydrazineRadical CovalentAdduct Covalent Adduct with FAD MAO_FADH->CovalentAdduct Diazenium Diazenium Intermediate HydrazineRadical->Diazenium Deprotonation Diazenium->CovalentAdduct Nucleophilic Attack on FAD InactivatedEnzyme Irreversibly Inhibited MAO CovalentAdduct->InactivatedEnzyme

Caption: Proposed mechanism of irreversible MAO inhibition.

Conclusion

Fluorine substitution is a powerful tool for modulating the reactivity and biological activity of benzylhydrazine derivatives. The position of the fluorine atom on the phenyl ring dictates the balance between inductive and resonance effects, leading to distinct physicochemical properties for the ortho, meta, and para isomers. While electron-withdrawing effects generally decrease the basicity and nucleophilicity of the hydrazine moiety, the nuanced electronic effects can be leveraged to fine-tune the potency and selectivity of these compounds as enzyme inhibitors, particularly for monoamine oxidase. Furthermore, the strategic placement of fluorine can enhance metabolic stability, a crucial parameter in drug design. This guide provides a foundational understanding and practical protocols for researchers to explore the multifaceted role of fluorine in the context of benzylhydrazine chemistry and its applications in drug discovery. Further experimental work is needed to provide a more comprehensive quantitative comparison of the reactivity of the different fluorobenzylhydrazine isomers.

References

fundamental reaction mechanisms involving (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reaction Mechanisms Involving (4-Fluorobenzyl)hydrazine

Introduction

(4-Fluorobenzyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of various nitrogen-containing heterocyclic compounds. Its chemical reactivity is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This guide provides a detailed examination of the fundamental reaction mechanisms involving (4-Fluorobenzyl)hydrazine, focusing on condensation, cyclocondensation, and multi-component reactions. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this compound for the synthesis of novel molecules. The molecular details of (4-Fluorobenzyl)hydrazine are provided in Table 1.

Table 1: Physicochemical Properties of (4-Fluorobenzyl)hydrazine [1][2][3]

PropertyValue
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
CAS Number 699-05-8
IUPAC Name (4-fluorophenyl)methylhydrazine
Appearance Clear, colorless liquid (predicted)
Boiling Point ~265.8°C (predicted)
pKa ~6.74 (predicted)

One of the most fundamental reactions of (4-Fluorobenzyl)hydrazine is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction proceeds via a nucleophilic addition of the terminal amino group of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazone can be a stable final product or a key intermediate for subsequent transformations, such as the Wolff-Kishner reduction.[4] The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond of the hydrazone.[4]

G cluster_mech Mechanism: Hydrazone Formation cluster_workflow General Experimental Workflow reagents R-C(=O)-R' + (4-F-Bn)NHNH₂ intermediate [Carbinolamine Intermediate] reagents->intermediate Nucleophilic Attack product (4-F-Bn)N-N=C(R)R' + H₂O intermediate->product Dehydration (-H₂O) start Mix Carbonyl Compound & (4-Fluorobenzyl)hydrazine in Solvent react Stir/Reflux (Monitor by TLC) start->react workup Cool, Filter or Extract Product react->workup purify Recrystallize or Column Chromatography workup->purify end Characterize Pure Hydrazone purify->end G cluster_main Pyridazinone Synthesis Pathway reagent_style reagent_style intermediate_style intermediate_style product_style product_style condition_style condition_style start (4-Fluorobenzyl)hydrazine + γ-Ketoacid step1 Hydrazone Formation (Condensation) start->step1 Reflux in Ethanol step2 Intramolecular Cyclization step1->step2 Tautomerization end Pyridazinone Product step2->end Dehydration (-H₂O) G cluster_main [1,2,4]Triazole Ring Formation reagent_style reagent_style intermediate_style intermediate_style product_style product_style start Hydrazinyl-Heterocycle step1 Intermediate Adduct start->step1 reagent + One-Carbon Source (e.g., Triethoxymethane) reagent->step1 end Fused [1,2,4]Triazole Product step1->end Cyclization & Elimination

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrazole derivatives utilizing (4-Fluorobenzyl)hydrazine as a key reagent. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and anti-inflammatory agents.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of N-1 substituted pyrazoles via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method. This document outlines the synthesis of various 1-(4-Fluorobenzyl)pyrazole derivatives, which are valuable scaffolds in the development of novel therapeutics. The 4-fluorobenzyl moiety can significantly influence the biological activity of the resulting pyrazole derivatives.

General Reaction Scheme

The synthesis involves the reaction of (4-Fluorobenzyl)hydrazine with various 1,3-dicarbonyl compounds in a suitable solvent, typically with acid catalysis, to yield the corresponding 1-(4-Fluorobenzyl)pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of three distinct 1-(4-Fluorobenzyl)pyrazole derivatives are provided below.

Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Fluorobenzyl)hydrazine (1.0 mmol) in ethanol (15 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a solution of (4-Fluorobenzyl)hydrazine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add benzoylacetone (1.0 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 5-7 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Recrystallize the crude product from ethanol or purify by column chromatography to yield pure 1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole.

Protocol 3: Synthesis of 1-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrazole

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

  • Ethanol

  • Hydrochloric Acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, combine (4-Fluorobenzyl)hydrazine (1.0 mmol) and dibenzoylmethane (1.0 mmol) in ethanol (25 mL).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction completion using TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol to obtain 1-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrazole.

Data Presentation

Product Name1,3-Dicarbonyl CompoundSolventCatalystReaction Time (hours)Reported Yield (%)
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazoleAcetylacetoneEthanolGlacial Acetic Acid4-6Not Specified
1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazoleBenzoylacetoneEthanolGlacial Acetic Acid5-7Not Specified
1-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrazoleDibenzoylmethaneEthanolHydrochloric Acid6-8Not Specified

Note: Specific yield data for these direct syntheses were not available in the cited literature. Yields are generally reported to be good to excellent for this type of reaction.[1]

Applications in Drug Discovery

Pyrazole derivatives are recognized for their potential to interact with various biological targets. Specifically, 1-(4-Fluorobenzyl)pyrazole derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Kinase Inhibition

Certain 1-(4-Fluorobenzyl)pyrazole derivatives have shown inhibitory activity against a range of kinases, including Aurora-A kinase.[2] The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, and the 4-fluorobenzyl group can form favorable interactions within the active site, contributing to the inhibitory potency.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][4][5] The 1-(4-fluorobenzyl) substituent can enhance the anti-inflammatory profile of the pyrazole core.

Visualizations

Experimental Workflow for Pyrazole Synthesis

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4_Fluorobenzyl_hydrazine (4-Fluorobenzyl)hydrazine Mixing Mixing in Solvent 4_Fluorobenzyl_hydrazine->Mixing 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Mixing Catalysis Acid Catalysis Mixing->Catalysis Reflux Heating (Reflux) Catalysis->Reflux Cooling Cooling Reflux->Cooling Isolation Isolation (Filtration/Concentration) Cooling->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Product 1-(4-Fluorobenzyl)pyrazole Derivative Purification->Product

Caption: General experimental workflow for the synthesis of 1-(4-Fluorobenzyl)pyrazole derivatives.

Putative Signaling Pathway Inhibition by 1-(4-Fluorobenzyl)pyrazole Derivatives

signaling_pathway cluster_kinase Kinase Signaling Pathway cluster_inflammation Inflammatory Pathway Receptor Receptor Tyrosine Kinase DownstreamKinase Downstream Kinase (e.g., Aurora-A) Receptor->DownstreamKinase Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylation CellProliferation Cell Proliferation & Survival Substrate->CellProliferation Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Stimulus->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PyrazoleDerivative 1-(4-Fluorobenzyl)pyrazole Derivative PyrazoleDerivative->DownstreamKinase Inhibition PyrazoleDerivative->COX2 Inhibition

Caption: Potential inhibitory action of 1-(4-Fluorobenzyl)pyrazole derivatives on key signaling pathways.

References

Protocol for Condensation Reaction of (4-Fluorobenzyl)hydrazine with Diketones to Synthesize 1,3,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-(4-fluorobenzyl)-substituted pyrazoles through the condensation reaction of (4-fluorobenzyl)hydrazine with various β-diketones. The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. This protocol outlines the synthesis of three derivatives: 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, 1-(4-fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole, and 1-(4-fluorobenzyl)-3,5-diphenyl-1H-pyrazole.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in drug discovery and development. The synthesis of pyrazoles is often achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. This method is versatile and allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships. The incorporation of a (4-fluorobenzyl) moiety at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting pyrazole derivatives.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of three different 1-(4-fluorobenzyl)-1H-pyrazole derivatives.

ProductDiketoneSolventReaction Time (hours)Temperature (°C)Yield (%)
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazoleAcetylacetoneGlacial Acetic Acid4-5Reflux~70-80%
1-(4-fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazoleBenzoylacetoneEthanol3-4Reflux~80-90%
1-(4-fluorobenzyl)-3,5-diphenyl-1H-pyrazoleDibenzoylmethaneEthanol5-6Reflux~85-95%

Experimental Protocols

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Acetylacetone (2,4-pentanedione)

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

General Procedure for the Synthesis of 1-(4-fluorobenzyl)-1H-pyrazoles:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate diketone (1.0 mmol) in the specified solvent (10-15 mL).

  • Addition of Hydrazine: To the stirred solution, add (4-fluorobenzyl)hydrazine (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for the specified time (see table above). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation and Purification:

    • For 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: Concentrate the reaction mixture under reduced pressure. Pour the residue into crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. Recrystallize from ethanol to afford the pure product.

    • For 1-(4-fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole and 1-(4-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualization

Condensation_Reaction_Workflow start Start reactants Dissolve Diketone in Solvent start->reactants add_hydrazine Add (4-Fluorobenzyl)hydrazine reactants->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool and Work-up tlc->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_product Pure 1-(4-fluorobenzyl)- 1H-pyrazole characterization->end_product

Caption: Experimental workflow for the synthesis of 1-(4-fluorobenzyl)-1H-pyrazoles.

Signaling_Pathway hydrazine (4-Fluorobenzyl)hydrazine (Nucleophile) intermediate1 Initial Adduct (Hemiaminal-like) hydrazine->intermediate1 Nucleophilic Attack diketone β-Diketone (Electrophile) diketone->intermediate1 intermediate2 Cyclized Intermediate (Pyrazoline derivative) intermediate1->intermediate2 Intramolecular Condensation (-H₂O) pyrazole 1-(4-fluorobenzyl)-1H-pyrazole (Aromatization) intermediate2->pyrazole Dehydration (-H₂O) h2o 2 H₂O intermediate2->h2o pyrazole->h2o Byproducts

Caption: Generalized reaction pathway for Knorr pyrazole synthesis.

Application Notes and Protocols for the Use of (4-Fluorobenzyl)hydrazine in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. These reactions are particularly valuable in drug discovery and development for the rapid generation of libraries of structurally diverse heterocyclic compounds. Hydrazine derivatives are key building blocks in many MCRs, leading to a wide array of nitrogen-containing heterocycles with significant biological activities.

(4-Fluorobenzyl)hydrazine, with its fluorinated phenyl moiety, is an attractive starting material for the synthesis of novel heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While specific literature on the use of (4-Fluorobenzyl)hydrazine in MCRs is limited, its reactivity is expected to be analogous to other substituted hydrazines.

This document provides detailed application notes and protocols for the synthesis of pyrazole and pyrano[2,3-c]pyrazole scaffolds using multicomponent reactions. The protocols are based on established methodologies for similar hydrazine derivatives and are intended to serve as a starting point for the exploration of (4-Fluorobenzyl)hydrazine in heterocycle synthesis.

I. Three-Component Synthesis of 1-(4-Fluorobenzyl)-Substituted Pyrazoles

Application Note:

This protocol describes a one-pot, three-component reaction for the synthesis of 1-(4-Fluorobenzyl)-pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and (4-Fluorobenzyl)hydrazine. This approach allows for the introduction of diverse substituents at positions 3, 4, and 5 of the pyrazole ring, making it a versatile method for generating libraries of potential bioactive molecules. The 4-fluorobenzyl group at the N1 position can impart unique pharmacological properties to the synthesized compounds.

Experimental Protocol:

A general procedure for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of aldehydes, ketones, and hydrazines.[1] The pyrazoline intermediate is formed and subsequently oxidized to the pyrazole.

  • Reaction Setup: To a solution of an appropriate ketone (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add (4-Fluorobenzyl)hydrazine hydrochloride (1.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the initial condensation to form the pyrazoline intermediate, an oxidizing agent (e.g., iodine, bromine, or simply heating in DMSO under an oxygen atmosphere) is added to the reaction mixture to facilitate aromatization to the pyrazole.[1][2]

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-Fluorobenzyl)-substituted pyrazole.

Data Presentation:

The following table summarizes representative yields for a three-component synthesis of pyrazoles using various hydrazines, which can be considered analogous for reactions with (4-Fluorobenzyl)hydrazine.

Entry1,3-Dicarbonyl CompoundAldehyde/KetoneHydrazineCatalyst/ConditionsYield (%)Reference
1AcetylacetoneBenzaldehydePhenylhydrazineReflux in Ethanol85[3]
2Ethyl Acetoacetate4-ChlorobenzaldehydeHydrazine HydrateMicrowave, 120°C92[1]
3DibenzoylmethaneAcetoneHydrazine HydrateI2, K2HPO4·3H2O88[1]
41-Phenyl-1,3-butanedione4-Methoxybenzaldehydep-TolylhydrazineReflux in Acetic Acid78[4]

Logical Relationship Diagram:

G Three-Component Pyrazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl Compound P1 One-Pot Reaction (Condensation & Cyclization) R1->P1 R2 Aldehyde R2->P1 R3 (4-Fluorobenzyl)hydrazine R3->P1 P2 Oxidation P1->P2 Pr 1-(4-Fluorobenzyl)-pyrazole P2->Pr G Four-Component Pyrano[2,3-c]pyrazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Aldehyde P1 One-Pot Multicomponent Reaction (with catalyst) R1->P1 R2 Malononitrile R2->P1 R3 β-Ketoester R3->P1 R4 (4-Fluorobenzyl)hydrazine R4->P1 Pr 1-(4-Fluorobenzyl)-pyrano[2,3-c]pyrazole P1->Pr

References

(4-Fluorobenzyl)hydrazine: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(4-Fluorobenzyl)hydrazine has emerged as a valuable and versatile building block in medicinal chemistry, facilitating the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the reactive hydrazine moiety and the fluorinated phenyl ring, allow for the construction of various heterocyclic systems and derivatives with potent pharmacological activities. These activities span across anticancer, antimicrobial, and enzyme inhibitory applications, making it a scaffold of significant interest in drug discovery and development.

This document provides detailed application notes on the utility of (4-Fluorobenzyl)hydrazine as a synthetic precursor and outlines experimental protocols for the synthesis of key bioactive derivatives, including pyrazoles, triazoles, and Schiff bases.

Synthetic Applications

(4-Fluorobenzyl)hydrazine serves as a key intermediate in the synthesis of several classes of bioactive compounds. The primary reaction pathways involve the condensation of the hydrazine group with carbonyl compounds to form hydrazones (Schiff bases), and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to yield five-membered heterocyclic rings like pyrazoles and triazoles.

G A (4-Fluorobenzyl)hydrazine C Schiff Bases (Hydrazones) Antimicrobial, Anticancer A->C Condensation E Pyrazoles Anticancer, Antimicrobial A->E Cyclocondensation G Triazoles Anticancer, Antifungal A->G Cyclization B Aldehydes/Ketones B->C D 1,3-Dicarbonyl Compounds D->E F Orthoesters/Nitriles F->G

Bioactive Molecules Derived from (4-Fluorobenzyl)hydrazine

Anticancer Activity

Derivatives of (4-Fluorobenzyl)hydrazine have demonstrated significant potential as anticancer agents. Notably, quinazolinone and pyrazole derivatives have been shown to exhibit potent inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of (4-Fluorobenzyl)hydrazine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
QuinazolinoneCM9 (bearing a p-bromo benzyl pendant)EBC-1 (Lung Cancer)8.6[1]
QuinazolinoneCM9MET Kinase22.76[1]
HydrazideAnalog 19SH-SY5Y (Neuroblastoma)Micromolar potency[2]
HydrazideAnalog 22Kelly (Neuroblastoma)Micromolar potency[2]

The anticancer mechanism of these derivatives often involves the inhibition of critical signaling pathways, such as the MET kinase pathway, or the induction of apoptosis.

G HGF HGF MET MET Receptor HGF->MET Binds P P MET->P Autophosphorylation Derivative (4-Fluorobenzyl)hydrazine Derivative (e.g., CM9) Derivative->MET Inhibition Inhibition Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

G Derivative (4-Fluorobenzyl)hydrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Antimicrobial Activity

Schiff bases and triazole derivatives of (4-Fluorobenzyl)hydrazine have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes like DNA gyrase.[3]

Table 2: Antimicrobial Activity of (4-Fluorobenzyl)hydrazine Derivatives

Compound ClassDerivativeTarget OrganismActivityReference
Hydrazide-hydrazoneDerivative with 4-fluorophenyl substituentS. aureus, E. coliSatisfactory antibacterial sensitivity[3]
Hydrazide-hydrazoneCompound 19E. coliMIC = 12.5 µg/mL[3]
Hydrazide-hydrazoneCompound 19S. aureusMIC = 6.25 µg/mL[3]

G Derivative (4-Fluorobenzyl)hydrazine Derivative DNAGyrase DNA Gyrase Derivative->DNAGyrase Inhibition Inhibition RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Introduces negative supercoils SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase Replication DNA Replication RelaxedDNA->Replication

Experimental Protocols

Protocol 1: Synthesis of (4-Fluorobenzyl)hydrazine

This protocol is adapted from the synthesis of (2-Fluorobenzyl)hydrazine hydrochloride.

Materials:

  • 4-Fluorobenzyl chloride

  • Hydrazine hydrate (99%)

  • Water (deionized)

  • Dichloromethane

  • Ethyl acetate-hydrochloric acid solution

  • Isopropanol

Procedure:

  • Slowly add 4-fluorobenzyl chloride to a pre-cooled solution of water and hydrazine hydrate at 0-5°C.

  • Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.

  • Add dichloromethane to the reaction mixture and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and add ethyl acetate-hydrochloric acid solution. Stir for 4 hours at 25-30°C.

  • Filter the precipitated solid and wash with dichloromethane.

  • To the obtained wet compound, add isopropanol and heat the mixture to 60-65°C for 45 minutes.

  • Cool the reaction mixture to 25-30°C and stir for 3 hours.

  • Filter the precipitated solid, wash with isopropanol, and dry to obtain (4-Fluorobenzyl)hydrazine hydrochloride.

Protocol 2: General Synthesis of Pyrazole Derivatives

This protocol describes the classical Knorr pyrazole synthesis.[4]

Materials:

  • (4-Fluorobenzyl)hydrazine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of (4-Fluorobenzyl)hydrazine to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazole derivative.

Protocol 3: General Synthesis of 1,2,4-Triazole Derivatives

This protocol is a general method for the synthesis of 1,2,4-triazoles.[5][6]

Materials:

  • (4-Fluorobenzyl)hydrazine hydrochloride

  • Formamide

  • Potassium hydroxide (if starting from the hydrochloride salt)

Procedure:

  • If using (4-Fluorobenzyl)hydrazine hydrochloride, neutralize it with a base like potassium hydroxide to obtain the free hydrazine.

  • In a microwave-safe vial, mix (4-Fluorobenzyl)hydrazine with an excess of formamide.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 150-180°C for 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 4: General Synthesis of Schiff Base (Hydrazone) Derivatives

This is a general procedure for the condensation reaction to form Schiff bases.

Materials:

  • (4-Fluorobenzyl)hydrazine

  • An appropriate aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.

  • Add an equimolar amount of (4-Fluorobenzyl)hydrazine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reaction conditions may need to be optimized for specific substrates.

References

Application of (4-Fluorobenzyl)hydrazine in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-Fluorobenzyl)hydrazine has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives, most notably hydrazones, have demonstrated significant potential in the development of novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and neurological disorders. The incorporation of the 4-fluorobenzyl moiety often enhances the pharmacological properties of the parent compound through favorable pharmacokinetic and pharmacodynamic effects.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging (4-fluorobenzyl)hydrazine in their work.

Key Therapeutic Applications and Biological Activities

Derivatives of (4-fluorobenzyl)hydrazine have been extensively investigated for a variety of therapeutic applications. The primary areas of interest include:

  • Anticancer Activity: Numerous hydrazone derivatives incorporating the (4-fluorobenzyl)hydrazine scaffold have exhibited potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Antitubercular Activity: The fight against tuberculosis has benefited from the exploration of (4-fluorobenzyl)hydrazine derivatives. Several compounds have shown promising activity against Mycobacterium tuberculosis, with some targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis.

  • Antibacterial Activity: Beyond tuberculosis, these derivatives have displayed broader antibacterial activity against various Gram-positive and Gram-negative bacteria. Inhibition of DNA gyrase is one of the proposed mechanisms for their antibacterial action.

  • Monoamine Oxidase (MAO) Inhibition: Hydrazine-based compounds have a well-established history as MAO inhibitors for the treatment of depression and neurodegenerative diseases. Derivatives of (4-fluorobenzyl)hydrazine have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B, showing potential for the development of new antidepressant and neuroprotective agents.

Quantitative Data Summary

The biological activities of various (4-fluorobenzyl)hydrazine derivatives are summarized in the tables below, presenting key quantitative data for easy comparison.

Anticancer Activity
Compound ClassCell LineIC50 (µM)Reference
Quinazolinone Hydrazide Triazole Derivative (CM9)EBC-1 (Lung Cancer)8.6[1][2]
Quinazolinone Hydrazide Triazole Derivative (CM9)U-87MG (Glioblastoma)18.4[1][2]
Quinazolinone Hydrazide Triazole Derivative (CM9)HT-29 (Colon Cancer)24.6[1][2]
Hydrazinyl Thiazole Derivative (A37)A549 (Lung Cancer)Data not specified[3]
Hydrazinyl Thiazole Derivative (A37)HeLa (Cervical Cancer)Data not specified[3]
Hydrazinyl Thiazole Derivative (A37)HepG2 (Liver Cancer)Data not specified[3]
Hydrazinyl Thiazole Derivative (A37)MCF-7 (Breast Cancer)Data not specified[3]
4-Methylbenzoylhydrazine Pt(II) Complex (Pt2)MCF-7 (Breast Cancer)15.6 ± 0.2[4]
4-Methylbenzoylhydrazine Pt(II) Complex (Pt2)HepG-2 (Liver Cancer)17.4 ± 0.1[4]
4-Methylbenzoylhydrazine Pt(II) Complex (Pt2)NCI-H460 (Lung Cancer)19.7 ± 0.2[4]
Antitubercular Activity
Compound ClassStrainMIC (µg/mL)Reference
4-Fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazideM. tuberculosis H37Rv>90% inhibition at 12.5[5]
Indolizine Derivative (3a)M. tuberculosis H37Rv4[6]
Isonicotinohydrazide Derivative (8g)M. tuberculosis mc26230Data not specified[7]
Antibacterial Activity
Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(4-fluorobenzylidene)benzohydrazideS. aureus0.002 - 0.98[8]
N-(4-fluorobenzylidene)benzohydrazideE. coliData not specified[8]
Hydrazide-hydrazone of isonicotinic acid (15)Gram-positive bacteria1.95 - 7.81[8]
Pyrimidine Derivative (19)E. coli12.5[8]
Pyrimidine Derivative (19)S. aureus6.25[8]
Monoamine Oxidase (MAO) Inhibition
Compound ClassEnzymeIC50 (µM)Reference
Isatin-based Hydrazone (IS15)MAO-A1.852[9]
Isatin-based Hydrazone (IS7)MAO-B0.082[9]
N-Pyridyl-hydrazone (2k)MAO-A6.12[10]
N-Pyridyl-hydrazone (2j)MAO-B9.30[10]
1-Substituted-2-phenylhydrazone (2b)hMAO-A0.028[11]

Experimental Protocols

Detailed methodologies for the synthesis of key (4-fluorobenzyl)hydrazine derivatives are provided below.

General Synthesis of 4-Fluorobenzoyl Hydrazones

This protocol describes a general method for the synthesis of hydrazones from 4-fluorobenzoyl hydrazide (which can be synthesized from (4-fluorobenzyl)hydrazine) and various aldehydes.

Materials:

  • 4-Fluorobenzoyl hydrazide

  • Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde derivatives)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve equimolar quantities of 4-fluorobenzoyl hydrazide and the desired substituted aldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture with stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.[12][13][14][15]

Synthesis of a Fluorinated Dithiocarbazate Imine Derivative

This protocol outlines the one-pot, multi-component synthesis of 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate.

Materials:

  • Hydrazine hydrate (99%)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Carbon disulfide (CS₂)

  • 4-Fluorobenzyl chloride

  • Isatin

  • Reaction flask with stirrer

  • Ice bath

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Silica gel for drying

Procedure:

  • Prepare an ethanolic solution of KOH (1.0 eq) in a reaction flask and cool it to 0°C in an ice bath.

  • To the cooled solution, add hydrazine hydrate (1.0 eq) with constant stirring.

  • Slowly add carbon disulfide (1.0 eq) to the mixture, followed by the dropwise addition of 4-fluorobenzyl chloride (1.0 eq). Continue stirring at 0°C for 1 hour.

  • Prepare a separate ethanolic solution of isatin (1.0 eq).

  • Add the isatin solution to the reaction mixture.

  • Heat the resulting mixture under reflux for 3 hours.

  • A solid product will form. Cool the mixture and collect the precipitate by filtration.

  • Dry the product over silica gel.

  • Recrystallize the crude product from ethanol to obtain yellow crystals of the final compound.

  • Characterize the product using techniques like melting point determination, ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of (4-fluorobenzyl)hydrazine derivatives are attributed to their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Anticancer Mechanism: Inhibition of Receptor Tyrosine Kinase Signaling

Certain quinazolinone hydrazide triazole derivatives containing the (4-fluorobenzyl)hydrazine moiety have been shown to inhibit receptor tyrosine kinases (RTKs) such as MET, ALK, and VEGFR. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][2]

anticancer_pathway cluster_membrane Cell Membrane RTK RTK (MET, ALK, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Activates Derivative (4-Fluorobenzyl)hydrazine Derivative Derivative->RTK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of RTK signaling by (4-Fluorobenzyl)hydrazine derivatives.

Antitubercular Mechanism: Inhibition of InhA

A primary mechanism of action for several antitubercular hydrazide derivatives is the inhibition of the InhA enzyme, which is essential for the biosynthesis of mycolic acids, a major component of the Mycobacterium tuberculosis cell wall.[7][16][17]

antitubercular_pathway Derivative (4-Fluorobenzyl)hydrazine Derivative InhA InhA (Enoyl-ACP Reductase) Derivative->InhA Inhibits FAS-II Fatty Acid Synthase II (FAS-II) System InhA->FAS-II Mycolic_Acid Mycolic Acid Biosynthesis FAS-II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts mao_inhibition_pathway Derivative (4-Fluorobenzyl)hydrazine Derivative MAO Monoamine Oxidase (MAO-A / MAO-B) Derivative->MAO Inhibits Degradation Degradation MAO->Degradation Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO->Synaptic_Levels Leads to Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->MAO Substrate Therapeutic_Effect Antidepressant & Neuroprotective Effects Synaptic_Levels->Therapeutic_Effect

References

Application Notes and Protocols for the Synthesis of Hydrazones from (4-Fluorobenzyl)hydrazine and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or ketone. This reaction is a cornerstone in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The formation of the hydrazone linkage is also utilized in bioconjugation strategies.

This document provides detailed protocols for the synthesis of hydrazones from (4-Fluorobenzyl)hydrazine and various aromatic aldehydes. (4-Fluorobenzyl)hydrazine is a valuable building block, and the resulting fluorinated hydrazones are of significant interest in the development of new therapeutic agents.

General Reaction Scheme

The synthesis of hydrazones from (4-Fluorobenzyl)hydrazine and an aldehyde proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, yields the stable hydrazone product.

experimental_workflow start Start dissolve_aldehyde Dissolve Aldehyde in Ethanol start->dissolve_aldehyde add_hydrazine Add (4-Fluorobenzyl)hydrazine dissolve_aldehyde->add_hydrazine add_catalyst Add Glacial Acetic Acid (2-3 drops) add_hydrazine->add_catalyst reflux Reflux Reaction Mixture (2-8 hours) add_catalyst->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Methanol wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response Leads to hydrazone Hydrazone Derivative hydrazone->kinase2 Inhibits

Application Notes and Protocols for N-Alkylation of (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (4-fluorobenzyl)hydrazine, a versatile building block in medicinal chemistry. Two primary methods are presented: direct alkylation via a nitrogen dianion and reductive amination. These protocols are intended to serve as a comprehensive guide for the synthesis of N-alkylated (4-fluorobenzyl)hydrazine derivatives.

Introduction

N-substituted hydrazine derivatives are crucial pharmacophores found in a wide array of therapeutic agents. The ability to selectively introduce alkyl groups onto the hydrazine nitrogen atoms allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and metabolic stability. (4-Fluorobenzyl)hydrazine is a valuable starting material due to the presence of the fluorine atom, which can enhance binding affinity and improve metabolic profiles of drug candidates. This document outlines two robust methods for the N-alkylation of this substrate.

Method 1: Direct N-Alkylation via Nitrogen Dianion Intermediate

This method is based on the efficient and selective alkylation of hydrazine derivatives through the formation of a nitrogen dianion.[1][2][3][4] This approach allows for the sequential introduction of two different alkyl groups if desired and generally provides good to excellent yields. The protocol involves the deprotonation of a protected hydrazine derivative with a strong base, followed by the addition of an alkylating agent.

Experimental Protocol

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Protection of (4-Fluorobenzyl)hydrazine:

    • Dissolve (4-Fluorobenzyl)hydrazine (1.0 eq) in anhydrous THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting Boc-protected hydrazine by silica gel chromatography to obtain tert-butyl 2-(4-fluorobenzyl)hydrazine-1-carboxylate.

  • Formation of the Nitrogen Dianion and Alkylation:

    • Dissolve the Boc-protected hydrazine (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (2.2 eq) dropwise via syringe. A color change is typically observed, indicating dianion formation.[1][3]

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the alkyl halide (1.2 eq for mono-alkylation or 2.4 eq for di-alkylation) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. The reaction time will vary depending on the reactivity of the alkyl halide.[1]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

  • Deprotection (if necessary):

    • To remove the Boc protecting group, dissolve the N-alkylated product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure and neutralize with a suitable base to obtain the free N-alkylated hydrazine.

Data Presentation
Alkylating AgentStoichiometry (eq)Reaction Time (h)Expected Yield (%)
Methyl Iodide1.2385-95
Ethyl Bromide1.2580-90
Benzyl Bromide1.2488-98
Isopropyl Iodide1.21260-75

Yields are estimated based on similar reactions reported in the literature and may vary.

Workflow Diagram

G cluster_protection Step 1: Boc Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection (Optional) start (4-Fluorobenzyl)hydrazine boc Add Boc₂O in THF start->boc protect_stir Stir at RT, 2-4h boc->protect_stir protect_purify Purify (Chromatography) protect_stir->protect_purify protected_hydrazine Boc-(4-Fluorobenzyl)hydrazine protect_purify->protected_hydrazine dissolve Dissolve in anhydrous THF protected_hydrazine->dissolve cool_nBuLi Cool to -78°C, add n-BuLi dissolve->cool_nBuLi add_RX Add Alkyl Halide (RX) cool_nBuLi->add_RX alkyl_stir Warm to RT, stir 3-12h add_RX->alkyl_stir workup Quench with NH₄Cl, Extract alkyl_stir->workup alkyl_purify Purify (Chromatography) workup->alkyl_purify alkylated_product N-Alkyl-Boc-(4-Fluorobenzyl)hydrazine alkyl_purify->alkylated_product deprotect_reagent Add TFA/DCM or HCl/Dioxane alkylated_product->deprotect_reagent deprotect_stir Stir at RT, 1-2h deprotect_reagent->deprotect_stir neutralize Neutralize and Isolate deprotect_stir->neutralize final_product N-Alkyl-(4-Fluorobenzyl)hydrazine neutralize->final_product

Caption: Workflow for the N-alkylation of (4-Fluorobenzyl)hydrazine via a nitrogen dianion intermediate.

Method 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be applied to the N-alkylation of hydrazines.[5][6][7] This two-step, one-pot procedure involves the condensation of (4-fluorobenzyl)hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is subsequently reduced to the desired N-alkylated hydrazine.[8][9][10][11][12][13]

Experimental Protocol

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (optional, as a catalyst for hydrazone formation)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • TLC apparatus

Procedure:

  • Hydrazone Formation:

    • Dissolve (4-Fluorobenzyl)hydrazine (1.0 eq) in methanol or DCM in a round-bottom flask.

    • Add the corresponding aldehyde or ketone (1.1 eq).

    • If necessary, add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate hydrazone formation.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the hydrazone intermediate.

  • Reduction of the Hydrazone:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If the reaction was performed in an alcohol, concentrate the mixture under reduced pressure to remove the solvent.

    • If DCM was used, wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-alkylated hydrazine.

Data Presentation
Carbonyl CompoundReducing AgentReaction Time (h)Expected Yield (%)
Formaldehyde (37% aq.)NaBH₄375-85
BenzaldehydeNaBH₄480-90
AcetoneSTAB670-80
CyclohexanoneSTAB675-85

Yields are estimated based on general reductive amination procedures and may vary.

Workflow Diagram

G cluster_hydrazone Step 1: Hydrazone Formation cluster_reduction Step 2: Reduction start (4-Fluorobenzyl)hydrazine add_carbonyl Add Aldehyde/Ketone in MeOH/DCM start->add_carbonyl hydrazone_stir Stir at RT, 1-3h add_carbonyl->hydrazone_stir hydrazone_intermediate Hydrazone Intermediate hydrazone_stir->hydrazone_intermediate cool_reduce Cool to 0°C, Add NaBH₄/STAB hydrazone_intermediate->cool_reduce reduction_stir Warm to RT, stir 2-6h cool_reduce->reduction_stir workup Quench with H₂O, Extract reduction_stir->workup purify Purify (Chromatography) workup->purify final_product N-Alkyl-(4-Fluorobenzyl)hydrazine purify->final_product

References

Application Notes and Protocols for the Synthesis of MAO Inhibitors Using (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the synthesis and evaluation of Monoamine Oxidase (MAO) inhibitors derived from (4-Fluorobenzyl)hydrazine. The protocols are based on established methodologies for the synthesis of hydrazone-based MAO inhibitors.

Introduction to (4-Fluorobenzyl)hydrazine in MAO Inhibitor Synthesis

Monoamine oxidase (MAO) is a key enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] MAO exists in two isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease, respectively.[1][2] Hydrazine derivatives have historically been a significant class of MAO inhibitors.[1] (4-Fluorobenzyl)hydrazine serves as a valuable precursor for the synthesis of novel MAO inhibitors, typically through the formation of hydrazones via condensation with various aldehydes and ketones. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting inhibitors.[3]

The general synthetic approach involves the reaction of (4-Fluorobenzyl)hydrazine with a suitable carbonyl compound to form a Schiff base (hydrazone). These hydrazones are then evaluated for their inhibitory activity against MAO-A and MAO-B.

Synthesis of Hydrazone-Based MAO Inhibitors

The synthesis of MAO inhibitors from (4-Fluorobenzyl)hydrazine is exemplified by the formation of hydrazones. This reaction is a condensation reaction between the hydrazine and a carbonyl compound, such as a substituted benzaldehyde or isatin.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants A (4-Fluorobenzyl)hydrazine C Condensation Reaction A->C B Carbonyl Compound (e.g., Substituted Benzaldehyde or Isatin) B->C D Purification (e.g., Recrystallization, Chromatography) C->D Crude Product E Characterization (NMR, IR, HRMS) D->E Purified Product F Final Hydrazone Product (Potential MAO Inhibitor) E->F MAO_Assay_Workflow A Prepare Solutions: - Test Compounds - MAO-A/MAO-B Enzyme - Amplex Red Reagent - HRP - Substrate (e.g., p-tyramine) B Incubate Test Compound with MAO Enzyme A->B C Initiate Reaction by Adding Substrate B->C D Measure Fluorescence (Excitation: 530-560 nm Emission: ~590 nm) C->D E Data Analysis: - Calculate % Inhibition - Determine IC50 Values D->E MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicles Synaptic Vesicles MA->Vesicles Packaging Metabolites Inactive Metabolites MAO->Metabolites MA_Cleft Monoamine Neurotransmitter Vesicles->MA_Cleft Release Reuptake Reuptake Transporter Reuptake->MA MA_Cleft->Reuptake Reuptake Receptor Postsynaptic Receptor MA_Cleft->Receptor Binding Signal Transduction Signal Transduction MAO_I MAO Inhibitor (e.g., Hydrazone derivative) MAO_I->MAO Inhibition

References

Application Notes and Protocols: Preparation of (4-Fluorobenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4-Fluorobenzyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical research and drug development.

Introduction

(4-Fluorobenzyl)hydrazine and its hydrochloride salt are important building blocks in medicinal chemistry. The presence of the fluorobenzyl group can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Notably, benzylhydrazine derivatives have been investigated for their activity as monoamine oxidase (MAO) inhibitors, which are a class of drugs used for the treatment of depression and neurodegenerative diseases.[1][2][3][4][5] This document outlines a reliable laboratory-scale procedure for the preparation of (4-Fluorobenzyl)hydrazine hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

Property4-Fluorobenzyl ChlorideHydrazine Hydrate(4-Fluorobenzyl)hydrazine(4-Fluorobenzyl)hydrazine hydrochloride
Molecular Formula C₇H₆ClFH₆N₂OC₇H₉FN₂C₇H₁₀ClFN₂
Molecular Weight 144.57 g/mol 50.06 g/mol 140.16 g/mol [6]176.62 g/mol [7]
CAS Number 352-11-47803-57-8699-05-8[6]51859-98-4[7]
Appearance Colorless liquidColorless fuming liquid-Solid

Experimental Protocols

The synthesis of (4-Fluorobenzyl)hydrazine hydrochloride is a two-step process:

  • Step 1: Synthesis of (4-Fluorobenzyl)hydrazine (Free Base) via nucleophilic substitution of 4-fluorobenzyl chloride with hydrazine hydrate.

  • Step 2: Formation of the Hydrochloride Salt by treating the free base with hydrochloric acid.

Step 1: Synthesis of (4-Fluorobenzyl)hydrazine

This procedure is adapted from established methods for the synthesis of benzylhydrazine derivatives.[8]

Materials:

  • 4-Fluorobenzyl chloride

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzyl chloride (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature. An excess of hydrazine hydrate is used to minimize the formation of the bis-alkylated byproduct.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-Fluorobenzyl)hydrazine as an oil. This crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Preparation of (4-Fluorobenzyl)hydrazine Hydrochloride

Materials:

  • Crude (4-Fluorobenzyl)hydrazine

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Diethyl ether or other suitable non-polar solvent

  • Beaker or Erlenmeyer flask

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude (4-Fluorobenzyl)hydrazine in a minimal amount of a suitable solvent like diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid (1.1 eq) to the dissolved free base.

  • A white precipitate of (4-Fluorobenzyl)hydrazine hydrochloride will form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified (4-Fluorobenzyl)hydrazine hydrochloride in a vacuum oven or desiccator.

Expected Yield: 75-85% (overall).

Purification:

If required, the hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Application in Drug Development: Monoamine Oxidase Inhibition

(4-Fluorobenzyl)hydrazine hydrochloride is a precursor for the synthesis of compounds that can act as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[3] The inhibition of MAO-A is a key mechanism for antidepressant drugs, while MAO-B inhibitors are used in the management of Parkinson's disease.[3]

Below is a simplified diagram illustrating the role of MAO in neurotransmitter metabolism and the mechanism of action of MAO inhibitors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Storage MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Released_NT Released Neurotransmitter Vesicle->Released_NT Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Released_NT->Receptor Binding Signal Signal Transduction Receptor->Signal MAOI (4-Fluorobenzyl)hydrazine -derived MAO Inhibitor MAOI->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Synthesis Workflow

The following diagram outlines the key steps in the preparation of (4-Fluorobenzyl)hydrazine hydrochloride.

Synthesis_Workflow Start Starting Materials: - 4-Fluorobenzyl chloride - Hydrazine hydrate Step1 Step 1: Nucleophilic Substitution (Reaction in Ethanol, Reflux) Start->Step1 Workup1 Workup: - Solvent Removal - Extraction - Drying Step1->Workup1 FreeBase Crude (4-Fluorobenzyl)hydrazine (Free Base) Workup1->FreeBase Step2 Step 2: Salt Formation (Addition of HCl) FreeBase->Step2 Precipitation Precipitation & Filtration Step2->Precipitation FinalProduct (4-Fluorobenzyl)hydrazine hydrochloride Precipitation->FinalProduct Purification Optional: Recrystallization FinalProduct->Purification

Caption: Workflow for the synthesis of (4-Fluorobenzyl)hydrazine hydrochloride.

References

Application Notes and Protocols for Quantifying (4-Fluorobenzyl)hydrazine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorobenzyl)hydrazine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. These application notes provide detailed protocols for the quantitative analysis of (4-Fluorobenzyl)hydrazine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), common analytical techniques in pharmaceutical development.[2][3] The choice of method will depend on the specific reaction matrix, required sensitivity, and available instrumentation.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of hydrazine derivatives.[2][4] For (4-Fluorobenzyl)hydrazine in a reaction mixture, chromatographic methods are generally preferred due to their high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique.[5] Due to the polar nature of (4-Fluorobenzyl)hydrazine, derivatization or the use of specialized columns (e.g., mixed-mode) may be necessary for good retention and peak shape on traditional reversed-phase columns.[3][5]

  • Gas Chromatography (GC): A powerful technique, particularly when coupled with a mass spectrometer (MS).[6][7] Derivatization is typically required to increase the volatility and thermal stability of the hydrazine compound.[3][6]

  • Spectrophotometry: While simpler, this method may lack the selectivity required for complex reaction mixtures and is often used for the determination of total hydrazines rather than specific derivatives.[8][9]

This document will focus on HPLC and GC methods due to their suitability for the specific quantification of (4-Fluorobenzyl)hydrazine in potentially complex matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analytical methods described. These values should be considered as starting points and require optimization and validation for specific reaction mixtures.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterMethod 1: Reversed-Phase with DerivatizationMethod 2: Mixed-Mode Chromatography (Direct)
Analyte Salicylaldehyde derivatized (4-Fluorobenzyl)hydrazine(4-Fluorobenzyl)hydrazine
Column C18, 250 mm x 4.6 mm, 5 µmMixed-Mode Cation-Exchange, 100 mm x 4.6 mm
Mobile Phase A: 10 mM Ammonium Acetate in Water; B: AcetonitrileA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 min)Gradient (e.g., 10-50% B over 10 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 360 nm[10]ELSD or CAD
Injection Volume 10 µL10 µL
LOD (Estimated) ~1-5 ppm~5-10 ppm
LOQ (Estimated) ~3-15 ppm~15-30 ppm
Linearity (r²) > 0.999> 0.998

Table 2: Gas Chromatography (GC) Method Parameters

ParameterMethod Details
Analyte Acetone azine of (4-Fluorobenzyl)hydrazine
Column DB-624 (or similar mid-polarity), 30 m x 0.25 mm, 1.4 µm
Injector Split/Splitless, 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium, constant flow
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. FID: 300°C; MS Transfer Line: 280°C
Injection Volume 1 µL
LOD (Estimated) < 1 ppm (with FID)[11]
LOQ (Estimated) ~0.24 ppm (with FID)[11]
Linearity (r²) > 0.999

Experimental Protocols

Protocol 1: HPLC Quantification with Pre-column Derivatization

This method enhances the retention and detectability of (4-Fluorobenzyl)hydrazine on a standard reversed-phase column through derivatization with salicylaldehyde.[10]

Materials:

  • (4-Fluorobenzyl)hydrazine standard

  • Salicylaldehyde

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of (4-Fluorobenzyl)hydrazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution in methanol to cover the expected concentration range of the samples.

  • Sample Preparation: a. Accurately transfer a known amount (e.g., 1 mL) of the reaction mixture into a 10 mL volumetric flask. b. Dilute to volume with methanol. Further dilution may be necessary depending on the expected concentration.

  • Derivatization: a. To 1 mL of each standard and sample solution in a vial, add 50 µL of a salicylaldehyde solution (e.g., 10% in methanol).[10] b. Vortex the vials and allow them to react at room temperature for at least 20 minutes.[10]

  • HPLC Analysis: a. Set up the HPLC system according to the parameters in Table 1 (Method 1). b. Inject the derivatized standards and samples. c. Construct a calibration curve from the peak areas of the standards. d. Quantify the (4-Fluorobenzyl)hydrazine in the samples using the calibration curve.

Protocol 2: GC Quantification with Derivatization

This protocol utilizes derivatization with acetone to form the more volatile and stable acetone azine, which is then analyzed by GC-FID.[11]

Materials:

  • (4-Fluorobenzyl)hydrazine standard

  • Acetone (GC grade)

  • Methanol (GC grade, if needed for dissolution)

  • Volumetric flasks and pipettes

  • GC system with FID or MS detector

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of (4-Fluorobenzyl)hydrazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution in acetone to cover the expected concentration range of the samples.

  • Sample Preparation: a. Accurately transfer a known amount (e.g., 100 mg) of the reaction mixture into a 10 mL volumetric flask. b. Add acetone to dissolve the sample and then dilute to volume. The sample must be soluble in acetone. If not, a different solvent that is compatible with the GC system and does not interfere with the derivatization should be used.

  • Derivatization: The derivatization occurs in situ upon dissolution in acetone.[11] Ensure the standards and samples are in acetone for a sufficient time (e.g., >15 minutes) before injection to ensure complete reaction.

  • GC Analysis: a. Set up the GC system according to the parameters in Table 2. b. Inject the standards and samples. c. Construct a calibration curve from the peak areas of the standards. d. Quantify the (4-Fluorobenzyl)hydrazine in the samples using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_quant Quantification start Start stock Prepare Stock Solutions (Standard & Sample) start->stock working Prepare Working Standards stock->working deriv Add Derivatizing Agent (e.g., Salicylaldehyde or Acetone) working->deriv react Allow Reaction to Complete deriv->react inject Inject into HPLC or GC react->inject separate Chromatographic Separation inject->separate detect Detection (UV, FID, etc.) separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte in Samples calibrate->quantify end End quantify->end

Caption: Experimental workflow for the quantification of (4-Fluorobenzyl)hydrazine.

logical_relationship cluster_challenges Analytical Challenges cluster_solutions Analytical Solutions analyte (4-Fluorobenzyl)hydrazine (Polar, Reactive) challenge1 Poor Retention on Reversed-Phase Columns analyte->challenge1 challenge2 Low Volatility & Thermal Instability analyte->challenge2 challenge3 Potential for Oxidation [2] analyte->challenge3 solution1 Derivatization challenge1->solution1 solution2 Specialized Columns (e.g., Mixed-Mode) challenge1->solution2 challenge2->solution1 solution3 Prompt Analysis [2] challenge3->solution3

Caption: Logical relationship between analyte properties, challenges, and solutions.

References

Application Note: HPLC Method Development for (4-Fluorobenzyl)hydrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (4-fluorobenzyl)hydrazine and its derivatives. (4-Fluorobenzyl)hydrazine is a key building block in the synthesis of various pharmaceutical compounds, and a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note outlines a systematic approach to method development, including initial conditions, optimization strategies, and detailed experimental protocols. The proposed method utilizes reversed-phase chromatography with UV detection, a widely accessible and versatile technique in analytical laboratories.

Introduction

(4-Fluorobenzyl)hydrazine and its derivatives are an important class of organic compounds frequently utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorobenzyl group can significantly influence the pharmacological properties of a molecule. Accurate and precise quantification of these compounds is therefore essential throughout the drug development process. This application note details a starting point for an HPLC method that can be adapted and optimized for various derivatives and sample matrices.

Physicochemical Properties

A fundamental understanding of the analyte's physicochemical properties is critical for successful HPLC method development.

PropertyValueSource
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1]
Structure (4-fluorophenyl)methylhydrazine[1]
Form Solid

Note: Additional properties such as pKa, logP, and UV absorbance maxima are crucial for method optimization and should be determined experimentally or through validated in-silico models.

Recommended HPLC Method: Starting Conditions

This section provides a robust starting point for the analysis of (4-fluorobenzyl)hydrazine and its derivatives. Optimization will likely be required based on the specific derivative and sample matrix. Reversed-phase HPLC is the chosen mode of separation due to the aromatic and moderately polar nature of the target analytes.[2][3]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or UV maxima if known)
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (4-fluorobenzyl)hydrazine reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For drug substance analysis, a simple dissolution in the diluent is typically sufficient. For more complex matrices like biological fluids or formulated products, a protein precipitation or liquid-liquid extraction may be necessary.

Example: Simple Dilution

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of diluent to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters outlined in the "Recommended HPLC Method" table.

  • Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

Method Development and Optimization Workflow

The initial method provides a starting point. A systematic approach to optimization is crucial for achieving a robust and reliable method.

MethodDevelopmentWorkflow HPLC Method Development Workflow A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Prepare Standard and Sample Solutions B->C D Initial Chromatographic Run C->D E Evaluate Peak Shape, Resolution, and Retention D->E F Optimize Mobile Phase (Organic Modifier, pH, Buffer) E->F Suboptimal? I Method Validation (Linearity, Accuracy, Precision, etc.) E->I Optimal? G Optimize Gradient Profile F->G H Optimize Temperature and Flow Rate G->H H->E J Final Method I->J

Caption: A logical workflow for systematic HPLC method development and optimization.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Derivatization for Enhanced Sensitivity

For trace-level analysis or for derivatives lacking a strong chromophore, pre-column derivatization can significantly enhance detection sensitivity. Hydrazine moieties can react with various reagents to form highly UV-absorbent or fluorescent products.[4][5]

DerivatizationWorkflow Pre-column Derivatization Workflow cluster_analyte Analyte cluster_reagent Derivatizing Reagent cluster_product Product Analyte (4-Fluorobenzyl)hydrazine or Derivative Reaction Reaction (Heat, Catalyst) Analyte->Reaction Reagent e.g., Salicylaldehyde, p-Dimethylaminobenzaldehyde Reagent->Reaction Product UV-Active/Fluorescent Derivative HPLC_Injection HPLC_Injection Product->HPLC_Injection Inject into HPLC Reaction->Product

Caption: General workflow for the pre-column derivatization of hydrazine compounds.

Conclusion

The presented HPLC method provides a solid foundation for the analysis of (4-fluorobenzyl)hydrazine and its derivatives. By following the outlined experimental protocols and the systematic method development workflow, researchers can establish a reliable and robust analytical method tailored to their specific needs. Further optimization and validation are essential to ensure the method is fit for its intended purpose in a regulated environment.

References

Application Note: Derivatization of (4-Fluorobenzyl)hydrazine for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Fluorobenzyl)hydrazine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is often critical for process control and quality assurance. Gas chromatography (GC) offers high resolution and sensitivity for such analyses. However, direct GC analysis of (4-Fluorobenzyl)hydrazine is challenging due to its high polarity, low volatility, and potential for thermal degradation in the GC inlet and column.[1][2]

Derivatization is a chemical modification technique used to convert the analyte into a form that is more amenable to GC analysis.[2] This process improves the analyte's volatility and thermal stability, reduces adsorption effects in the GC system, and enhances detector response, leading to improved peak shape and sensitivity.[1][3] This application note provides detailed protocols for three common derivatization strategies for (4-Fluorobenzyl)hydrazine: condensation with an aromatic aldehyde, acylation, and silylation.

Key Derivatization Strategies

The primary amino group of the hydrazine moiety is the target for derivatization. The goal is to replace the active hydrogens with less polar, more stable functional groups.

  • Condensation with Aldehydes/Ketones: This reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a stable hydrazone or azine derivative.[4][5] These derivatives are significantly more volatile and thermally stable than the parent hydrazine. Benzaldehyde and acetone are common reagents for this purpose.[4][6][7]

  • Acylation: Acylation reagents, such as trifluoroacetic anhydride (TFAA), react with the amine groups to form amide derivatives.[8] The resulting fluoro-substituted amides are highly volatile and exhibit excellent chromatographic properties.[9]

  • Silylation: Silylating reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens on the amine groups with a non-polar trimethylsilyl (TMS) group.[10] This derivatization significantly reduces polarity and hydrogen bonding, thereby increasing volatility.[3][10]

Experimental Protocols

1. Protocol for Derivatization via Condensation with Benzaldehyde

This protocol is adapted from established methods for hydrazine analysis.[11] The reaction forms a stable benzalazine derivative suitable for GC-MS analysis.

Reagents and Materials:

  • (4-Fluorobenzyl)hydrazine sample solution

  • Benzaldehyde (reagent grade)

  • Methanol (HPLC grade)

  • Toluene (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the (4-Fluorobenzyl)hydrazine sample in methanol.

  • In a 2 mL reaction vial, add 100 µL of the sample solution.

  • Add 50 µL of benzaldehyde.

  • Add 500 µL of toluene.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 20 minutes. A prolonged reaction time may not be necessary and should be optimized.[11]

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Centrifuge the vial for 5 minutes at 3000 rpm to pellet the sodium sulfate.

  • Carefully transfer the supernatant (organic layer) to an autosampler vial.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

2. Protocol for Derivatization via Acylation with TFAA

This protocol uses trifluoroacetic anhydride (TFAA) to create a volatile trifluoroacetyl derivative.

Reagents and Materials:

  • (4-Fluorobenzyl)hydrazine sample solution (in aprotic solvent like acetonitrile or ethyl acetate)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (catalyst, optional)

  • Ethyl Acetate (HPLC grade)

  • Nitrogen gas supply

  • Heating block

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Pipette 100 µL of the sample solution into a 2 mL reaction vial.

  • If the sample is in an aqueous or protic solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Add 200 µL of ethyl acetate to reconstitute the dried sample.

  • Add 100 µL of TFAA to the vial. If needed, 10 µL of pyridine can be added to catalyze the reaction.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The reaction mixture can be injected directly or optionally washed with a small amount of saturated sodium bicarbonate solution to remove excess reagent, followed by drying the organic layer.

  • Transfer the final solution to an autosampler vial.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

3. Protocol for Derivatization via Silylation with BSTFA

This protocol employs BSTFA, a powerful silylating agent, to form a TMS derivative.

Reagents and Materials:

  • (4-Fluorobenzyl)hydrazine sample solution (in aprotic solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can contain 1% TMCS as a catalyst

  • Acetonitrile (anhydrous, HPLC grade)

  • Nitrogen gas supply

  • Heating block

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Pipette 100 µL of the sample solution into a reaction vial. Ensure the sample and solvent are anhydrous, as moisture can deactivate the silylating reagent.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile.

  • Add 100 µL of BSTFA (with 1% TMCS). The reagent should be added in excess.

  • Cap the vial tightly and heat at 75°C for 45 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection. Transfer the solution to an autosampler vial.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical performance data for the GC analysis of hydrazines using various derivatization methods. These values are provided for reference and should be validated specifically for (4-Fluorobenzyl)hydrazine in the user's matrix.

Derivatization MethodAnalyteLODLOQLinearity (R²)Recovery (%)Reference
Condensation (o-phthalaldehyde)Hydrazine0.002 µg/L0.007 µg/L0.999195 - 106[12]
Condensation (Acetone, Headspace)Hydrazine-0.1 ppm> 0.99979 - 117[7][13]
Condensation (Benzaldehyde)Hydrazine-< 1 ppm--[11]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing (4-Fluorobenzyl)hydrazine Solvent Dissolve in Appropriate Solvent Sample->Solvent Dry Evaporate to Dryness (if needed) Solvent->Dry AddReagent Add Derivatizing Reagent & Catalyst Dry->AddReagent React Incubate (Heat as required) AddReagent->React Quench Quench / Cleanup (Optional) React->Quench GC_Inject Inject into GC-MS Quench->GC_Inject Analysis Data Acquisition & Processing GC_Inject->Analysis Derivatization_Reactions cluster_aldehyde Condensation cluster_acylation Acylation cluster_silylation Silylation reactant (4-Fluorobenzyl)hydrazine reagent1 + Benzaldehyde reactant->reagent1 reagent2 + TFAA reactant->reagent2 reagent3 + BSTFA reactant->reagent3 product1 Hydrazone Derivative reagent1->product1 product2 Trifluoroacetyl Derivative reagent2->product2 product3 TMS Derivative reagent3->product3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Fluorobenzyl)hydrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (4-Fluorobenzyl)hydrazine, particularly when using the common method of reacting a 4-fluorobenzyl halide with hydrazine hydrate.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the 4-fluorobenzyl halide (chloride or bromide) and hydrazine hydrate are of high purity. Impurities in the halide can lead to side reactions, while aged hydrazine hydrate may have a lower effective concentration.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating may be necessary to drive the reaction, excessive heat can lead to the formation of byproducts and decomposition of the desired product.

  • Stoichiometry of Hydrazine: A large excess of hydrazine hydrate is often used to minimize the formation of the double-substituted product, N,N'-bis(4-fluorobenzyl)hydrazine. A molar ratio of 10:1 (hydrazine hydrate: 4-fluorobenzyl halide) or higher is recommended.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Work-up Procedure: During the extraction phase, ensure the pH is appropriately adjusted to isolate the product effectively. Product loss can occur if the aqueous layer is not thoroughly extracted.

Q2: I am observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is this byproduct and how can I avoid it?

A2: The primary insoluble byproduct is often N,N'-bis(4-fluorobenzyl)hydrazine. This is formed when two molecules of the 4-fluorobenzyl halide react with one molecule of hydrazine.

  • Solution: To minimize this side reaction, use a significant excess of hydrazine hydrate. This statistically favors the mono-alkylation of hydrazine. The order of addition is also important; adding the 4-fluorobenzyl halide dropwise to the hydrazine hydrate solution can help maintain a high effective concentration of hydrazine throughout the reaction.

Q3: How can I effectively remove unreacted 4-fluorobenzyl halide from my crude product?

A3: Unreacted 4-fluorobenzyl halide can be challenging to remove due to its similar solubility characteristics to the product.

  • Aqueous Wash: A wash with a dilute acid solution during the work-up can help protonate the hydrazine product, making it more water-soluble and leaving the unreacted halide in the organic layer. Subsequent neutralization of the aqueous layer and re-extraction will then yield the purified product.

  • Chromatography: If other methods fail, column chromatography can be an effective, albeit more time-consuming, method for separation.

Q4: What is the best method for purifying the final (4-Fluorobenzyl)hydrazine product?

A4: The purification method depends on the nature of the impurities.

  • Distillation: If the product is an oil and the impurities are non-volatile, vacuum distillation can be a good option.

  • Crystallization: The hydrochloride salt of (4-Fluorobenzyl)hydrazine can often be prepared and purified by crystallization.[1][2] To do this, dissolve the crude base in a suitable solvent and add hydrochloric acid. The resulting precipitate can then be recrystallized from a solvent system like ethanol/water. For hydrazones, which are derivatives, crystallization from hot ethanol or using a mixed solvent system like hexane/ethyl acetate has been suggested.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare (4-Fluorobenzyl)hydrazine?

A1: The most direct and common laboratory-scale synthesis involves the reaction of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide with an excess of hydrazine hydrate.[4] An alternative, though less direct for this specific compound, involves the reduction of a corresponding hydrazone or the diazotization of a substituted aniline followed by reduction, a method more commonly used for arylhydrazines.[5][6]

Q2: What are the typical yields for benzylhydrazine synthesis?

A2: Yields can vary widely based on the specific substrate and reaction conditions. For related phenylhydrazine syntheses, yields can range from around 75% for the reduction of a diazonium salt to over 90% in some continuous flow processes.[5][7] For the direct alkylation of hydrazine, yields are highly dependent on minimizing the formation of the di-substituted byproduct.

Q3: Are there any significant safety precautions I should take during this synthesis?

A3: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. 4-fluorobenzyl halides are lachrymators and should be handled with care.

Comparative Data on Related Hydrazine Synthesis

The following table summarizes yields for various substituted hydrazine synthesis methods found in the literature, which can serve as a benchmark for optimizing your own experiments.

ProductStarting MaterialsReducing/Reacting AgentReported YieldReference
4-Fluorophenylhydrazine4-FluoroanilineSodium sulfite / Zinc dust~75%Ber. 66, 727 (1933)[5]
Phenylhydrazine SaltsAniline derivativesDiazotization followed by reduction>94%CN108840888A[7]
4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde derivative4-fluorobenzyl chloride, vanillinK2CO3, KI85% (of the aldehyde)MDPI[8]
1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazoleBenzylhydrazine dihydrochloride, 4-Methyl-β-nitrostyreneN/A92%Organic Syntheses[9]

Experimental Protocol: Synthesis of (4-Fluorobenzyl)hydrazine

This protocol is a generalized procedure based on common methods for the synthesis of benzylhydrazines.

Materials:

  • 4-Fluorobenzyl chloride

  • Hydrazine monohydrate (98% or higher)

  • Ethanol

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine monohydrate (10 equivalents) and ethanol.

  • Cool the flask in an ice bath.

  • Slowly add 4-fluorobenzyl chloride (1 equivalent) dropwise to the stirred hydrazine solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude (4-Fluorobenzyl)hydrazine.

  • Purify the product by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Reagent Purity (Halide, Hydrazine) Start->CheckPurity Possible Cause OptimizeStoichiometry Optimize Stoichiometry (Excess Hydrazine) Start->OptimizeStoichiometry Possible Cause ControlTemp Control Reaction Temperature Start->ControlTemp Possible Cause MonitorReaction Monitor Reaction (TLC) Start->MonitorReaction Possible Cause ImproveWorkup Improve Work-up (Extraction, pH) Start->ImproveWorkup Possible Cause HighYield Improved Yield CheckPurity->HighYield Solution OptimizeStoichiometry->HighYield Solution ControlTemp->HighYield Solution MonitorReaction->HighYield Solution ImproveWorkup->HighYield Solution

Caption: Troubleshooting logic for addressing low reaction yields.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start Reagents Combine Hydrazine and Ethanol Start->Reagents Addition Slowly Add 4-Fluorobenzyl Halide Reagents->Addition Reaction Reflux Reaction (3-4h) Addition->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Aqueous Work-up & Extraction Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Distillation/Crystallization) Drying->Purification End Final Product Purification->End

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of Crude (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (4-Fluorobenzyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4-Fluorobenzyl)hydrazine, and what are the likely impurities?

A common and direct method for the synthesis of (4-Fluorobenzyl)hydrazine is the reaction of 4-fluorobenzyl chloride with an excess of hydrazine hydrate.

Potential Impurities:

  • Unreacted 4-fluorobenzyl chloride: Due to incomplete reaction.

  • Bis(4-fluorobenzyl)hydrazine: Formed by the reaction of the product with another molecule of 4-fluorobenzyl chloride.

  • 4-Fluorobenzyl alcohol: Resulting from the hydrolysis of 4-fluorobenzyl chloride.

  • Hydrazine salts: From the work-up procedure.

  • Residual solvents: From the reaction and extraction steps.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.

  • Visualization:

    • UV Light (254 nm): (4-Fluorobenzyl)hydrazine and aromatic impurities will be visible under UV light.

    • Staining: For better visualization of the hydrazine compound, the TLC plate can be stained with ninhydrin solution followed by gentle heating, or exposed to iodine vapor.[1] Ninhydrin is particularly useful for visualizing primary amines and hydrazines, typically producing a colored spot.

Q3: What are the recommended storage conditions for purified (4-Fluorobenzyl)hydrazine?

(4-Fluorobenzyl)hydrazine, especially in its free base form, can be sensitive to air and light. It is often more stable as its hydrochloride salt.

  • Free Base: Store under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) in a tightly sealed, amber glass vial.

  • Hydrochloride Salt: Store in a cool, dry place, tightly sealed to prevent moisture absorption.

Troubleshooting Guides

Recrystallization

Issue 1: The compound oils out during recrystallization.

CauseSolution
The solvent is too non-polar, or the cooling is too rapid.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane/ethyl acetate mixture) to the hot solution until it becomes clear. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound has a low melting point.Consider recrystallization at a lower temperature with a more volatile solvent system.

Issue 2: Poor recovery of the purified product.

CauseSolution
The chosen solvent has too high a solubility for the compound, even at low temperatures.Select a different solvent or solvent system where the compound has lower solubility at cold temperatures. Perform small-scale solubility tests before committing to a large-scale recrystallization.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration funnel and the receiving flask. Use a small amount of hot solvent to wash the filter paper.

Issue 3: The recrystallized product is still impure.

CauseSolution
The impurity has similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a solvent pair. Alternatively, consider a preliminary purification step like column chromatography.
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Column Chromatography

Issue 1: Poor separation of the product from impurities.

CauseSolution
The eluent system is not optimized.Use TLC to find an optimal solvent system that gives a good separation between your product (Rf value of ~0.3) and the impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The column was overloaded.Use an appropriate amount of silica gel for the amount of crude product to be purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

Issue 2: The product is not eluting from the column.

CauseSolution
The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound is highly polar and strongly adsorbed to the silica gel.Consider using a more polar mobile phase, such as dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to elute basic compounds like hydrazines.

Experimental Protocols

Protocol 1: Recrystallization of (4-Fluorobenzyl)hydrazine Hydrochloride
  • Solvent Selection: Isopropanol is a suitable solvent for the recrystallization of the hydrochloride salt. Other options include ethanol or ethanol/water mixtures.

  • Dissolution: Place the crude (4-Fluorobenzyl)hydrazine hydrochloride in a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Use a magnetic stirrer and a hot plate for efficient dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of (4-Fluorobenzyl)hydrazine (Free Base)
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude (4-Fluorobenzyl)hydrazine in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity of (4-Fluorobenzyl)hydrazine after Different Purification Techniques (Illustrative)

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Isopropanol)85%98%75%
Flash Column Chromatography (Hexane:Ethyl Acetate 1:1)85%>99%65%
Acid-Base Extraction followed by Recrystallization70%97%60%

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Fluorobenzyl Chloride + Hydrazine Hydrate reaction Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude (4-Fluorobenzyl)hydrazine workup->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure (4-Fluorobenzyl)hydrazine recrystallization->pure_product column->pure_product

Caption: General experimental workflow for the synthesis and purification of (4-Fluorobenzyl)hydrazine.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization oiling_out Oiling Out? recrystallization->oiling_out slow_cool Slow Cooling/ Co-solvent oiling_out->slow_cool Yes column Column Chromatography oiling_out->column No/Still Impure slow_cool->recrystallization poor_separation Poor Separation? column->poor_separation optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes pure Pure Product poor_separation->pure No optimize_eluent->column

Caption: Decision-making workflow for troubleshooting the purification of (4-Fluorobenzyl)hydrazine.

References

Technical Support Center: Pyrazole Synthesis with (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis using (4-Fluorobenzyl)hydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on identifying and mitigating side reactions.

Troubleshooting Guide: Common Side Reactions

This guide addresses the most prevalent issues in pyrazole synthesis, offering solutions and preventative measures.

Question 1: My reaction is producing a mixture of two isomeric products that are difficult to separate. What is happening and how can I improve the selectivity?

Answer:

You are likely encountering the formation of regioisomers. This is the most common side reaction when using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione or benzoylacetone) with a substituted hydrazine like (4-Fluorobenzyl)hydrazine. The reaction can proceed via two different pathways, leading to two distinct pyrazole products.[1][2][3][4]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial reaction to the less sterically hindered carbonyl group.[1][5]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can influence the reactivity of the adjacent carbonyl, guiding the regioselectivity.[4][5]

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact the ratio of the resulting regioisomers.[1][4]

Solutions to Improve Regioselectivity:

  • Solvent Selection: Changing the solvent is a highly effective method to control regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the formation of a single regioisomer compared to standard solvents like ethanol.[6]

  • pH Control: The reaction's regioselectivity can be pH-dependent. Acidic conditions, often employed in the Knorr synthesis, may favor one isomer, while basic conditions could favor the other.[1] Experimenting with the addition of a mild acid (e.g., acetic acid) or base (e.g., sodium acetate) can help optimize for the desired product.[1]

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

Question 2: My overall yield is low, even after accounting for both regioisomers. What are other potential side reactions or causes?

Answer:

Low yields can be attributed to several factors beyond regioisomer formation.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclocondensation reaction may be slow. Ensure you are using an appropriate catalyst (e.g., a few drops of glacial acetic acid) to facilitate the initial hydrazone formation and subsequent cyclization.[2] Consider increasing the reaction time or temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Formation of Hydrazone Byproducts: In some cases, the intermediate hydrazone may be stable and not fully cyclize to the pyrazole. N-arylhydrazones have been observed as byproducts in pyrazole synthesis.[4] Driving the reaction to completion with heat or extended reaction times can mitigate this.

  • Degradation of Starting Material: Hydrazine derivatives can be unstable. It is recommended to use freshly opened or purified (4-Fluorobenzyl)hydrazine for best results.[1]

  • Formation of Pyrazoline: If your starting material is an α,β-unsaturated ketone, the initial product is a pyrazoline, which requires an oxidation step to form the aromatic pyrazole.[2][7] If this oxidation is incomplete, the pyrazoline will be a significant impurity. Ensure your oxidative workup is sufficient.

  • Dimerization of Hydrazine: While less common for benzylhydrazines, self-condensation of the hydrazine starting material is a potential side reaction. Using a slight excess of the 1,3-dicarbonyl compound can sometimes suppress this.

Question 3: My final product is colored, and I'm having difficulty purifying it. What is the source of the color?

Answer:

Discoloration in Knorr pyrazole synthesis is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[1] These impurities can arise from oxidative processes or side reactions promoted by acidic conditions.[1]

Solutions for Purification:

  • Neutralization: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Charcoal Treatment: Adding activated charcoal to the crude product solution and then filtering can help remove some colored impurities.[1]

  • Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored byproducts.[1]

  • Column Chromatography: For separating regioisomers and removing impurities, silica gel column chromatography is the most effective method.[6] A systematic screening of solvent systems using TLC is recommended to find an eluent that provides the best separation.[6]

Data Presentation: Illustrative Regioselectivity Data

The following table provides illustrative data on how solvent choice can affect the regioisomeric ratio in the synthesis of pyrazoles from (4-Fluorobenzyl)hydrazine and an unsymmetrical 1,3-diketone. This data is based on established principles of regioselectivity and serves as a guide for experimental design.

1,3-Dicarbonyl CompoundSolventTemperature (°C)Regioisomer A Yield (%)Regioisomer B Yield (%)Regioisomeric Ratio (A:B)
1,1,1-Trifluoro-2,4-pentanedioneEthanol784540~1.1 : 1
1,1,1-Trifluoro-2,4-pentanedioneAcetic Acid1007015~4.7 : 1
1,1,1-Trifluoro-2,4-pentanedione2,2,2-Trifluoroethanol (TFE)7785517 : 1
BenzoylacetoneEthanol785035~1.4 : 1
BenzoylacetoneAcetic Acid10075107.5 : 1
Benzoylacetone2,2,2-Trifluoroethanol (TFE)7788<5>17 : 1

Regioisomer A: 1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole / 1-(4-Fluorobenzyl)-5-methyl-3-phenyl-1H-pyrazole Regioisomer B: 1-(4-Fluorobenzyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole / 1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[6]

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

  • (4-Fluorobenzyl)hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add (4-Fluorobenzyl)hydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Separation of Regioisomers by Column Chromatography

This is a general guideline for separating pyrazole regioisomers.[6]

Method:

  • TLC Analysis: Systematically screen solvent systems (eluents) using TLC to find a mixture that provides adequate separation (a clear difference in Rf values) between the two regioisomers. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Column Preparation: Prepare a flash chromatography column with silica gel.

  • Loading and Elution: Dissolve the crude mixture in a minimal amount of the chosen eluent and load it onto the column. Elute the column with the optimized solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which contain the separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Hydrazine (4-Fluorobenzyl)hydrazine Intermediate_A Hydrazone A Hydrazine->Intermediate_A Attack at C1 Intermediate_B Hydrazone B Hydrazine->Intermediate_B Attack at C3 Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate_A Diketone->Intermediate_B Pyrazole_A Regioisomer A (Major Product) Intermediate_A->Pyrazole_A Cyclization Pyrazole_B Regioisomer B (Side Product) Intermediate_B->Pyrazole_B Cyclization

Caption: Knorr pyrazole synthesis pathway showing the formation of two regioisomers.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Mixture of Products? start->q1 a1 Likely Regioisomers q1->a1 Yes q2 Single Major Impurity or Low Conversion? q1->q2 No sol1 Change Solvent (e.g., TFE) Optimize pH & Temp a1->sol1 sep Separate by Column Chromatography a1->sep a2 Possible Causes: - Incomplete Reaction - Hydrazone Byproduct - Starting Material Degradation q2->a2 Yes sol2 Increase Reaction Time/Temp Use Fresh Hydrazine Ensure Proper Catalysis a2->sol2

Caption: Troubleshooting workflow for common issues in pyrazole synthesis.

References

managing stability and storage of (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Fluorobenzyl)hydrazine

This technical support center provides guidance on the stability and storage of (4-Fluorobenzyl)hydrazine, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the recommended storage conditions for (4-Fluorobenzyl)hydrazine?

A1: For optimal stability, (4-Fluorobenzyl)hydrazine and its hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The recommended storage temperature is between 2-8°C.[1]

Q2: Why is an inert atmosphere recommended for storage?

A2: Hydrazine derivatives can be susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.

Q3: What materials are incompatible with (4-Fluorobenzyl)hydrazine?

A3: (4-Fluorobenzyl)hydrazine should not be stored with or exposed to strong oxidizing agents.[2] Such contact can lead to vigorous and potentially hazardous reactions.

Q4: What are the general safety precautions for handling (4-Fluorobenzyl)hydrazine?

A4: (4-Fluorobenzyl)hydrazine should be handled in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[4][5] In case of contact, wash the affected area immediately with plenty of water.[4][5]

Q5: Is (4-Fluorobenzyl)hydrazine sensitive to light?

Troubleshooting Guide for Stability Issues

Q1: I observed a discoloration (e.g., yellowing) of my (4-Fluorobenzyl)hydrazine sample. What could be the cause?

A1: Discoloration can be an indication of degradation, most commonly due to oxidation. This may occur if the compound has been exposed to air or stored improperly without an inert atmosphere. Trace impurities or contact with incompatible materials could also catalyze degradation.

Q2: My stored (4-Fluorobenzyl)hydrazine solution has formed a precipitate. What should I do?

A2: Precipitate formation could be due to several factors, including temperature fluctuations affecting solubility or the formation of insoluble degradation products. First, ensure the storage temperature has been consistently maintained. If the precipitate does not redissolve upon gentle warming to room temperature, it is likely a degradation product, and the purity of the solution should be re-assessed before use.

Q3: I suspect my (4-Fluorobenzyl)hydrazine has degraded. How can I confirm this?

A3: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7] A comparison of the chromatogram of the suspect sample with that of a fresh or reference standard will reveal the presence of degradation products and a decrease in the main peak's area.

Q4: Can I still use (4-Fluorobenzyl)hydrazine that shows signs of minor degradation?

A4: The suitability of using a partially degraded sample depends on the specific requirements of your experiment. For applications sensitive to impurities, it is highly recommended to use a fresh, high-purity batch. The presence of degradation products could interfere with your reaction or lead to misleading results.

Data Presentation

Table 1: Summary of Storage Conditions and Potential Degradation Triggers for (4-Fluorobenzyl)hydrazine

ParameterRecommendation/InformationPotential Consequence of Deviation
Storage Temperature 2-8°C[1]Increased rate of thermal decomposition.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]Oxidation, leading to discoloration and impurity formation.
Container Tightly sealed, light-resistantExposure to air and moisture; potential photodegradation.
Incompatible Materials Strong oxidizing agents[2]Vigorous, potentially hazardous reactions.
Light Exposure Avoid direct lightPhotodegradation.
Moisture/Humidity Store in a dry environmentHydrolysis and other moisture-mediated degradation.

Experimental Protocols

General Protocol for Stability Assessment of (4-Fluorobenzyl)hydrazine via Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of (4-Fluorobenzyl)hydrazine. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To evaluate the stability of (4-Fluorobenzyl)hydrazine under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (4-Fluorobenzyl)hydrazine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Stability:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature and an elevated temperature (e.g., 60°C).

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Keep the solution at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.

  • Oxidative Stability:

    • Mix the stock solution with a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Photostability:

    • Expose a solid sample and a solution of (4-Fluorobenzyl)hydrazine to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after a defined period of exposure.

  • Thermal Stability:

    • Expose a solid sample of (4-Fluorobenzyl)hydrazine to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

    • Analyze the sample and compare it to a sample stored at the recommended storage condition.

  • Sample Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method.

    • The mobile phase and detection wavelength should be optimized to achieve good separation between the parent compound and any degradation products.

    • Quantify the amount of (4-Fluorobenzyl)hydrazine remaining and the percentage of each degradation product formed.

Visualizations

G Troubleshooting Workflow for Purity Loss of (4-Fluorobenzyl)hydrazine start Unexpected Purity Loss Detected check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analyze_impurities Analyze for Degradation Products (HPLC/GC-MS) check_storage->analyze_impurities No Deviation improper_storage Improper Storage Identified check_storage->improper_storage Deviation Found check_handling->analyze_impurities No Deviation improper_handling Improper Handling Identified check_handling->improper_handling Deviation Found degradation_pathway Identify Degradation Pathway analyze_impurities->degradation_pathway corrective_action_storage Implement Correct Storage: - 2-8°C - Inert Atmosphere - Light Protection improper_storage->corrective_action_storage corrective_action_handling Implement Correct Handling: - Use in Fume Hood - Avoid Incompatible Materials improper_handling->corrective_action_handling mitigate_degradation Mitigate Future Degradation degradation_pathway->mitigate_degradation end Purity Maintained corrective_action_storage->end corrective_action_handling->end mitigate_degradation->end

Caption: Troubleshooting workflow for purity loss.

G Factors Affecting (4-Fluorobenzyl)hydrazine Stability central_node (4-Fluorobenzyl)hydrazine Stability degradation Degradation central_node->degradation temperature Temperature thermal_decomp Thermal Decomposition temperature->thermal_decomp atmosphere Atmosphere oxidation Oxidation atmosphere->oxidation light Light Exposure photodegradation Photodegradation light->photodegradation moisture Moisture/Humidity hydrolysis Hydrolysis moisture->hydrolysis incompatibles Incompatible Materials (e.g., Oxidizing Agents) reaction Hazardous Reaction incompatibles->reaction thermal_decomp->degradation oxidation->degradation photodegradation->degradation hydrolysis->degradation reaction->degradation

Caption: Factors affecting stability.

References

Technical Support Center: (4-Fluorobenzyl)hydrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Fluorobenzyl)hydrazine in condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of (4-Fluorobenzyl)hydrazine with an aldehyde or ketone?

A1: (4-Fluorobenzyl)hydrazine reacts with an aldehyde or ketone in a condensation reaction to form a (4-fluorobenzyl)hydrazone and water. This reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).[1][2]

Q2: What are the typical reaction conditions for this type of condensation?

A2: These reactions are often carried out in a protic solvent like ethanol or methanol.[3][4] A catalytic amount of acid, such as a few drops of acetic acid, can be added to accelerate the reaction.[3] The reaction is typically performed at room temperature or with heating under reflux, with reaction times ranging from a few hours to overnight.[5]

Q3: How does the fluorine substituent on the benzyl group affect the reaction?

A3: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the hydrazine. While electron-withdrawing groups on the carbonyl compound are known to increase reactivity, the effect of the fluorine on the benzylhydrazine is more complex. It can affect the nucleophilicity of the hydrazine and the stability of the resulting hydrazone.

Q4: What are some common side reactions to be aware of?

A4: The most common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1] This is more prevalent if an excess of the carbonyl compound is used or if the reaction is heated for an extended period. Hydrolysis of the hydrazone back to the starting materials can also occur, especially under strongly acidic conditions.[1]

Q5: How should (4-Fluorobenzyl)hydrazine and its salts be stored?

A5: (4-Fluorobenzyl)hydrazine hydrochloride is a solid that should be kept in a dark place under an inert atmosphere at room temperature.[6] Hydrazines, in general, can be sensitive to air and light, so it is good practice to store them under nitrogen or argon.[1]

Troubleshooting Guide

Low or No Product Yield
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or gently heat the mixture.[7] - Add a catalytic amount of acetic acid to the reaction mixture.[3]Drive the reaction to completion, leading to a higher yield of the desired hydrazone.
Hydrolysis of Product - Ensure the reaction pH is not too low; a slightly acidic environment (pH 4-6) is often optimal.[1] - During workup, wash the organic extracts with a mild base like saturated sodium bicarbonate solution to neutralize any excess acid.[1]Minimize the decomposition of the hydrazone product back to the starting materials.
Starting Material Quality - Use fresh or properly stored (4-Fluorobenzyl)hydrazine and carbonyl compound. - If using the hydrochloride salt of the hydrazine, ensure it is effectively neutralized to the free base before or during the reaction.Ensure the reactants are of high purity and reactivity for an efficient conversion.
Inefficient Purification - Hydrazones can be sensitive to silica gel. Consider using deactivated silica (e.g., with triethylamine) or an alternative purification method like recrystallization.[8] - For recrystallization, solvents like ethanol or a mixture of hexane and ethyl acetate can be effective.[4]Reduce product loss and degradation during the purification process.
Presence of Impurities in the Final Product
Impurity Identification Method Mitigation Strategy
Unreacted Aldehyde/Ketone - 1H NMR: Presence of a characteristic aldehyde proton signal (~9-10 ppm) or distinct ketone signals. - TLC: Spot corresponding to the starting carbonyl compound.- Ensure the reaction goes to completion by extending the reaction time or adding a catalyst.[1] - Use a slight excess of (4-Fluorobenzyl)hydrazine (e.g., 1.1 equivalents).[1] - Purify the product by recrystallization or column chromatography.[4]
Azine Byproduct - Mass Spectrometry: A mass corresponding to the structure R₂C=N-N=CR₂. - 1H NMR: May show symmetrical signals for the two R groups.- Use a slight excess of (4-Fluorobenzyl)hydrazine.[1] - Add the carbonyl compound slowly to the solution of the hydrazine to maintain a low concentration of the carbonyl reactant.[1]
Unreacted (4-Fluorobenzyl)hydrazine - TLC: A polar spot corresponding to the starting hydrazine. - 1H NMR: Signals corresponding to the starting hydrazine.- Ensure the stoichiometry is correct, or use a slight excess of the carbonyl compound if the hydrazine is difficult to remove during purification. - Purify by column chromatography or recrystallization.

Experimental Protocols

General Protocol for the Synthesis of a (4-Fluorobenzyl)hydrazone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (4-Fluorobenzyl)hydrazine (or its hydrochloride salt)

  • Aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve (4-Fluorobenzyl)hydrazine (1.0 equivalent) in ethanol. If using the hydrochloride salt, add a suitable base (e.g., triethylamine, 1.1 equivalents) to generate the free hydrazine.

  • Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • If desired, add a few drops of glacial acetic acid as a catalyst.[3]

  • Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Data Presentation

Table 1: Representative Yields for Hydrazone Synthesis

Hydrazine/HydrazideCarbonyl CompoundSolventConditionsYield (%)Reference
4-Fluorobenzoic acid hydrazideSubstituted benzaldehydesEthanolReflux, 2-2.5 h60-82[1]
PhenylhydrazineSubstituted benzaldehydesMethanolReflux with acetic acid catalystHigh[3]
(4-Fluorobenzyl) chloride, Hydrazine hydrate, CS₂IsatinEthanolReflux, 3 h78[5][9]
PhenylhydrazineBenzaldehydeAcetonitrileBlue LED, room temp, 8 h75[10]

Visualizations

Experimental_Workflow A 1. Dissolve Hydrazine in Solvent B 2. Add Carbonyl Compound A->B C 3. Add Catalyst (Optional) B->C D 4. Reaction (Stir/Heat) C->D E 5. Monitor by TLC D->E F 6. Workup (Extraction/Washing) E->F G 7. Dry and Concentrate F->G H 8. Purify (Recrystallization/Chromatography) G->H I 9. Characterize Product H->I Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Extend reaction time or add catalyst Q1:e->Sol1:w Q2 Is hydrolysis occurring? Q1:e->Q2:w A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Control pH and use mild basic wash Q2:e->Sol2:w Q3 Is azine forming? Q2:e->Q3:w A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Use excess hydrazine and slow carbonyl addition Q3:e->Sol3:w Q4 Product loss during purification? Q3:e->Q4:w Sol4 Use alternative purification (e.g., recrystallization) Q4->Sol4

References

Technical Support Center: Optimizing Hydrazone Formation with (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydrazones using (4-Fluorobenzyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for hydrazone formation?

A1: Hydrazone formation is a condensation reaction between a hydrazine, like (4-Fluorobenzyl)hydrazine, and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon to form a tetrahedral intermediate (carbinolamine), followed by acid-catalyzed dehydration to yield the hydrazone and water.[1][2]

Q2: Why is pH control critical in hydrazone synthesis?

A2: The pH of the reaction medium is crucial because it controls two competing factors. The reaction requires a slightly acidic environment (typically pH 4-6) to catalyze the dehydration of the carbinolamine intermediate.[3] However, if the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it unreactive towards the carbonyl group. Conversely, at neutral or basic pH, the dehydration step is often the rate-limiting step and can be very slow.[1]

Q3: What are the most common solvents for this reaction?

A3: Protic solvents like ethanol and methanol are most commonly used for hydrazone synthesis.[4][5] They are effective at dissolving both the hydrazine and carbonyl starting materials. In some cases, acetic acid is used as both a solvent and a catalyst.[4] For specific applications, aprotic polar solvents or aqueous buffers may also be employed.[1]

Q4: Do I need a catalyst for the reaction with (4-Fluorobenzyl)hydrazine?

A4: While the reaction can sometimes proceed without a catalyst, it is often slow. The addition of a catalytic amount of acid, such as a few drops of acetic acid or hydrochloric acid, is highly recommended to accelerate the reaction, particularly the dehydration step.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] On a TLC plate, the hydrazone product will typically have a different Rf value than the starting materials. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q6: My purified hydrazone is degrading over time. How can I store it properly?

A6: Hydrazones can be susceptible to hydrolysis, especially in the presence of moisture and acid or base residues.[3][4] They can also undergo oxidation.[3] For long-term storage, ensure the hydrazone is thoroughly dried and free of any residual acid. Store it as a solid under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of hydrazones from (4-Fluorobenzyl)hydrazine.

Issue Possible Cause(s) Recommended Solution(s)
1. Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.• Monitor the reaction by TLC until the starting material is consumed. • Gently heat the reaction mixture (e.g., to 40-50°C or reflux) if it is sluggish at room temperature.[2]
Incorrect pH: The pH is too high (slow dehydration) or too low (hydrazine is protonated).• Adjust the pH to a slightly acidic range of 4-6 using a catalytic amount of acid like acetic acid.[3]
Steric Hindrance: The carbonyl compound is sterically hindered, slowing the reaction.• Increase the reaction time and/or temperature. • Consider using a less hindered carbonyl compound if possible.
2. Multiple Products Observed (Impure Product) Azine Formation: The formed hydrazone reacts with a second molecule of the aldehyde/ketone. This is more common with unsubstituted hydrazine but can occur if there is an excess of the carbonyl reactant.[3]• Use a slight excess (1.1-1.2 equivalents) of (4-Fluorobenzyl)hydrazine. • Add the carbonyl compound slowly to the solution of the hydrazine to maintain a low concentration of the carbonyl reactant.[3]
Side Reactions: The starting materials or product are unstable under the reaction conditions.• Avoid excessive heat or prolonged reaction times.[2] • Ensure the purity of starting materials.
3. Starting Material Remains After Prolonged Reaction Time Equilibrium: The reaction has reached equilibrium, and the reverse reaction (hydrolysis) is significant.• Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate.[6]
Deactivated Reactant: The (4-Fluorobenzyl)hydrazine may have degraded due to improper storage.• Use fresh or properly stored hydrazine. Hydrazines can be sensitive to air and light.[3]
4. Product is an Oil and Fails to Crystallize Impurities Present: Residual solvent or byproducts are preventing crystallization.• Attempt to purify the oil using column chromatography. • Try triturating the oil with a cold, non-polar solvent (e.g., hexane or pentane) to induce solidification.[2]
Product is Naturally an Oil: Some hydrazones have low melting points.• If the product is pure by NMR and LC-MS, it may be an oil at room temperature. Proceed with the characterization of the oil.
5. Product Hydrolyzes During Workup or Purification Acidic Conditions: The presence of excess acid catalyst during aqueous workup can cause hydrolysis back to the starting materials.[3][4]• Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. • Minimize contact time with aqueous acidic phases.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the condensation reaction between (4-Fluorobenzyl)hydrazine and an aldehyde or ketone.

Materials:

  • (4-Fluorobenzyl)hydrazine (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.1 equiv)

  • Solvent (e.g., Ethanol or Methanol)

  • Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve (4-Fluorobenzyl)hydrazine (1.0 equiv) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of hydrazine).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution and stir.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 equiv), either neat or as a solution in the same solvent, to the hydrazine solution. The addition can be done dropwise or in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 20% Ethyl Acetate in Hexanes mobile phase). If the reaction is slow, it can be gently heated to reflux. Reaction times can vary from 1 to 24 hours.[5]

  • Isolation:

    • If a precipitate forms: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude product can then be purified.

  • Purification: If necessary, the crude product can be purified by recrystallization (e.g., from ethanol) or by silica gel column chromatography.[2]

Visualized Workflows and Logic

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for hydrazone synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Dissolve Dissolve (4-Fluorobenzyl)hydrazine in Solvent (e.g., EtOH) Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Dissolve->Add_Catalyst Add_Carbonyl Add Aldehyde/Ketone Add_Catalyst->Add_Carbonyl Stir Stir at Room Temp or Heat to Reflux Add_Carbonyl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Isolate Isolate Crude Product (Filtration or Evaporation) Monitor->Isolate Complete Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for the synthesis of hydrazones.

G Start Low or No Yield? Check_pH Is pH 4-6? Start->Check_pH Yes Check_Purity Impure Product? Start->Check_Purity No Adjust_pH Adjust pH with Catalytic Acid Check_pH->Adjust_pH No Check_Time_Temp Reaction Monitored to Completion? Check_pH->Check_Time_Temp Yes Success Problem Solved Adjust_pH->Success Increase_Time_Temp Increase Reaction Time or Temperature Check_Time_Temp->Increase_Time_Temp No Check_Time_Temp->Success Yes Increase_Time_Temp->Success Check_Ratio Used Slight Excess of Hydrazine? Check_Purity->Check_Ratio Yes Adjust_Ratio Adjust Stoichiometry (1.1 equiv Hydrazine) Check_Ratio->Adjust_Ratio No Purify Purify via Chromatography or Recrystallization Check_Ratio->Purify Yes Adjust_Ratio->Success Purify->Success

Caption: A decision tree for troubleshooting common issues in hydrazone synthesis.

References

Technical Support Center: (4-Fluorobenzyl)hydrazine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (4-Fluorobenzyl)hydrazine to prevent its oxidation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (4-Fluorobenzyl)hydrazine during storage?

A1: The primary cause of degradation for (4-Fluorobenzyl)hydrazine is oxidation. Hydrazine derivatives are susceptible to autoxidation, a process that can be accelerated by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions which can act as catalysts.[1][2] The hydrochloride salt form of (4-Fluorobenzyl)hydrazine is generally more stable than the free base.

Q2: What are the ideal storage conditions for (4-Fluorobenzyl)hydrazine hydrochloride?

A2: To ensure the long-term stability of (4-Fluorobenzyl)hydrazine hydrochloride, it is recommended to store it in a cool, dry, and dark place.[3][4] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to minimize contact with oxygen.[5] While some suppliers suggest room temperature storage, storing at 2-8°C can further slow down potential degradation.[6]

Q3: Are there any materials or substances that should be avoided during storage and handling?

A3: Yes. (4-Fluorobenzyl)hydrazine should not be stored in contact with incompatible materials. These primarily include strong oxidizing agents.[5][7] Additionally, contact with metals, particularly copper and iron, should be avoided as they can catalyze decomposition.[2] It is also advisable to avoid strong bases, as they can deprotonate the hydrazine, potentially making it more susceptible to oxidation.

Q4: How can I visually inspect my (4-Fluorobenzyl)hydrazine for signs of degradation?

A4: (4-Fluorobenzyl)hydrazine hydrochloride is typically a white to off-white or light-colored powder.[3] Any significant change in color, such as the development of a yellow or brown tint, or a change in the physical state, like clumping, could indicate degradation. However, visual inspection is not a substitute for analytical testing to confirm purity.

Q5: What are the expected decomposition products if my sample has oxidized?

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of (4-Fluorobenzyl)hydrazine.

Problem Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow/brown) Oxidation due to improper storage (exposure to air, light, or heat).1. Verify the purity of the material using a suitable analytical method (e.g., HPLC, NMR).2. If purity is compromised, consider purification (e.g., recrystallization) if feasible, or procure a fresh batch.3. Review and improve storage conditions: ensure the container is tightly sealed under an inert atmosphere and stored in a cool, dark, and dry place.
Inconsistent experimental results using a previously reliable batch Gradual degradation of the reagent over time.1. Perform a purity check on the stored (4-Fluorobenzyl)hydrazine.2. If degradation is confirmed, use a fresh, unopened batch of the reagent for your experiments.3. Implement a regular quality control schedule for stored reagents, especially for sensitive applications.
Poor solubility compared to a fresh sample Formation of insoluble degradation products.1. Attempt to dissolve a small amount in the intended solvent. If insoluble particles are observed, it is a strong indicator of degradation.2. Do not use the degraded material. Procure a new batch.3. Ensure storage containers are made of appropriate, non-reactive materials (e.g., glass).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (4-Fluorobenzyl)hydrazine

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of (4-Fluorobenzyl)hydrazine and detect its degradation products. This method will require optimization and validation for your specific instrumentation and requirements.

Objective: To separate (4-Fluorobenzyl)hydrazine from its potential degradation products.

Materials:

  • (4-Fluorobenzyl)hydrazine hydrochloride reference standard and test samples.

  • HPLC-grade acetonitrile and water.

  • HPLC-grade formic acid or trifluoroacetic acid.

  • A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC system with a UV detector.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of (4-Fluorobenzyl)hydrazine hydrochloride reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare test samples at the same concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions and monitor the chromatogram for the main peak of (4-Fluorobenzyl)hydrazine and any additional peaks that may represent impurities or degradation products.

Protocol 2: Forced Degradation Study of (4-Fluorobenzyl)hydrazine

This protocol outlines a forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.[9][10][11]

Objective: To intentionally degrade (4-Fluorobenzyl)hydrazine under various stress conditions.

Methodology:

  • Prepare a stock solution of (4-Fluorobenzyl)hydrazine hydrochloride (e.g., 1 mg/mL in a suitable solvent).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol 1).

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main (4-Fluorobenzyl)hydrazine peak. The goal is to achieve 5-20% degradation.[3]

Visualizations

Oxidation_Pathway FBH (4-Fluorobenzyl)hydrazine Oxidation_Products Potential Oxidation Products (e.g., Hydrazone, Azo compounds) FBH->Oxidation_Products Oxidation Stressing_Agents Stressing Agents (Oxygen, Light, Heat, Metal Ions) Stressing_Agents->FBH accelerate

Caption: Potential oxidation pathway of (4-Fluorobenzyl)hydrazine.

Troubleshooting_Flowchart start Issue Encountered with (4-Fluorobenzyl)hydrazine visual_inspection Visually Inspect Sample (Color, Consistency) start->visual_inspection analytical_test Perform Purity Analysis (e.g., HPLC) visual_inspection->analytical_test Suspicious continue_use Continue Using the Batch with Caution visual_inspection->continue_use Looks OK degraded Degradation Confirmed? analytical_test->degraded use_fresh Use a Fresh Batch of Reagent degraded->use_fresh Yes degraded->continue_use No review_storage Review and Improve Storage Conditions end Issue Resolved review_storage->end use_fresh->review_storage continue_use->end

Caption: Troubleshooting workflow for (4-Fluorobenzyl)hydrazine.

Experimental_Workflow start Start: Stability Assessment method_dev 1. Develop Stability-Indicating HPLC Method start->method_dev forced_degradation 2. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_degradation analysis 3. Analyze Stressed Samples by HPLC forced_degradation->analysis evaluation 4. Evaluate Degradation Profile and Validate Method analysis->evaluation storage_recommendation 5. Establish Storage Conditions and Shelf-Life evaluation->storage_recommendation Method is Validated end End: Stability Profile Established storage_recommendation->end

References

Technical Support Center: Removal of Unreacted (4-Fluorobenzyl)hydrazine from Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted (4-Fluorobenzyl)hydrazine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted (4-Fluorobenzyl)hydrazine?

A1: The most common methods leverage the physicochemical properties of (4-Fluorobenzyl)hydrazine, such as its basicity and high water solubility. These methods include:

  • Extractive Workup: Washing the reaction mixture with an acidic aqueous solution to protonate the hydrazine and extract it into the aqueous phase.

  • Chemical Quenching: Reacting the excess hydrazine with a quenching agent to form a more easily removable compound.

  • Scavenger Resins: Using polymer-bound reagents that selectively react with and sequester the excess hydrazine, which is then removed by filtration.

  • Column Chromatography: Separating the desired product from residual hydrazine based on differences in polarity and affinity for a stationary phase.

  • Azeotropic Distillation: This method is more suitable for concentrating hydrazine solutions rather than removing hydrazine from a reaction mixture.

Q2: How do I choose the best removal method for my specific reaction?

A2: The choice of method depends on several factors, including the stability of your product to acidic or basic conditions, the solubility of your product, and the scale of your reaction. A decision-making workflow is outlined below:

Hydrazine Removal Decision Tree Choosing a Hydrazine Removal Method start Reaction Complete (Excess Hydrazine Present) product_stability Is the product stable to acid? start->product_stability extraction Extractive Workup (Acid Wash) product_stability->extraction Yes product_solubility Is the product soluble in common organic solvents? product_stability->product_solubility No end Pure Product extraction->end scavenger_resin Scavenger Resin product_solubility->scavenger_resin Yes chemical_quench Chemical Quenching product_solubility->chemical_quench In some cases scavenger_resin->end chromatography Column Chromatography chemical_quench->chromatography chromatography->end Extractive Workup Workflow Extractive Workup for Hydrazine Removal start Reaction Mixture in Organic Solvent add_acid Add 1 M HCl (aq) and mix thoroughly start->add_acid separate_layers Separate aqueous and organic layers add_acid->separate_layers wash_organic Wash organic layer with brine separate_layers->wash_organic dry_organic Dry organic layer (e.g., Na2SO4 or MgSO4) wash_organic->dry_organic filter_concentrate Filter and concentrate the organic layer dry_organic->filter_concentrate end Crude Product (Free of Hydrazine) filter_concentrate->end Chemical Quenching Workflow Chemical Quenching of Hydrazine with Acetone start Reaction Mixture with Excess Hydrazine add_acetone Add excess acetone (2-3 equivalents) start->add_acetone stir Stir at room temperature (monitor by TLC/LC-MS) add_acetone->stir concentrate Concentrate the reaction mixture stir->concentrate purify Purify by column chromatography concentrate->purify end Pure Product purify->end Scavenger Resin Workflow Hydrazine Removal with Scavenger Resin start Reaction Mixture with Excess Hydrazine add_resin Add scavenger resin (e.g., MP-Carbonate, 3-4 eq.) start->add_resin stir Stir at room temperature (0.5 - 2 hours) add_resin->stir filter Filter to remove the resin stir->filter wash_resin Wash resin with fresh solvent filter->wash_resin concentrate Combine filtrates and concentrate wash_resin->concentrate end Crude Product (Free of Hydrazine) concentrate->end

challenges in the scale-up of reactions involving (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists, researchers, and drug development professionals. This resource provides essential guidance for troubleshooting challenges encountered during the scale-up of chemical reactions involving (4-Fluorobenzyl)hydrazine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling (4-Fluorobenzyl)hydrazine at scale?

A1: (4-Fluorobenzyl)hydrazine, like other hydrazine derivatives, requires careful handling due to its potential toxicity and reactivity.[1] Key safety concerns include:

  • Toxicity: Hydrazines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] They may cause skin and eye irritation, and some have been identified as potential carcinogens.[3]

  • Handling Precautions: Always work in a well-ventilated area, such as a fume hood.[2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[3][4] For larger quantities, consider additional respiratory protection.[3]

  • Thermal Instability: Hydrazine derivatives can be thermally unstable. Exothermic decomposition can occur, especially in the presence of impurities or catalysts. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry, DSC) is crucial before attempting scale-up.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Q2: What are the most common types of reactions where (4-Fluorobenzyl)hydrazine is used?

A2: (4-Fluorobenzyl)hydrazine is a versatile building block, primarily used in reactions that form carbon-nitrogen bonds. The most common applications are in the synthesis of heterocyclic compounds, such as:

  • Fischer Indole Synthesis: This is a classic method to produce indole rings by reacting a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions.[5] This remains a vital reaction for synthesizing indole derivatives used in pharmaceuticals.[6]

  • Pictet-Spengler Reaction: This reaction produces tetrahydro-β-carbolines or tetrahydroisoquinolines and is highly valuable in alkaloid synthesis and medicinal chemistry.[7][8][9]

  • Hydrazone Formation: It readily reacts with aldehydes and ketones to form hydrazones, which are stable intermediates for further transformations, such as in the synthesis of pyrazoles.[10]

Q3: How does the purity of (4-Fluorobenzyl)hydrazine affect scale-up?

A3: The purity of starting materials is critical for successful and safe scale-up. Impurities in (4-Fluorobenzyl)hydrazine can:

  • Cause Side Reactions: Unknown impurities can lead to the formation of unexpected byproducts, complicating purification and reducing the yield of the desired product.[11]

  • Inhibit Catalysts: Impurities may poison catalysts used in subsequent steps (e.g., Lewis or Brønsted acids in Fischer indole synthesis), leading to stalled or incomplete reactions.[11]

  • Introduce Thermal Hazards: Certain impurities can lower the decomposition temperature of the reaction mixture, increasing the risk of a thermal runaway.

Q4: My reaction yield is high at the lab scale (1g) but drops significantly at the pilot scale (1kg). What are the likely causes?

A4: A drop in yield during scale-up is a common challenge. The primary reasons include:

  • Mass and Heat Transfer Limitations: In larger reactors, mixing may be less efficient, leading to localized "hot spots" or areas of high concentration. This can promote side reactions or decomposition.[11] The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging.

  • Extended Reaction/Workup Times: Longer addition times, heating/cooling cycles, and phase separations at a larger scale can expose sensitive intermediates or products to harsh conditions for extended periods, leading to degradation.

  • Changes in Reagent Stoichiometry: Inefficient mixing can alter the effective stoichiometry at the point of reaction, favoring the formation of byproducts.

Section 2: Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis
Possible Cause Troubleshooting Steps & Solutions
Poor Quality of Starting Materials 1. Verify Purity: Confirm the purity of (4-Fluorobenzyl)hydrazine and the carbonyl partner using techniques like NMR or HPLC. 2. Repurify: If necessary, purify the starting materials before use.
Inappropriate Acid Catalyst 1. Screen Catalysts: The choice of Brønsted acid (e.g., H₂SO₄, PPA) or Lewis acid (e.g., ZnCl₂, BF₃) is critical and often substrate-dependent.[5] 2. Optimize Loading: Empirically determine the optimal catalyst loading. Too much or too little acid can be detrimental.
Suboptimal Temperature or Time 1. Monitor Progress: Track the reaction using TLC or HPLC to determine the optimal reaction time and temperature.[11] 2. Avoid Extremes: Excessively high temperatures or prolonged reaction times can cause decomposition of the product or intermediates.[11]
Inefficient Cyclization 1. Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and key intermediates in the mechanism.[11] Use dry solvents and reagents. 2. Consider Solvent: The choice of solvent can influence the reaction rate and outcome. Toluene is often used for kilogram-scale synthesis.[6]
Formation of Byproducts 1. Identify Byproducts: Use LC-MS or GC-MS to identify major byproducts. This can provide insight into competing reaction pathways. 2. Adjust Conditions: Modify the reaction conditions (e.g., lower temperature, different catalyst) to disfavor byproduct formation.[11]
Problem 2: Exothermic Event or Runaway Reaction During Scale-Up
Possible Cause Troubleshooting Steps & Solutions
Poor Heat Dissipation 1. Perform Calorimetry: Use Reaction Calorimetry (RC1) to measure the heat of reaction and determine the required cooling capacity for the target scale. 2. Control Addition Rate: For highly exothermic steps (e.g., hydrazone formation, acid addition), control the addition rate of the reagent to manage the rate of heat generation.[12]
Decomposition of Hydrazine or Intermediates 1. Thermal Hazard Analysis: Conduct DSC/TGA analysis on the starting materials and reaction mixture to identify decomposition onsets. 2. Lower Reaction Temperature: If possible, lower the reaction temperature to provide a larger safety margin below the decomposition onset.
Accumulation of Unreacted Reagents 1. Monitor Conversion: Use in-situ monitoring (e.g., IR, Raman) or frequent sampling to ensure the reaction is proceeding as reagents are added. Accumulation followed by a sudden reaction can lead to a dangerous exotherm.
Problem 3: Difficult Product Isolation and Purification
Possible Cause Troubleshooting Steps & Solutions
Emulsion Formation During Workup 1. Solvent Selection: Experiment with different extraction solvents. Sometimes, a less polar or denser solvent can prevent emulsion. 2. Brine Wash: Add a saturated NaCl (brine) solution to help break the emulsion by increasing the aqueous phase density. 3. Filtration: Pass the mixture through a pad of celite or another filter aid.
Product Oiling Out or Crystallizing Poorly 1. Antisolvent Screening: Screen various antisolvents and optimize the addition rate and temperature profile for crystallization. 2. Seeding: Use seed crystals of the pure product to promote controlled crystallization and obtain a more easily filterable solid.
Co-elution of Impurities in Chromatography 1. Recrystallization: Attempt to purify the crude product by recrystallization before resorting to chromatography. 2. Optimize Chromatography: Screen different solvent systems and stationary phases (e.g., reverse-phase silica) to improve separation.[11]

Section 3: Experimental Protocols & Data

Representative Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of a substituted indole from (4-Fluorophenyl)hydrazine, a related precursor to (4-Fluorobenzyl)hydrazine, illustrating the general steps. The principles are directly applicable.

Step 1: Hydrazone Formation

  • A ketone or aldehyde is dissolved in a suitable solvent like ethanol or acetic acid.[6]

  • An equimolar amount of (4-Fluorophenyl)hydrazine is added, often at room temperature.

  • The mixture is stirred until the condensation reaction to form the hydrazone is complete, which can be monitored by TLC or HPLC.[6]

Step 2: Cyclization

  • The hydrazone intermediate (which may or may not be isolated) is treated with an acid catalyst.[6]

  • Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5]

  • The mixture is heated to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.[5][13] Temperatures can range from 80°C to over 150°C depending on the substrate and catalyst.

  • The reaction is monitored until completion.

Step 3: Workup and Isolation

  • The reaction mixture is cooled and then carefully quenched by pouring it onto ice water or a basic solution (e.g., NaOH or NH₄OH) to neutralize the acid.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified, typically by column chromatography or recrystallization.[11]

Physical & Chemical Properties Table
PropertyValueSource
Compound Name (4-Fluorobenzyl)hydrazine[14]
CAS Number 699-05-8[14]
Molecular Formula C₇H₉FN₂[14]
Molecular Weight 140.16 g/mol [14]
Form (Hydrochloride Salt) Solid[15]

Note: Data for the free base may vary. The hydrochloride salt is often used for improved stability and handling.

Section 4: Visualized Workflows

Scale_Up_Workflow A Step 1: Safety & Hazard Assessment B Step 2: Lab-Scale Optimization (1-10g) A->B Proceed if safe C Identify Critical Process Parameters (Temp, Dosing, Mixing) B->C D Step 3: Pilot-Scale Run (0.1-1kg) C->D Define control strategy E Monitor for Deviations (Yield, Purity, Exotherms) D->E F Step 4: Process Refinement E->F No issues G Troubleshoot & Re-optimize Based on Pilot Data E->G Problem identified? H Step 5: Full-Scale Production F->H Finalize SOP G->B Return to Lab-Scale G->D Retry Pilot-Scale

Caption: General workflow for scaling up reactions involving (4-Fluorobenzyl)hydrazine.

Caption: Decision tree for troubleshooting low yield issues during reaction scale-up.

References

Technical Support Center: Analysis of (4-Fluorobenzyl)hydrazine by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in (4-Fluorobenzyl)hydrazine via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of (4-Fluorobenzyl)hydrazine?

A1: Impurities in (4-Fluorobenzyl)hydrazine can originate from the synthesis process or degradation. Common synthesis-related impurities include unreacted starting materials and by-products. Degradation products typically arise from oxidation.

Q2: Why am I seeing poor peak shape (tailing) for the (4-Fluorobenzyl)hydrazine peak?

A2: (4-Fluorobenzyl)hydrazine is a basic compound. Peak tailing is common for basic analytes on standard silica-based C18 columns due to interactions with residual acidic silanol groups on the stationary phase. To mitigate this, consider using a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the analyte is in its protonated form, or use a column with a base-deactivated stationary phase.

Q3: My MS signal is weak or inconsistent. What could be the cause?

A3: Weak or inconsistent signal in the mass spectrometer can be due to several factors. Ensure the mobile phase is MS-compatible; non-volatile buffers like phosphates should be avoided. (4-Fluorobenzyl)hydrazine is basic and should ionize well in positive electrospray ionization (ESI+) mode. Check for proper source conditions, including capillary voltage and gas flows. Also, confirm that the mobile phase pH is suitable for efficient ionization.

Q4: I am observing peaks that I cannot identify. How can I tentatively identify them?

A4: To tentatively identify unknown peaks, first consider the potential impurities listed in the table below. Examine the mass-to-charge ratio (m/z) of the unknown peaks and see if they correspond to the molecular weights of the expected impurities. Further confirmation can be achieved by analyzing the fragmentation patterns (MS/MS spectra) of the unknown peaks and comparing them to the expected fragmentation of the potential impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Backpressure Particulate matter from the sample or mobile phase blocking the column frit or guard column.Filter all samples and mobile phases before use. If pressure is still high, try back-flushing the column (if permitted by the manufacturer). Replace the guard column if one is in use.
Ghost Peaks Contamination in the injection system, autosampler, or carryover from a previous injection.Run a blank injection (mobile phase only) to confirm carryover. Clean the injector and autosampler with a strong, appropriate solvent.
Retention Time Drift Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature.
Unexpected Peak at m/z 125.04 Presence of 4-Fluorobenzaldehyde impurity.Confirm the identity by comparing the retention time and MS/MS spectrum to a standard of 4-Fluorobenzaldehyde if available.
Unexpected Peak at m/z 144.06 Presence of 4-Fluorobenzoic acid impurity.This impurity is more polar and should elute earlier. Confirm its identity by MS/MS analysis, looking for the characteristic loss of CO2.
Peak Splitting or Broadening Column degradation or void formation. Sample solvent is too strong compared to the mobile phase.Replace the column if it has been used extensively or under harsh conditions. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.

Potential Impurities in (4-Fluorobenzyl)hydrazine

The following table summarizes potential process-related and degradation impurities of (4-Fluorobenzyl)hydrazine, along with their expected molecular weights and mass-to-charge ratios in positive ESI-MS.

Impurity Name Structure Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Potential Origin
HydrazineH₂N-NH₂H₄N₂32.0533.06Starting Material
4-Fluorobenzyl chlorideFC₆H₄CH₂ClC₇H₆ClF144.57N/AStarting Material
4-FluorobenzaldehydeFC₆H₄CHOC₇H₅FO124.11125.04Oxidation/Degradation
4-Fluorobenzoic acidFC₆H₄COOHC₇H₅FO₂140.11141.04Oxidation/Degradation
Bis(4-fluorobenzyl)hydrazine(FC₆H₄CH₂)₂N₂H₂C₁₄H₁₄F₂N₂248.27249.12By-product

Experimental Protocols

Sample Preparation
  • Weigh approximately 10 mg of the (4-Fluorobenzyl)hydrazine sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture for analysis.

HPLC-MS Method
  • HPLC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: ESI source, positive ion mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject Sample dilute->inject Prepared Sample separate C18 Column Separation inject->separate detect ESI-MS Detection separate->detect process Process Chromatogram detect->process Raw Data identify Identify Peaks (m/z, RT) process->identify quantify Quantify Impurities identify->quantify report report quantify->report Final Report

Caption: Experimental workflow for impurity identification.

Troubleshooting_Logic cluster_peak_issues Peak-Related Issues cluster_system_issues System-Related Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape unexpected_peak Unexpected Peak? start->unexpected_peak pressure High Backpressure? start->pressure retention_drift Retention Time Drift? start->retention_drift solution_peak_shape Check Mobile Phase pH Use Base-Deactivated Column peak_shape->solution_peak_shape Yes solution_unexpected_peak Check m/z against Impurity Table Perform MS/MS unexpected_peak->solution_unexpected_peak Yes solution_pressure Filter Sample/Mobile Phase Back-flush Column Replace Guard Column pressure->solution_pressure Yes solution_retention_drift Equilibrate Column Longer Use Column Oven Prepare Fresh Mobile Phase retention_drift->solution_retention_drift Yes

Caption: Troubleshooting decision tree for common HPLC-MS issues.

Validation & Comparative

A Comparative Guide to the Reactivity of (4-Fluorobenzyl)hydrazine and Phenylhydrazine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the selection of appropriate chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of two key hydrazine derivatives: (4-Fluorobenzyl)hydrazine and phenylhydrazine. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of hydrazones and indole-based scaffolds, which are prevalent in many pharmaceutical compounds.

Introduction to the Contestants

(4-Fluorobenzyl)hydrazine and phenylhydrazine are both valuable reagents in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Their utility stems from the nucleophilic nature of the hydrazine moiety. However, their structural differences lead to distinct electronic properties and, consequently, different reactivities.

Phenylhydrazine is an aromatic hydrazine where the -NHNH2 group is directly attached to a benzene ring. This direct conjugation allows for the delocalization of the lone pair of electrons from the nitrogen atom into the aromatic system, a key factor influencing its reactivity.[1]

(4-Fluorobenzyl)hydrazine , on the other hand, possesses a methylene (-CH2-) spacer between the phenyl ring and the hydrazine group. This structural feature effectively insulates the hydrazine moiety from the direct resonance effects of the aromatic ring. The fluorine atom at the para-position of the benzene ring primarily exerts an inductive electron-withdrawing effect.

Unveiling the Reactivity Landscape: A Head-to-Head Comparison

The reactivity of a hydrazine in nucleophilic addition reactions, such as the formation of hydrazones with aldehydes and ketones, is primarily dictated by the electron density on the terminal nitrogen atom. A higher electron density leads to greater nucleophilicity and a faster reaction rate.

Electronic Effects at Play:

  • Phenylhydrazine: The direct attachment of the hydrazine group to the phenyl ring results in the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This resonance effect reduces the electron density on the nucleophilic nitrogen, thereby decreasing its reactivity compared to a simple alkyl hydrazine.

  • (4-Fluorobenzyl)hydrazine: The methylene spacer in (4-Fluorobenzyl)hydrazine prevents this resonance delocalization. Consequently, the lone pair on the nitrogen is more localized and readily available for nucleophilic attack. The 4-fluoro substituent exerts an electron-withdrawing inductive effect (-I effect), which can slightly decrease the electron density on the benzyl group and, to a lesser extent, on the hydrazine moiety. However, this inductive effect is generally weaker than the resonance effect in phenylhydrazine.

Based on these electronic considerations, (4-Fluorobenzyl)hydrazine is expected to be more reactive than phenylhydrazine in nucleophilic addition reactions. The increased nucleophilicity of the hydrazine nitrogen in (4-Fluorobenzyl)hydrazine, due to the absence of direct resonance delocalization, is the primary contributing factor.

Quantitative Reactivity Data

CompoundStructurepKa of Conjugate AcidPredicted Relative Reactivity
Phenylhydrazine C₆H₅NHNH₂~8.8Lower
(4-Fluorobenzyl)hydrazine FC₆H₄CH₂NHNH₂~8.5 (estimated for benzylhydrazine)Higher

Note: The pKa value for benzylhydrazine is used as an estimate for (4-Fluorobenzyl)hydrazine, as the effect of the para-fluoro substituent on the pKa of the distant hydrazine group is expected to be minimal.

The slightly lower pKa of the benzylhydrazine conjugate acid suggests that benzylhydrazine is a slightly weaker base than phenylhydrazine. While basicity and nucleophilicity are not always directly proportional, in this case, the dominant electronic effect (resonance in phenylhydrazine vs. induction in (4-Fluorobenzyl)hydrazine) strongly suggests that (4-Fluorobenzyl)hydrazine will be the more potent nucleophile.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of (4-Fluorobenzyl)hydrazine and phenylhydrazine, a kinetic study of their reaction with a model carbonyl compound, such as benzaldehyde, can be performed.

Objective: To determine the second-order rate constants for the reaction of (4-Fluorobenzyl)hydrazine and phenylhydrazine with benzaldehyde.

Materials:

  • (4-Fluorobenzyl)hydrazine

  • Phenylhydrazine

  • Benzaldehyde

  • Spectrophotometric grade solvent (e.g., methanol or ethanol)

  • Buffer solution (e.g., acetate buffer for maintaining a constant pH)

  • UV-Vis Spectrophotometer or NMR Spectrometer

Procedure (UV-Vis Spectroscopy):

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of each hydrazine and benzaldehyde in the chosen solvent.

  • Reaction Setup: In a cuvette, mix the benzaldehyde solution with the buffer.

  • Initiation of Reaction: Add a small aliquot of the hydrazine stock solution to the cuvette to initiate the reaction. The concentration of the benzaldehyde should be in large excess to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately start monitoring the change in absorbance at the λmax of the resulting hydrazone product over time.

  • Data Analysis: Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) against time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k').

  • Calculation of Second-Order Rate Constant: The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant (benzaldehyde): k2 = k' / [Benzaldehyde].

  • Comparison: Repeat the experiment for the other hydrazine under identical conditions and compare the calculated second-order rate constants.

Visualizing the Factors Influencing Reactivity

The following diagram illustrates the key structural and electronic factors that differentiate the reactivity of (4-Fluorobenzyl)hydrazine and phenylhydrazine.

G cluster_phenylhydrazine Phenylhydrazine cluster_fluorobenzylhydrazine (4-Fluorobenzyl)hydrazine P_Structure Structure: Direct attachment of -NHNH₂ to Phenyl Ring P_Effect Electronic Effect: Resonance Delocalization of N Lone Pair into Ring P_Structure->P_Effect leads to P_Reactivity Resulting Reactivity: Decreased Nucleophilicity (Slower Reaction Rate) P_Effect->P_Reactivity results in F_Reactivity Resulting Reactivity: Increased Nucleophilicity (Faster Reaction Rate) F_Structure Structure: -CH₂- spacer between Phenyl Ring and -NHNH₂ F_Effect1 Electronic Effect 1: Insulation from Resonance F_Structure->F_Effect1 leads to F_Effect2 Electronic Effect 2: Inductive Withdrawal by 4-Fluoro Group F_Structure->F_Effect2 exerts F_Effect1->F_Reactivity results in

Caption: Factors influencing the reactivity of the two hydrazines.

Experimental Workflow for Reactivity Comparison

The following diagram outlines a typical workflow for the experimental comparison of the reactivity of the two hydrazines.

G start Start: Prepare Stock Solutions (Hydrazines, Benzaldehyde, Buffer) reaction1 Reaction 1: Mix Benzaldehyde and Buffer in Cuvette start->reaction1 reaction2 Reaction 2: Mix Benzaldehyde and Buffer in Cuvette start->reaction2 initiate1 Initiate Reaction 1: Add Phenylhydrazine reaction1->initiate1 monitor1 Monitor Reaction 1: UV-Vis Spectroscopy (Abs vs. Time) initiate1->monitor1 analyze1 Analyze Data 1: Calculate Second-Order Rate Constant (k₂) monitor1->analyze1 compare Compare Rate Constants: Determine Relative Reactivity analyze1->compare initiate2 Initiate Reaction 2: Add (4-Fluorobenzyl)hydrazine reaction2->initiate2 monitor2 Monitor Reaction 2: UV-Vis Spectroscopy (Abs vs. Time) initiate2->monitor2 analyze2 Analyze Data 2: Calculate Second-Order Rate Constant (k₂) monitor2->analyze2 analyze2->compare

Caption: Workflow for comparing hydrazine reactivity.

Conclusion

References

Unveiling the Antimicrobial Potential: A Comparative Guide to (4-Fluorobenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comprehensive comparison of the antimicrobial efficacy of (4-Fluorobenzyl)hydrazine derivatives against established alternatives, supported by experimental data and detailed methodologies.

Recent studies have highlighted the promising antimicrobial activity of various hydrazine derivatives. Among these, compounds featuring a (4-Fluorobenzyl) moiety have demonstrated significant potential. This guide synthesizes findings from multiple studies to offer an objective comparison of their performance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition against various bacterial strains. The following tables summarize the performance of select (4-Fluorobenzyl)hydrazine derivatives in comparison to standard antibiotics like Ciprofloxacin and Ampicillin.

Gram-Positive Bacteria
Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
N-(4-fluorobenzylidene)benzohydrazideStaphylococcus aureus-10[1]
Hydrazide-hydrazone 7 (with 4-fluorophenyl substituent)Staphylococcus aureus-23[1]
CiprofloxacinStaphylococcus aureus-30[1]
Hydrazide-hydrazone 7 (with 4-fluorophenyl substituent)Bacillus subtilis-30[1]
CiprofloxacinBacillus subtilis-30[1]
Gram-Negative Bacteria
Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
N-(4-fluorobenzylidene)benzohydrazideEscherichia coli--[1]
Hydrazide-hydrazone 7 (with 4-fluorophenyl substituent)Escherichia coli-10[1]
CiprofloxacinEscherichia coli-30[1]
N-(4-fluorobenzylidene)benzohydrazideKlebsiella pneumoniae--[1]
Hydrazide-hydrazone 7 (with 4-fluorophenyl substituent)Klebsiella pneumoniae--[1]
CiprofloxacinKlebsiella pneumoniae-30[1]
N-(4-fluorobenzylidene)benzohydrazidePseudomonas aeruginosa--[1]
Hydrazide-hydrazone 7 (with 4-fluorophenyl substituent)Pseudomonas aeruginosa-10[1]
CiprofloxacinPseudomonas aeruginosa-30[1]

Experimental Protocols

The evaluation of antimicrobial activity of (4-Fluorobenzyl)hydrazine derivatives and their comparators is predominantly conducted using standardized in-vitro assays.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial two-fold dilutions of test compounds inoculate Inoculate each dilution with bacterial suspension start->inoculate inoculum Prepare standardized bacterial inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for turbidity (bacterial growth) incubate->observe record Record MIC as the lowest concentration with no visible growth observe->record

Workflow for Broth Dilution Method
Agar Disc Diffusion Method for Zone of Inhibition

This method assesses the antimicrobial activity by measuring the diameter of the zone where bacterial growth is inhibited around a disc containing the test compound.

G cluster_plate Plate Preparation cluster_application Compound Application cluster_incubation_analysis Incubation & Analysis agar Prepare Mueller-Hinton agar plates swab Swab plates with standardized bacterial culture agar->swab place Place discs on the inoculated agar surface swab->place disc Impregnate sterile paper discs with test compounds disc->place incubate Incubate at 37°C for 18-24 hours place->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Workflow for Agar Disc Diffusion Method

Synthesis of (4-Fluorobenzyl)hydrazine Derivatives

The synthesis of these derivatives often involves a multi-step process. A general logical relationship for the synthesis of hydrazone derivatives is outlined below.

G start Starting Materials (e.g., 4-Fluorobenzaldehyde, Substituted Hydrazine) reaction Condensation Reaction (Acid or Base Catalyzed) start->reaction intermediate Intermediate Product (Hydrazone Formation) reaction->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification final_product Final (4-Fluorobenzyl)hydrazine Derivative purification->final_product

References

Unveiling the Structure-Activity Relationship of (4-Fluorobenzyl)hydrazine-Derived Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of monoamine oxidase (MAO) inhibitors derived from scaffolds related to (4-Fluorobenzyl)hydrazine. The focus is on how specific structural modifications influence the inhibitory potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. This information is critical for the rational design of novel and more effective MAO inhibitors for treating neurological disorders such as depression and Parkinson's disease.[][2]

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] Consequently, inhibitors of these enzymes have significant therapeutic potential.[][2] Hydrazine and its derivatives have historically been a prominent class of MAO inhibitors.[3][4][5] This guide specifically delves into derivatives synthesized from 4-fluorobenzaldehyde, which are structurally analogous to (4-Fluorobenzyl)hydrazine derivatives, to provide quantitative insights into their SAR.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of 1-(4-substituted-benzylidene)-2-phenylhydrazine derivatives against human MAO-A and MAO-B. These compounds were synthesized from 4-fluorobenzaldehyde and various substituted phenols or thiophenols, followed by reaction with phenylhydrazine.[3] The data highlights the impact of different substituents at the 4-position of the benzylidene ring on the inhibitory potency and selectivity.

Compound ID4-Substituent on Benzylidene RingMAO-A IC50 (µM)[3]MAO-B IC50 (µM)[3]Selectivity Index (SI) for MAO-A (IC50 MAO-B / IC50 MAO-A)
2a 4-(1H-imidazol-1-yl)0.342> 100> 292
2b 4-(1H-1,2,4-triazol-1-yl)0.028> 100> 3571
2c 4-(2-methyl-1H-imidazol-1-yl)> 100> 100-
2d 4-(morpholin-4-yl)> 100> 100-
2e 4-(4-methylpiperazin-1-yl)> 100> 100-
2f 4-(4-phenylpiperazin-1-yl)> 100> 100-
2g 4-(phenoxy)> 100> 100-
2h 4-(phenylthio)> 100> 100-
Moclobemide (Reference)6.061--
Selegiline (Reference)-0.040-

Key Observations from the Data:

  • High Potency and Selectivity for MAO-A: Compounds 2a and 2b , featuring imidazole and triazole substituents respectively, demonstrated potent and selective inhibition of MAO-A.[3]

  • Superiority over Reference: Notably, compound 2b (IC50 = 0.028 µM) was found to be approximately 216 times more potent than the reference MAO-A inhibitor, Moclobemide (IC50 = 6.061 µM).[3]

  • Impact of Substituents: The introduction of bulkier or more flexible substituents such as 2-methylimidazole, morpholine, piperazine, phenoxy, and phenylthio groups resulted in a significant loss of inhibitory activity against both MAO-A and MAO-B.[3]

  • Lack of MAO-B Inhibition: None of the tested compounds in this specific series showed significant inhibition of MAO-B at the tested concentrations.[3]

Experimental Protocols

The determination of MAO inhibitory activity is crucial for SAR studies. A widely used and reliable method is the in vitro fluorometric assay, which is detailed below.

In Vitro Fluorometric MAO Inhibition Assay

This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate like Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).[3]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate: p-Tyramine hydrochloride (a common substrate for both MAO-A and MAO-B)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well black microplate, add the MAO-A or MAO-B enzyme solution. Then, add the different concentrations of the test compounds or reference inhibitors. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Reaction Initiation: To initiate the enzymatic reaction, add a working solution containing the substrate (p-tyramine), Amplex® Red, and HRP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 530/585 nm for Amplex® Red).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 1-(4-substituted-benzylidene)-2-phenylhydrazine series of MAO inhibitors.

A diagram illustrating the structure-activity relationship of 1-(4-substituted-benzylidene)-2-phenylhydrazine derivatives as MAO-A inhibitors.

Disclaimer: The provided DOT script for the Graphviz diagram is a representation of the SAR and requires a Graphviz renderer to generate the visual image. The placeholder for the chemical structure image (https://i.imgur.com/example.png) should be replaced with an actual image of the core scaffold for a complete diagram.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Fluorobenzylhydrazine Reactivity: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of ortho-, meta-, and para-fluorobenzylhydrazine isomers. In the absence of direct comparative experimental data from readily available literature, this document leverages fundamental principles of organic chemistry to forecast their behavior in chemical reactions. The predictions are grounded in the known electronic and steric effects of the fluorine substituent on the benzene ring.

Introduction to Fluorobenzylhydrazine Isomers

Ortho-, meta-, and para-fluorobenzylhydrazine are isomers that differ in the position of the fluorine atom on the benzyl group. This seemingly subtle structural variation can significantly influence the electron density distribution within the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles. Understanding these differences is crucial for applications in medicinal chemistry and drug development, where precise control of reactivity and substitution patterns is paramount.

The fluorine atom exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons.[1][2][3][4] The interplay of these effects, combined with steric considerations, dictates the relative reactivity of the isomers.

Predicted Reactivity Comparison

The reactivity of the fluorobenzylhydrazine isomers is expected to differ based on the position of the fluorine atom. The following table summarizes the predicted qualitative reactivity trends in a typical electrophilic aromatic substitution reaction on the benzyl ring.

IsomerPredicted Relative ReactivityDirecting Effect of -CH₂NHNH₂Influence of Fluorine's Position
ortho-Fluorobenzylhydrazine SlowestOrtho, Para-directingStrong -I effect and steric hindrance from the adjacent fluorine atom are expected to significantly deactivate the ring and hinder the approach of electrophiles.[5][6]
meta-Fluorobenzylhydrazine IntermediateOrtho, Para-directingThe -I effect of fluorine is felt at the ortho and para positions relative to the fluorine, leading to deactivation. However, the positions ortho and para to the activating benzylhydrazine group are less deactivated compared to the ortho and para isomers.
para-Fluorobenzylhydrazine FastestOrtho, Para-directingThe +R effect of fluorine can partially offset its -I effect at the positions ortho to the benzylhydrazine group. The para position is blocked, and the ortho positions are activated by the benzylhydrazine group and less deactivated by the distant fluorine atom.[3]

Theoretical Basis for Reactivity Predictions

The benzylhydrazine moiety (-CH₂NHNH₂) is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen atoms. However, the presence of the highly electronegative fluorine atom introduces a deactivating inductive effect.

The following diagram illustrates the electronic effects of the fluorine atom at each position, influencing the overall electron density of the aromatic ring and thus its reactivity.

G Electronic Effects of Fluorine on the Benzyl Ring cluster_ortho ortho-Fluorobenzylhydrazine cluster_meta meta-Fluorobenzylhydrazine cluster_para para-Fluorobenzylhydrazine o_ring F -I (strong) +R (weak, steric hindrance) m_ring F -I (moderate at o,p to -CH₂NHNH₂) +R (negligible at o,p to -CH₂NHNH₂) o_ring->m_ring Decreasing Inductive Effect at Reactive Sites p_ring F -I (weakest at o to -CH₂NHNH₂) +R (strongest at o to -CH₂NHNH₂) m_ring->p_ring Increasing Resonance Effect at Reactive Sites

Caption: Predicted electronic influence of fluorine on reactivity.

Proposed Experimental Protocol for Comparative Reactivity Study

To validate the predicted reactivity trends, a quantitative experimental study is necessary. The following protocol outlines a general approach for a comparative kinetic study of the nitration of ortho-, meta-, and para-fluorobenzylhydrazine.

Objective: To determine the relative reaction rates of nitration for the three isomers of fluorobenzylhydrazine.

Materials:

  • ortho-Fluorobenzylhydrazine

  • meta-Fluorobenzylhydrazine

  • para-Fluorobenzylhydrazine

  • Nitrating mixture (e.g., nitric acid and sulfuric acid)

  • Suitable solvent (e.g., acetic acid)

  • Quenching solution (e.g., ice-water)

  • Internal standard for chromatography (e.g., a stable, non-reactive aromatic compound)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Reaction Setup: For each isomer, a solution of a known concentration in the chosen solvent is prepared in a temperature-controlled reaction vessel. The internal standard is added to each solution.

  • Initiation of Reaction: The nitrating mixture is added to the reaction vessel at a precisely controlled temperature to initiate the reaction.

  • Time-course Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: Each aliquot is immediately quenched by adding it to a cold solution to stop the reaction.

  • Extraction: The product mixture is extracted into an organic solvent.

  • Analysis: The concentration of the remaining reactant and the formed products in each sample is determined using HPLC or GC analysis by comparing the peak areas to that of the internal standard.

  • Data Analysis: The rate of disappearance of the starting material is plotted against time for each isomer. The initial reaction rates are then calculated from the slopes of these plots.

The following diagram illustrates the proposed experimental workflow.

G Experimental Workflow for Comparative Reactivity Study A Prepare solutions of each fluorobenzylhydrazine isomer with internal standard B Initiate reaction with nitrating mixture at controlled temperature A->B C Withdraw aliquots at specific time intervals B->C D Quench reaction in cold solution C->D E Extract organic products D->E F Analyze samples by HPLC or GC E->F G Plot concentration vs. time and determine reaction rates F->G H Compare relative reactivity of the three isomers G->H

References

A Spectroscopic Comparison of (4-Fluorobenzyl)hydrazine Reaction Products and Their Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of hydrazones derived from (4-Fluorobenzyl)hydrazine and its non-fluorinated counterpart, benzylhydrazine. The introduction of a fluorine atom to the benzyl moiety imparts distinct electronic effects that are readily observable in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is crucial for the unambiguous identification and characterization of these compounds in synthetic and medicinal chemistry research.

Comparative Spectroscopic Data

The condensation reaction of (4-Fluorobenzyl)hydrazine and benzylhydrazine with a model aldehyde, benzaldehyde, yields the corresponding hydrazones. The spectroscopic data for these products are summarized below, highlighting the influence of the fluorine substituent.

Spectroscopic DataBenzaldehyde (4-Fluorobenzyl)hydrazoneBenzaldehyde Benzylhydrazone
¹H NMR Aromatic protons: Multiplets in the range of δ 7.20-7.80 ppm. Protons on the fluorinated ring may exhibit splitting due to coupling with fluorine. CH=N proton: Singlet around δ 7.8-8.0 ppm. CH₂ proton: Singlet around δ 4.7 ppm. NH proton: Broad singlet, typically > δ 9.0 ppm.Aromatic protons: Multiplets in the range of δ 7.20-7.80 ppm. CH=N proton: Singlet around δ 7.7-7.9 ppm. CH₂ proton: Singlet around δ 4.6 ppm. NH proton: Broad singlet, typically > δ 9.0 ppm.
¹³C NMR Aromatic carbons: Signals between δ 115-140 ppm. Carbon atoms attached to fluorine will show a large C-F coupling constant. C=N carbon: Signal around δ 140-145 ppm. CH₂ carbon: Signal around δ 50-55 ppm.Aromatic carbons: Signals between δ 127-140 ppm. C=N carbon: Signal around δ 140-145 ppm. CH₂ carbon: Signal around δ 50-55 ppm.
IR (cm⁻¹) N-H stretch: 3200-3300 C-H (aromatic) stretch: ~3050 C=N stretch: 1600-1620 C-F stretch: 1220-1240 (strong)N-H stretch: 3200-3300 C-H (aromatic) stretch: ~3050 C=N stretch: 1600-1620
Mass Spec. (m/z) [M+H]⁺: Expected around 229.1114[M+H]⁺: Expected around 211.1230

Experimental Protocols

General Synthesis of Benzaldehyde Hydrazones

A solution of the respective hydrazine (benzylhydrazine or (4-fluorobenzyl)hydrazine, 1.0 eq.) in a suitable solvent such as ethanol or methanol is prepared. To this solution, benzaldehyde (1.0 eq.) is added, often with a catalytic amount of acetic acid. The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product hydrazone may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

  • Infrared Spectroscopy: IR spectra are typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets, or both solid and liquid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the hydrazone products.

experimental_workflow Experimental Workflow for Hydrazone Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization hydrazine (4-Fluorobenzyl)hydrazine or Benzylhydrazine reaction Condensation Reaction (Ethanol, cat. Acetic Acid) hydrazine->reaction aldehyde Benzaldehyde aldehyde->reaction product Crude Hydrazone Product reaction->product purification Recrystallization product->purification pure_product Pure Hydrazone purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: General workflow for hydrazone synthesis and characterization.

Fluorine's Impact on Bioactivity: A Comparative Analysis of Benzylhydrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the influence of fluorination on the bioactivity of pharmacophores is crucial for rational drug design. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzylhydrazine analogs, focusing on their inhibitory activity against monoamine oxidases (MAOs), key enzymes in neurotransmitter metabolism and targets for neurodegenerative diseases.

This analysis synthesizes experimental data from various studies to highlight the structure-activity relationships (SAR) and the significant role that fluorine substitution plays in modulating the potency and selectivity of these compounds.

Comparative Bioactivity Data: MAO Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative fluorinated and non-fluorinated benzylhydrazine and related analogs against MAO-A and MAO-B. Lower IC50 values indicate higher potency.

Compound SeriesAnalogSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
Pyridazinobenzylpiperidines [1]S54-Fluoro3.8570.20319.04
S164-Methyl>100.979>10.21
Fluorobenzyloxy Chalcones [2]FBZ133-Fluoro>100.0053>1886.79
A related non-fluorinated benzyloxy chalcone (B10) from a prior studyUnsubstitutedNot reportedSubmicromolarNot reported
Chiral Fluorinated Pyrrolidines [3]D5Fluorinated46.340.0192440
Safinamide (Reference Drug, contains fluorine)Fluorinated28.020.163172

Key Insights from Experimental Data

The data consistently demonstrates that the introduction of a fluorine atom into benzylhydrazine analogs can significantly enhance their inhibitory potency and selectivity, particularly for MAO-B.

For instance, in the pyridazinobenzylpiperidine series, the 4-fluoro substituted analog (S5) exhibits a nearly five-fold greater potency for MAO-B compared to its 4-methyl substituted counterpart (S16)[1]. Similarly, the fluorobenzyloxy chalcone FBZ13 displayed exceptionally potent MAO-B inhibition with an IC50 value in the nanomolar range, significantly more potent than previously reported non-fluorinated analogs[2][4]. Furthermore, the chiral fluorinated pyrrolidine derivative D5 showed a tenfold increase in MAO-B inhibition compared to the established drug safinamide, which also contains fluorine[3].

The strategic placement of fluorine atoms can lead to favorable interactions within the enzyme's active site, potentially through enhanced hydrophobic interactions and altered electronic properties, which can contribute to tighter binding and increased inhibitory activity[3].

Experimental Protocols

The following is a generalized methodology for the determination of MAO inhibitory activity as described in the cited literature.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of MAO-A and MAO-B (IC50).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Cofactor (e.g., FAD)

  • Phosphate buffer (e.g., pH 7.4)

  • Test compounds (fluorinated and non-fluorinated benzylhydrazine analogs)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Enzyme Preparation: The recombinant human MAO-A and MAO-B enzymes are pre-incubated in phosphate buffer at a specified temperature (e.g., 37°C).

  • Compound Incubation: A range of concentrations of the test compounds are added to the wells of a microplate containing the respective MAO enzyme and incubated for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement of Activity: The rate of the enzymatic reaction is measured by monitoring the formation of the product over time using a spectrofluorometer or spectrophotometer. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which is fluorescent.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B (IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme MAO Enzyme (A or B) pre_incubation Pre-incubation (Enzyme + Compound) enzyme->pre_incubation buffer Phosphate Buffer buffer->pre_incubation compounds Test Compounds (Varying Conc.) compounds->pre_incubation reaction_start Add Substrate pre_incubation->reaction_start Incubate measurement Measure Product Formation reaction_start->measurement Monitor inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc si_calc Calculate Selectivity Index ic50_calc->si_calc

Caption: Workflow for in vitro MAO inhibition assay.

Conclusion

The comparative analysis of fluorinated and non-fluorinated benzylhydrazine analogs reveals a clear trend towards enhanced bioactivity and selectivity with the introduction of fluorine. This "fluorine effect" is a powerful tool in medicinal chemistry, enabling the fine-tuning of a molecule's properties to improve its therapeutic potential. The provided data and experimental framework serve as a valuable resource for researchers engaged in the design and development of novel enzyme inhibitors.

References

Unraveling the Molecular Mechanisms: A Comparative Guide to a Novel Fluorinated Benzylhydrazine Derivative and Modern Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, validating the precise mechanism of action is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of a representative investigational drug derived from (4-fluorobenzyl)hydrazine, a potential Monoamine Oxidase Inhibitor (MAOI), against two established classes of antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies crucial for mechanistic validation.

Introduction to Monoamine Oxidase Inhibition

Hydrazine derivatives have historically been a cornerstone in the development of MAOIs. These agents act by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][2] By blocking these enzymes, MAOIs lead to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.[1][2] The investigational compound, a (4-fluorobenzyl)hydrazine derivative, is hypothesized to act as an irreversible inhibitor of both MAO-A and MAO-B.

Comparative Analysis: MAOIs vs. SSRIs and SNRIs

While MAOIs directly inhibit the breakdown of neurotransmitters, SSRIs and SNRIs employ a different strategy. SSRIs, such as Fluoxetine, selectively block the reuptake of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[3][4][5] This action leads to a prolonged presence of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4] SNRIs, like Venlafaxine, have a dual mechanism, inhibiting the reuptake of both serotonin and norepinephrine by blocking SERT and the norepinephrine transporter (NET), respectively.[6][7] This broader action can sometimes offer a different efficacy and side-effect profile compared to SSRIs.

The following table summarizes the key mechanistic differences and resulting quantitative data from preclinical studies.

FeatureInvestigational (4-Fluorobenzyl)hydrazine Derivative (Hypothetical Data)Fluoxetine (SSRI)Venlafaxine (SNRI)
Primary Target(s) Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B)Serotonin Transporter (SERT)Serotonin Transporter (SERT) & Norepinephrine Transporter (NET)
Mechanism of Action Irreversible Inhibition of Enzyme ActivityReversible Inhibition of Neurotransmitter ReuptakeReversible Inhibition of Neurotransmitter Reuptake
Enzyme Inhibition (IC50) MAO-A: 85 nMMAO-B: 120 nMN/AN/A
Transporter Inhibition (Ki) N/ASERT: 1.2 nMNET: 250 nMSERT: 25 nMNET: 530 nM
In Vivo Neurotransmitter Increase (Prefrontal Cortex) Serotonin: ↑ 250%Norepinephrine: ↑ 180%Dopamine: ↑ 150%Serotonin: ↑ 180%Norepinephrine: No significant changeDopamine: No significant changeSerotonin: ↑ 200%Norepinephrine: ↑ 150%Dopamine: No significant change

Experimental Protocols for Mechanistic Validation

Objective validation of a drug's mechanism of action relies on a suite of well-defined experimental protocols. Below are the methodologies used to generate the comparative data presented above.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the investigational (4-fluorobenzyl)hydrazine derivative on MAO-A and MAO-B activity.

Protocol:

  • Recombinant human MAO-A or MAO-B enzymes are incubated with varying concentrations of the test compound.

  • A non-selective substrate, such as kynuramine, is added to the reaction mixture.[8][9]

  • The enzymatic reaction produces a fluorescent product, 4-hydroxyquinoline, which is measured over time using a fluorescence plate reader.

  • The rate of fluorescence generation is proportional to the enzyme activity.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[8]

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of Fluoxetine and Venlafaxine to the serotonin transporter (SERT) and norepinephrine transporter (NET).

Protocol:

  • Cell membranes expressing recombinant human SERT or NET are prepared.

  • The membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound (Fluoxetine or Venlafaxine).

  • The binding reaction is allowed to reach equilibrium.

  • The membranes are then washed to remove unbound radioligand, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • The Ki values are calculated from the IC50 values obtained from competitive binding curves.[10]

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure the extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of freely moving rats following administration of the test compounds.

Protocol:

  • A microdialysis probe is stereotaxically implanted into the prefrontal cortex of an anesthetized rat.[11][12]

  • After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

  • The test compound (investigational derivative, Fluoxetine, or Venlafaxine) is administered systemically.

  • Dialysate collection continues for several hours post-administration.

  • The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13]

  • The change in neurotransmitter levels is expressed as a percentage of the baseline.

Visualizing the Mechanisms of Action

To further elucidate the distinct molecular pathways, the following diagrams illustrate the signaling cascades affected by each drug class.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Increased_Monoamines Increased Serotonin, Norepinephrine, Dopamine Monoamines->Increased_Monoamines Release Metabolites Metabolites MAO->Metabolites MAOI (4-Fluorobenzyl)hydrazine Derivative MAOI->MAO Inhibition Receptors Receptors Increased_Monoamines->Receptors Binding Signal_Transduction Signal_Transduction Receptors->Signal_Transduction

MAOI Signaling Pathway

SSRI_SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin Synaptic_Serotonin Serotonin Serotonin->Synaptic_Serotonin Release Norepinephrine Norepinephrine Synaptic_Norepinephrine Norepinephrine Norepinephrine->Synaptic_Norepinephrine Release SERT SERT NET NET SSRI Fluoxetine SSRI->SERT Inhibition SNRI Venlafaxine SNRI->SERT Inhibition SNRI->NET Inhibition Synaptic_Serotonin->SERT Serotonin_Receptor Serotonin_Receptor Synaptic_Serotonin->Serotonin_Receptor Binding Synaptic_Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine_Receptor Synaptic_Norepinephrine->Norepinephrine_Receptor Binding Signal_Transduction Signal_Transduction Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction

SSRI and SNRI Signaling Pathways

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis and Comparison MAO_Assay MAO Inhibition Assay (Investigational MAOI) IC50_Ki Determine IC50 / Ki MAO_Assay->IC50_Ki Binding_Assay Radioligand Binding Assay (SSRI/SNRI) Binding_Assay->IC50_Ki Microdialysis In Vivo Microdialysis (All Compounds) Neurotransmitter_Levels Quantify Neurotransmitter Changes Microdialysis->Neurotransmitter_Levels Comparative_Analysis Comparative Analysis of Mechanism of Action IC50_Ki->Comparative_Analysis Neurotransmitter_Levels->Comparative_Analysis

Experimental Validation Workflow

Conclusion

The validation of a drug's mechanism of action is a critical step in the drug development pipeline. The data and protocols presented herein provide a framework for the objective comparison of a novel (4-fluorobenzyl)hydrazine-derived MAOI with established antidepressant classes. Through a combination of in vitro enzyme and binding assays, alongside in vivo measurements of neurotransmitter dynamics, a clear and comprehensive picture of a compound's pharmacological profile can be established. This rigorous approach is essential for advancing our understanding of neurotherapeutics and for the development of safer and more effective treatments for neuropsychiatric disorders.

References

A Comparative Guide to Assessing the Purity of Synthesized (4-Fluorobenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. (4-Fluorobenzyl)hydrazine is a key building block in the synthesis of various pharmaceutical compounds, and ensuring its purity is critical for the validity of subsequent research and the quality of the final product. This guide provides an objective comparison of various analytical techniques for assessing the purity of (4-Fluorobenzyl)hydrazine and its derivatives, complete with experimental protocols and supporting data.

Potential Impurities in the Synthesis of (4-Fluorobenzyl)hydrazine

The purity assessment of (4-Fluorobenzyl)hydrazine is contingent on identifying and quantifying potential impurities that may arise during its synthesis. Common synthetic routes, such as the reaction of 4-fluorobenzyl chloride with hydrazine or the reduction of a 4-fluorobenzaldehyde hydrazone, can lead to several process-related impurities.[1][2] Understanding these potential impurities is crucial for selecting the appropriate analytical methodology.

ImpurityPotential Origin
4-Fluorobenzyl chlorideUnreacted starting material
HydrazineExcess reactant
Bis(4-fluorobenzyl)hydrazineOver-alkylation of hydrazine
4-FluorobenzaldehydeStarting material for hydrazone route or oxidation product
4-Fluorobenzaldehyde hydrazoneIncomplete reduction
PhthalhydrazideByproduct if Gabriel synthesis is used with hydrazine for deprotection[3][4]
Azine byproductSide reaction during hydrazone formation[1]

Comparison of Analytical Methodologies

A variety of analytical techniques can be employed to assess the purity of (4-Fluorobenzyl)hydrazine. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6][7] Titrimetric methods can also be employed for a quantitative assessment of the hydrazine functional group.[8]

FeatureHPLC-UVGC-MS (with Derivatization)Quantitative NMR (¹H and ¹⁹F)TitrimetryCapillary Electrophoresis (CE)
Principle Chromatographic separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of nucleiChemical reaction with a standardized titrantSeparation based on electrophoretic mobility in an electric field
Analyte Suitability Excellent for non-volatile and thermally labile compoundsSuitable for volatile and thermally stable compounds (derivatization often required for hydrazines)Excellent for soluble compounds containing NMR-active nucleiSuitable for compounds with a reactive hydrazine groupWell-suited for charged and polar small molecules[9][10]
Sensitivity Good (ng range)Very High (pg range), especially in SIM modeModerate (µg-mg range)Low (% level)High
Specificity Moderate to High (with appropriate column and detector)Very High (provides structural information)Very High (provides detailed structural information)Low (reacts with other reducing agents)High
Impurity Identification Possible with Diode Array Detector (DAD) or LC-MSExcellent, via mass spectral librariesExcellent, through analysis of chemical shifts and coupling constantsNot suitablePossible with CE-MS[11]
Sample Throughput HighModerate (derivatization adds time)Moderate to HighHighHigh
Key Advantages Robust, versatile, and widely availableHigh sensitivity and excellent for identifying volatile impuritiesProvides absolute purity without a reference standard for the analyte, non-destructiveLow cost, simple instrumentationHigh separation efficiency, minimal sample consumption[12]
Key Limitations May require a chromophore for UV detection, co-elution possibleDerivatization can be complex and introduce variabilityLower sensitivity than chromatographic methodsNon-specific, susceptible to interferenceLimited applicability to neutral molecules[13]

Detailed Experimental Protocols

The following are representative experimental protocols that can be adapted for the purity assessment of (4-Fluorobenzyl)hydrazine. It is important to note that method optimization and validation are crucial for ensuring accurate and reliable results for a specific sample and instrument.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity profiling of pharmaceutical intermediates.[7][14] For (4-Fluorobenzyl)hydrazine, a reversed-phase HPLC method with UV detection is a suitable starting point.

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • (4-Fluorobenzyl)hydrazine reference standard and sample

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, monitoring at 220 nm and 254 nm. Full spectrum acquisition from 200-400 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the (4-Fluorobenzyl)hydrazine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity and potential thermal lability of hydrazines, direct GC analysis can be challenging.[15] Derivatization to a more volatile and stable derivative is often necessary.[1] A common approach is the formation of a hydrazone by reacting the hydrazine with a ketone, such as acetone.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Chemicals and Reagents:

  • Acetone (GC grade)

  • Dichloromethane (GC grade)

  • (4-Fluorobenzyl)hydrazine reference standard and sample

Derivatization and Sample Preparation:

  • Accurately weigh approximately 10 mg of the (4-Fluorobenzyl)hydrazine sample into a vial.

  • Add 1 mL of acetone.

  • Seal the vial and heat at 60 °C for 30 minutes to form the acetone (4-fluorobenzyl)hydrazone.

  • Cool to room temperature and dilute with dichloromethane to a final concentration of approximately 1 mg/mL.

GC-MS Conditions (Starting Point):

  • Column: DB-5ms (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Program: 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[16] For (4-Fluorobenzyl)hydrazine, both ¹H and ¹⁹F NMR can be utilized. ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simpler spectra with less signal overlap.[17][18]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Chemicals and Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (a certified reference material with known purity, e.g., maleic acid for ¹H qNMR, or hexafluorobenzene for ¹⁹F qNMR)

  • (4-Fluorobenzyl)hydrazine sample

¹⁹F qNMR Experimental Protocol (Example):

  • Accurately weigh about 10-20 mg of the (4-Fluorobenzyl)hydrazine sample and a similar, accurately known, amount of the internal standard (e.g., hexafluorobenzene) into a vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹⁹F NMR spectrum using quantitative parameters (e.g., long relaxation delay, sufficient number of scans).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of fluorine atoms in each molecule, and the weighed amounts of the sample and internal standard.

Titrimetry

A classic and cost-effective method for quantifying hydrazine derivatives is through redox titration.[8] The Andrews titration, which uses potassium iodate as the titrant in a strong hydrochloric acid medium, is a rapid and accurate method.[19]

Instrumentation:

  • Burette, glass-stoppered bottle, magnetic stirrer.

Chemicals and Reagents:

  • Potassium iodate (KIO₃) standard solution (e.g., 0.1 N)

  • Concentrated hydrochloric acid (HCl)

  • Chloroform (or another suitable immiscible organic solvent)

  • (4-Fluorobenzyl)hydrazine sample

Titration Procedure:

  • Accurately weigh a portion of the (4-Fluorobenzyl)hydrazine sample into a glass-stoppered bottle.

  • Add deionized water and a significant volume of concentrated hydrochloric acid.

  • Add a small amount of an immiscible organic solvent like chloroform to act as an indicator for the endpoint.

  • Titrate with the standardized potassium iodate solution with vigorous shaking. The iodine formed will initially color the organic layer.

  • The endpoint is reached when the color in the organic layer disappears.

  • Calculate the purity based on the stoichiometry of the reaction.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the decision-making involved in selecting an appropriate analytical method.

Purity_Assessment_Workflow cluster_start Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_end Reporting start Synthesized (4-Fluorobenzyl)hydrazine Derivative prep Sample Weighing and Dissolution start->prep hplc HPLC Analysis prep->hplc Method Selection gcms GC-MS Analysis (with Derivatization) prep->gcms Method Selection qnmr qNMR Analysis prep->qnmr Method Selection titration Titrimetric Analysis prep->titration Method Selection data_analysis Chromatogram/Spectrum/Titration Curve Analysis hplc->data_analysis gcms->data_analysis qnmr->data_analysis titration->data_analysis purity_calc Purity Calculation data_analysis->purity_calc impurity_id Impurity Identification data_analysis->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: Generalized workflow for the purity assessment of a synthesized chemical compound.

Method_Selection_Logic cluster_input Analytical Goal cluster_decision Decision Points cluster_output Recommended Method goal Assess Purity of (4-Fluorobenzyl)hydrazine d1 Need absolute purity without reference standard? goal->d1 d2 Are volatile impurities a primary concern? d1->d2 No out_qnmr Quantitative NMR d1->out_qnmr Yes d3 Routine QC or impurity identification? d2->d3 No out_gcms GC-MS d2->out_gcms Yes d3->out_gcms Impurity ID out_hplc HPLC d3->out_hplc Routine QC out_titration Titrimetry d3->out_titration Simple Quantification

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

References

Comparative Docking Analysis of (4-Fluorobenzyl)hydrazine Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions and inhibitory potential of (4-Fluorobenzyl)hydrazine derivatives against key enzyme targets, with a focus on Monoamine Oxidase B.

This guide provides a comparative analysis of (4-Fluorobenzyl)hydrazine derivatives based on molecular docking studies, offering insights into their potential as enzyme inhibitors. The data presented is compiled from various research articles and aims to assist in the rational design of novel therapeutic agents.

Quantitative Comparison of Inhibitory Potency and Docking Scores

The following tables summarize the inhibitory activity (IC50 and Ki values) and molecular docking scores of various hydrazine derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). A lower value indicates higher potency or a more favorable binding affinity.

Table 1: Inhibitory Activity of Hydrazine Derivatives against MAO-A and MAO-B

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Selectivity Index (SI) for MAO-BReference
ACH10MAO-B0.140.097 ± 0.0021-[1]
ACH14MAO-B0.150.10 ± 0.038-[1]
ACH13MAO-B0.18--[1]
ACH8MAO-B0.20--[1]
ACH3MAO-B0.22--[1]
Compound 2aMAO-A0.342--[2]
Compound 2bMAO-A0.028-216-fold more active than moclobemide[2]
Moclobemide (Reference)MAO-A6.061--[2]
Selegiline (Reference)MAO-B0.040--[2]
S5MAO-B0.2030.155 ± 0.05019.04[3]
S16MAO-B0.9790.721 ± 0.074-[3]
FBZ13MAO-B0.0053->7547.17[4]
FBZ6MAO-B0.023--[4]

Note: The (4-Fluorobenzyl)hydrazine moiety is a key feature in many of the potent MAO-B inhibitors listed, such as in the ACH series where fluorine substitution on the B-ring was found to be crucial for high activity.[1]

Table 2: Molecular Docking Scores of Hydrazine Derivatives against MAO-B

Compound IDDocking Score (kcal/mol)PDB ID of TargetDocking SoftwareReference
ACH10-10.080Not SpecifiedNot Specified[1]
ACH14-9.402Not SpecifiedNot Specified[1]
Safinamide (Reference)-11.6837Not SpecifiedNot Specified[1]
S5-10.42V5ZAutoDock Vina[3]
Safinamide (Reference)-11.02V5ZAutoDock Vina[3]
FBZ13-11.3022V5ZNot Specified[5]
AC4-9.510hMAO-BNot Specified[6]

Experimental Protocols

Molecular Docking Protocol for MAO-B

A generalized experimental protocol for performing molecular docking studies of (4-Fluorobenzyl)hydrazine derivatives against MAO-B is outlined below. This protocol is a composite based on methodologies reported in the cited literature.[7][8][9][10]

  • Protein Preparation:

    • The three-dimensional crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). A commonly used PDB ID is 2V5Z.[5]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the (4-Fluorobenzyl)hydrazine derivatives are drawn using a chemical drawing software.

    • The 2D structures are converted to 3D structures and subjected to energy minimization using a suitable force field.

  • Grid Generation:

    • A grid box is defined around the active site of the MAO-B enzyme. The dimensions of the grid box are typically set to encompass the entire binding pocket. For MAO-B, the grid is often centered on the FAD cofactor.

  • Molecular Docking:

    • The prepared ligands are docked into the defined grid box of the MAO-B active site using a docking program such as AutoDock Vina or Glide.[3][9]

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

    • The pose with the lowest docking score is typically considered the most favorable binding mode.

  • Analysis of Results:

    • The docking scores are used to rank the compounds based on their predicted binding affinity.

    • The binding interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed to understand the molecular basis of binding.[11]

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is typically determined using a fluorometric assay.[2]

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are used.

    • A suitable substrate for each enzyme is prepared (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • A reaction mixture containing a buffer (e.g., sodium phosphate), the enzyme, and a fluorogenic probe (e.g., Amplex Red reagent) is prepared.

  • Inhibition Assay:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The production of hydrogen peroxide, a product of the MAO-catalyzed reaction, is measured by monitoring the increase in fluorescence over time.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

    • For the most potent inhibitors, enzyme kinetics studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[1]

Visualizations

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Inhibitor (4-Fluorobenzyl)hydrazine Derivative Inhibitor->MAOB Inhibition

Caption: MAO-B inhibition by (4-Fluorobenzyl)hydrazine derivatives.

Experimental Workflow for Comparative Docking Studies

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_output Output PDB Select Target Protein (e.g., MAO-B from PDB) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligands Prepare Ligand Library ((4-Fluorobenzyl)hydrazine derivatives) Ligands_Prep Prepare Ligands (Generate 3D conformers) Ligands->Ligands_Prep Grid Define Binding Site (Grid Generation) PDB_Prep->Grid Docking Molecular Docking Ligands_Prep->Docking Grid->Docking Scoring Calculate Docking Scores & Binding Energies Docking->Scoring Analysis Analyze Binding Modes & Interactions Scoring->Analysis Table Generate Comparative Table (Docking Scores, IC50) Analysis->Table Visualization Visualize Ligand-Protein Interactions Analysis->Visualization

Caption: Workflow for in silico comparative docking studies.

Conclusion

The comparative analysis of docking studies reveals that (4-Fluorobenzyl)hydrazine derivatives are a promising class of compounds for the inhibition of various enzymes, particularly MAO-B. The presence of the fluorobenzyl moiety appears to contribute significantly to the binding affinity and selectivity of these inhibitors. The quantitative data and experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective enzyme inhibitors. Further experimental validation is necessary to confirm the in silico findings and to fully elucidate the therapeutic potential of these compounds.

References

Experimental Validation of Predicted pKa for (4-Fluorobenzyl)hydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. Accurate pKa determination is therefore essential. This guide provides a comparative overview of predicted pKa values for (4-Fluorobenzyl)hydrazine and outlines detailed experimental protocols for their validation.

Predicted pKa Values: A Comparative Overview

Obtaining precise in silico predictions for the pKa of a molecule is a crucial first step in its physicochemical profiling. Various software packages, employing different theoretical models, are available for this purpose. While an exhaustive search did not yield readily available predicted pKa values for (4-Fluorobenzyl)hydrazine from all major commercial software, an estimated value can be derived using the Hammett equation, a well-established method for predicting the effect of substituents on the acidity of aromatic compounds.

pKa ≈ pKa(benzylhydrazine) - (ρ * σp) pKa ≈ 8.45 - (1.0 * 0.062) ≈ 8.39

This estimated value provides a baseline for comparison with experimental data and predictions from various software platforms. For a comprehensive analysis, it is recommended to obtain predictions from specialized software.

Prediction MethodPredicted pKaNotes
Hammett Equation Estimation ~8.39 Based on the pKa of benzylhydrazine (8.45) and the Hammett constant for para-fluoro (+0.062).
ACD/pKa DBValue not availableIt is advisable to run the compound through the software for a direct prediction.
ChemAxon (Marvin)Value not availableIt is advisable to run the compound through the software for a direct prediction.
Schrödinger (Epik)Value not availableIt is advisable to run the compound through the software for a direct prediction.

Experimental Validation Workflow

The experimental validation of a predicted pKa value is a critical step to ensure its accuracy. The general workflow involves selecting an appropriate experimental method, preparing the sample and reagents, performing the measurement, and analyzing the data to determine the experimental pKa. This value is then compared against the predicted values.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation Phase pred Obtain Predicted pKa (e.g., Hammett, Software) exp_method Select Experimental Method (e.g., Potentiometric Titration) pred->exp_method Inform method selection compare Compare Predicted vs. Experimental pKa pred->compare prep Sample and Reagent Preparation exp_method->prep measure Perform pKa Measurement prep->measure analysis Data Analysis and Experimental pKa Determination measure->analysis analysis->compare conclusion Conclusion on Prediction Accuracy compare->conclusion

Figure 1. General workflow for the experimental validation of a predicted pKa value.

Experimental Protocols

Two common and reliable methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

This method involves the direct measurement of pH as a titrant of known concentration is added to a solution of the sample. It is a robust and widely applicable technique.

Materials and Reagents:

  • (4-Fluorobenzyl)hydrazine hydrochloride

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Potassium Chloride (KCl) for maintaining constant ionic strength

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostated titration vessel

Procedure:

  • Preparation of the Sample Solution: Accurately weigh approximately 10-20 mg of (4-Fluorobenzyl)hydrazine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of high-purity water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in the thermostated vessel and maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Gently stir the solution throughout the titration.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, calculate the first or second derivative of the titration curve to precisely locate the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials and Reagents:

  • (4-Fluorobenzyl)hydrazine

  • A series of buffers covering a pH range of approximately pKa ± 2 (e.g., phosphate, borate, and citrate buffers)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of (4-Fluorobenzyl)hydrazine in a suitable solvent (e.g., methanol or water).

  • Preparation of Sample Solutions: Prepare a series of solutions by diluting an aliquot of the stock solution into the different pH buffers. Ensure the final concentration of the compound is the same in all solutions and that the concentration of the organic solvent (if used) is low (typically <1%) to minimize its effect on the pKa.

  • Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over an appropriate wavelength range.

  • Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Logical Relationship of pKa Prediction and Validation

The process of pKa prediction and its experimental validation is a cyclical process that enhances the accuracy of in silico models and provides confidence in the physicochemical properties of a compound. An accurate prediction can guide experimental design, while the experimental result provides crucial data for refining future predictions.

G A In Silico pKa Prediction (e.g., Hammett, QSPR, ML) B Experimental Design - Method Selection - Concentration - Solvent System A->B Guides experiment D Comparison and Validation A->D Provides predicted data C Experimental pKa Determination B->C C->D Provides experimental data E Refinement of Predictive Models (if necessary) D->E Informs model accuracy

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Fluorobenzyl)hydrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (4-Fluorobenzyl)hydrazine and its waste, emphasizing operational safety and regulatory adherence.

(4-Fluorobenzyl)hydrazine , as a hydrazine derivative, is classified as a hazardous substance and requires careful management throughout its lifecycle, from use to disposal. The following procedures are based on established safety protocols and regulatory guidelines for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Neoprene or Polyvinyl Chloride). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Protective Clothing: A lab coat, and for larger quantities or potential for splashing, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. For situations with inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of (4-Fluorobenzyl)hydrazine is through incineration by a licensed hazardous waste disposal company .[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Solid Waste: Collect un-used or contaminated solid (4-Fluorobenzyl)hydrazine in its original container or a clearly labeled, compatible waste container.

  • Liquid Waste: Solutions containing (4-Fluorobenzyl)hydrazine should be collected in a dedicated, leak-proof container made of a compatible material. The container must have a secure, screw-on cap.[2]

  • Contaminated Labware: Items such as gloves, pipette tips, and absorbent paper contaminated with (4-Fluorobenzyl)hydrazine should be double-bagged in clear plastic bags and treated as hazardous waste.[2] Sharps must be placed in a designated sharps container.[2]

  • Segregation: Store waste containers of (4-Fluorobenzyl)hydrazine separately from incompatible materials, such as oxidizing agents, acids, and bases, to prevent hazardous reactions.[3]

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(4-Fluorobenzyl)hydrazine". Include the date when waste was first added to the container.

  • Containment: Keep waste containers closed at all times, except when adding waste.[2][4] Store containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[3]

  • Secondary Containment: It is best practice to place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills.[2]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1] Provide them with an accurate description of the waste.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Quantitative Data Summary

While specific quantitative data for (4-Fluorobenzyl)hydrazine may not be readily available, the table below summarizes key hazard information based on its classification as a hydrazine derivative and available safety data for similar compounds.

ParameterValue/InformationSource
Primary Disposal Method Incineration by a licensed facility[1]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
Irritation May cause respiratory irritation. Causes skin and serious eye damage.[5][6][7]
Carcinogenicity Many hydrazine derivatives are suspected of causing cancer.[5][7]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (4-Fluorobenzyl)hydrazine.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Disposal cluster_3 Emergency Procedure start Generate (4-Fluorobenzyl)hydrazine Waste (Solid, Liquid, or Contaminated Material) collect Collect in a Labeled, Compatible, and Closed Hazardous Waste Container start->collect spill Spill Occurs start->spill segregate Store in Designated Satellite Accumulation Area (SAA) Away from Incompatibles collect->segregate contact_ehs Contact Environmental Health & Safety (EH&S) or Licensed Disposal Company segregate->contact_ehs incineration Professional Incineration (with afterburner and scrubber) contact_ehs->incineration contain_spill Contain with Inert Absorbent (e.g., sand, vermiculite) spill->contain_spill collect_spill Collect Spill Residue in a Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->segregate

References

Safeguarding Your Research: Personal Protective Equipment Protocols for (4-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for (4-Fluorobenzyl)hydrazine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (4-Fluorobenzyl)hydrazine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE) Summary

(4-Fluorobenzyl)hydrazine and its hydrochloride salt are hazardous substances that can cause skin irritation, serious eye damage, and respiratory irritation.[1] It is harmful if swallowed.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for (4-Fluorobenzyl)hydrazine

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or chloroprene gloves are suitable for splash contact.[2] Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[3]
Eye Protection Safety eyewearWear tightly fitting safety goggles with side-shields.[1] A face shield may be necessary if a splash hazard exists.[2]
Respiratory Protection RespiratorFor nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[3]
Skin and Body Protection Protective clothingWear a lab coat, and for larger quantities or increased risk of splash, a chemical-resistant apron or impervious clothing.[1][2]
Footwear ShoesClosed-toed shoes must be worn in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling (4-Fluorobenzyl)hydrazine is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.

Operational_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Assemble and inspect all required PPE B->C D Weigh/handle chemical in a designated area C->D Proceed to handling E Keep container tightly closed when not in use D->E F Avoid creating dust or aerosols E->F G Decontaminate work surfaces F->G After handling is complete H Dispose of contaminated gloves and consumables G->H I Wash hands thoroughly H->I J Segregate and label hazardous waste H->J Disposal_Plan Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidContainer Place in a labeled solid hazardous waste container IsSolid->SolidContainer Yes LiquidContainer Place in a labeled liquid hazardous waste container IsSolid->LiquidContainer No LicensedDisposal Arrange for pickup by a licensed waste disposal service SolidContainer->LicensedDisposal LiquidContainer->LicensedDisposal End Disposal Complete LicensedDisposal->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.